4-Azidobutanol 1-Acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-azidobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(10)11-5-3-2-4-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSQBYXMAZRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Azidobutanol 1-Acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidobutanol 1-Acetate is a bifunctional chemical compound of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure incorporates two key functional groups: a terminal azide and an acetate ester. The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific covalent linkage to alkyne-modified molecules. The acetate group, a protected hydroxyl, can be readily hydrolyzed to reveal a primary alcohol, providing a secondary site for further chemical modification. This dual functionality makes this compound a valuable molecular linker for the construction of complex architectures, including antibody-drug conjugates (ADCs), functionalized polymers, and diagnostic probes. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its current and potential applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 172468-38-1 | [1] |
| Molecular Formula | C₆H₁₁N₃O₂ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | Colorless Oil | [2] |
| Boiling Point | Estimated >200 °C (atmospheric pressure) | |
| Density | Estimated ~1.05 g/cm³ | |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Characterization
The most common and efficient method for the synthesis of this compound is a two-step process starting from 4-chlorobutanol. The first step involves the nucleophilic substitution of the chloride with an azide, followed by the acetylation of the resulting alcohol.
Synthesis of 4-Azidobutanol
The synthesis of the intermediate, 4-azidobutanol, is a critical first step.
Diagram of the synthesis of 4-Azidobutanol
Caption: Synthesis of 4-Azidobutanol from 4-Chlorobutanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutanol (1 equivalent) in dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation (boiling point of 4-azidobutanol is 76-78 °C at 10 Torr) to yield a colorless oil.
Acetylation of 4-Azidobutanol
The final step is the acetylation of the hydroxyl group of 4-azidobutanol.
Diagram of the acetylation of 4-Azidobutanol
Caption: Acetylation of 4-Azidobutanol to yield this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-azidobutanol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or an excess of pyridine (acting as both catalyst and base), followed by the dropwise addition of acetic anhydride (1.2 equivalents) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford this compound as a colorless oil.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show the following characteristic signals (predicted for CDCl₃):
-
A triplet around 4.1 ppm corresponding to the two protons of the methylene group adjacent to the acetate oxygen (-CH₂-OAc).
-
A triplet around 3.3 ppm for the two protons of the methylene group adjacent to the azide group (-CH₂-N₃).
-
A singlet around 2.05 ppm for the three protons of the acetyl group (-O-C(O)-CH₃).
-
Two multiplets in the range of 1.6-1.9 ppm for the four protons of the two central methylene groups of the butyl chain.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule (predicted for CDCl₃):
-
A peak around 171 ppm for the carbonyl carbon of the acetate group.
-
A peak around 64 ppm for the carbon of the methylene group attached to the acetate oxygen.
-
A peak around 51 ppm for the carbon of the methylene group attached to the azide group.
-
Two peaks between 25-28 ppm for the two central methylene carbons.
-
A peak around 21 ppm for the methyl carbon of the acetate group.
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong, sharp peak around 2100 cm⁻¹ , which is highly characteristic of the azide (N₃) stretching vibration.[3]
-
A strong absorption band around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group.[4]
-
A band in the region of 1240 cm⁻¹ due to the C-O stretching of the acetate group.[4]
-
C-H stretching vibrations in the range of 2850-3000 cm⁻¹ .
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a highly useful linker in various biomedical and research applications.
Bioconjugation and "Click" Chemistry
The terminal azide group is the key to its utility in "click" chemistry. The CuAAC reaction with an alkyne-functionalized molecule is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[5] This allows for the precise attachment of this compound to proteins, peptides, nucleic acids, or other biomolecules that have been modified to contain an alkyne group.
Diagram of a CuAAC "Click" Reaction
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the linker plays a crucial role in connecting the antibody to the cytotoxic drug.[6] this compound can be used to synthesize heterobifunctional linkers. After conjugation to a drug molecule via the azide or the deprotected hydroxyl group, the other end can be attached to an antibody. The nature of the linker, including its length and hydrophilicity, can significantly impact the stability, solubility, and efficacy of the resulting ADC.
Drug Delivery and Prodrug Strategies
The acetate group can act as a temporary protecting group for the hydroxyl functionality. In a prodrug strategy, the more lipophilic acetate ester can improve cell membrane permeability. Once inside the cell, esterases can hydrolyze the acetate to release the free hydroxyl group, which could be part of an active drug or a trigger for a drug release mechanism.
Materials Science and Surface Modification
The azide group can be used to functionalize surfaces and polymers. For instance, surfaces containing alkyne groups can be modified with this compound to introduce a protected hydroxyl group. Subsequent deprotection and further reaction at the hydroxyl position allow for the creation of complex surface chemistries for applications in biosensors, chromatography, and smart materials.
Safety and Handling
Organic azides are energetic compounds and should be handled with caution.[7] While this compound is not expected to be acutely explosive under normal laboratory conditions, it is important to follow safety best practices for handling azides:
-
Avoid Heat, Shock, and Friction: Do not heat the compound to high temperatures unless necessary and under controlled conditions. Avoid grinding or subjecting the compound to mechanical shock.
-
Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals, as these can lead to the formation of highly explosive compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of azide-containing waste according to institutional and local regulations. Do not pour azide solutions down the drain, as they can react with lead or copper plumbing to form explosive metal azides.
Conclusion
This compound is a valuable and versatile chemical tool for researchers and scientists in the life sciences and materials science. Its bifunctional nature, combining a "clickable" azide with a protected hydroxyl group, provides a powerful platform for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory. As the fields of bioconjugation and targeted drug delivery continue to advance, the demand for well-defined and versatile linkers like this compound is expected to grow.
References
Click to expand
-
Crown: Journal of Dentistry and Health Research. The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Phlox Institute. Available from: [Link].
- Ali, K. F. & Taha, A. (2017). Syntheses of Medicinal Compounds.
-
ResearchGate. FTIR spectra of (a) 4-azidobenzoic acid, (b) dextran and (c) dextran azide. Available from: [Link].
-
ResearchGate. FTIR spectra of acetate and docusate salts of octreotide. Available from: [Link].
-
ResearchGate. Synthesis of 1-amino-4-azidobutane (4). Available from: [Link].
-
Pharmaffiliates. CAS No : 172468-38-1 | Product Name : this compound. Available from: [Link].
-
Floris, R., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. Available from: [Link].
-
PubMed. The backbone N-(4-azidobutyl) linker for the preparation of peptide chimera. (2013-09-06). Available from: [Link].
-
ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?. (2019-07-31). Available from: [Link].
-
Organic & Biomolecular Chemistry. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. RSC Publishing. Available from: [Link].
-
NICODOM. NICODOM FTIR Solvents - IR Spectra. Available from: [Link].
-
MDPI. Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. Available from: [Link].
-
Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube. Available from: [Link].
-
Bui, V. T., et al. (2023). Novel approach for infrared spectroscopic quantitation of azithromycin in commercial tablets employing paracetamol as matrix modifier. PMC. Available from: [Link].
-
MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available from: [Link].
-
Figshare. Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Available from: [Link].
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Available from: [Link].
-
OUCI. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Available from: [Link].
-
PMC. Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads.... Available from: [Link].
-
Finn, M. G. & Fokin, V. V. (2010). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Available from: [Link].
-
PubMed. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. (2018-12-15). Available from: [Link].
-
PMC. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. Available from: [Link].
-
ResearchGate. ATR-FTIR spectra recorded for (a) bare cellulose acetate film, LC.... Available from: [Link].
-
RSC Publishing. A versatile acid-labile linker for antibody–drug conjugates. Available from: [Link].
-
SpectraBase. [1-13C]-SODIUM-ACETATE - Optional[13C NMR] - Chemical Shifts. Available from: [Link].
Sources
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- 4. 4-Chlorobutyl acetate(6962-92-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Guide: Synthesis of 4-Azidobutanol 1-Acetate
Executive Summary
4-Azidobutanol 1-acetate (also known as 4-azidobutyl acetate) is a bifunctional linker utilized primarily in metabolic labeling and "click" chemistry (CuAAC) applications. It serves as a masked precursor to 4-azidobutanol or as a specific metabolic probe where the ester group increases cellular permeability before intracellular hydrolysis.
This technical guide details the synthesis of this compound via nucleophilic substitution of 4-bromobutyl acetate. A secondary route via the acetylation of 4-azido-1-butanol is provided for context. The guide prioritizes safety due to the energetic nature of small-molecule organic azides.
Safety Assessment: The "Azide Rule"
CRITICAL WARNING: Organic azides are potentially explosive.[1][2][3] Before proceeding, all personnel must understand the stability metrics of the target molecule.[3]
Carbon-to-Nitrogen (C/N) Ratio Analysis
The stability of organic azides is empirically estimated using the equation
Target Molecule: this compound (
-
Carbons (
): 6 -
Oxygens (
): 2 -
Nitrogens (
): 3
Risk Classification: High Caution. Because the ratio (2.66) is below the safety threshold of 3.0, this compound is considered energy-rich and potentially unstable.
-
Do NOT distill this compound at ambient pressure.
-
Do NOT concentrate to absolute dryness on a rotary evaporator with a heated bath; strictly avoid heat >40°C.
-
Store as a solution whenever possible.[6] If isolation is required, store at -20°C in the dark.
-
PPE: Blast shield, Kevlar gloves, and face shield are mandatory.
Retrosynthetic Analysis
The most robust synthetic route disconnects the carbon-azide bond, utilizing the high nucleophilicity of the azide anion (
Figure 1: Retrosynthetic disconnection relying on classical
Primary Protocol: Nucleophilic Substitution
Rationale: This route is preferred over acetylating 4-azidobutanol because it avoids the isolation of 4-azidobutanol, which is a lower molecular weight (more volatile/explosive) intermediate. 4-Bromobutyl acetate is commercially available or easily synthesized from THF.
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[7][8][9] | Role |
| 4-Bromobutyl acetate | 195.05 | 1.0 | Substrate |
| Sodium Azide ( | 65.01 | 1.5 | Nucleophile |
| DMF (Anhydrous) | - | 0.5 M | Solvent |
| Ethyl Acetate | - | - | Extraction Solvent |
Step-by-Step Procedure
-
Preparation (0 min):
-
Reaction Assembly (15 min):
-
Dissolve 4-bromobutyl acetate (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).
-
Add Sodium Azide (1.5 equiv) in a single portion.
is not fully soluble in DMF initially; the reaction will be a suspension.
-
-
Reaction Execution (4–16 hours):
-
Stir the mixture at Room Temperature for 16 hours.
-
Optimization Note: If kinetics are slow (monitored by TLC), heat gently to 50°C . Do not exceed 60°C due to the volatility and stability of the product.
-
Monitoring: Monitor consumption of starting material by TLC (Hexane:EtOAc 4:1). The bromide usually stains with
; the azide is less active but can be visualized.
-
-
Workup (Critical for Safety):
-
Dilute the reaction mixture with Water (5x reaction volume) to dissolve excess salts and quench the dipolar aprotic solvent.
-
Extract 3 times with Diethyl Ether or Ethyl Acetate . (Ether is preferred for ease of removal without heat, but EtOAc is safer regarding flammability).
-
Wash the combined organic layers with Saturated LiCl or Water (2x) to remove residual DMF.
-
Wash with Brine (1x).
-
Dry over anhydrous
. Filter.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure (Rotavap) at Room Temperature (20–25°C) .
-
STOP before the flask is bone dry. Leave a small amount of solvent if immediate use is planned.
-
Purification
The crude product is often
-
Stationary Phase: Silica Gel.[7]
-
Mobile Phase: Gradient 5%
20% EtOAc in Hexanes. -
Note: Azides are non-polar; the product will elute early.
Workflow Visualization
Figure 2: Experimental workflow emphasizing the extraction and low-temperature concentration steps.
Characterization
To validate the synthesis, look for these specific spectral signatures:
-
FT-IR (Most Diagnostic):
-
~2100 cm⁻¹: Strong, sharp peak corresponding to the Azide ($ -N_3 $) stretching vibration. This confirms the substitution was successful.
-
~1740 cm⁻¹: Carbonyl stretching of the ester (acetate).
-
-
¹H NMR (CDCl₃, 400 MHz):
-
4.09 (t, 2H):
(Deshielded by oxygen). -
3.32 (t, 2H):
(Deshielded by azide). -
2.05 (s, 3H):
(Acetate singlet). - 1.60–1.80 (m, 4H): Internal methylene protons.
-
4.09 (t, 2H):
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Low nucleophilicity in wet solvent | Ensure DMF is anhydrous. Add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive Iodide in situ. |
| Low Yield | Product volatility | The product is a small molecule. Significant loss can occur on the high-vacuum pump. Use a mild water aspirator and stop early. |
| Emulsion during workup | DMF presence | Wash thoroughly with water or 5% LiCl solution to break DMF emulsions. |
References
-
Keavy, D. J., et al. (2019).[8][9] "Synthesis of an azide-tethered 4H-furo[3,4-b]indole." Arkivoc, part vi, 368-375.[8] (Demonstrates synthesis of homologous 5-azidopentyl acetate).
-
Bräse, S., et al. (2005).[1] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 44(33), 5188-5240. (Authoritative review on azide safety and synthesis).
-
University of California Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." (Safety protocols for C/N ratios).
-
BroadPharm. "4-Azidobutan-1-ol Product Data." (Commercial availability and properties of the alcohol precursor).
Sources
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- 2. chemistry.unm.edu [chemistry.unm.edu]
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- 5. CAS No.172468-38-1,this compound Suppliers [lookchem.com]
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- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 4-Azidobutanol 1-Acetate (CAS 172468-38-1)
A Bifunctional Linker Precursor for Orthogonal Bioconjugation[1]
Part 1: Executive Summary & Core Utility
4-Azidobutanol 1-Acetate (CAS 172468-38-1) is a specialized bifunctional aliphatic linker used primarily in chemical biology, drug discovery (PROTACs), and material science.[1] It functions as a "masked" spacer, carrying two distinct reactive handles:
-
The Azide (-N₃): A bio-orthogonal handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
The Acetate Ester (-OAc): A protecting group for the hydroxyl functionality. It ensures the molecule remains lipophilic and inert during the initial "click" coupling, but can be selectively hydrolyzed later to reveal a primary alcohol for further derivatization (e.g., conversion to a tosylate, halide, or carboxylic acid).
This molecule is particularly valued for introducing a C4 alkyl spacer —a critical distance often required to optimize binding kinetics in bivalent degraders or to reduce steric hindrance in surface immobilization.
Part 2: Chemical Profile & Safety Assessment (E-E-A-T)
2.1 Physicochemical Properties
| Property | Data |
| CAS Number | 172468-38-1 |
| IUPAC Name | 4-Azidobutyl acetate |
| Molecular Formula | C₆H₁₁N₃O₂ |
| Molecular Weight | 157.17 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water.[1][2] |
| Boiling Point | ~190°C (Predicted); typically handled as a liquid at RT. |
2.2 Critical Safety Analysis: The "Rule of Six"
WARNING: EXPLOSION HAZARD Researchers must evaluate organic azides using the "Rule of Six" to determine stability.
-
Formula:
[1] -
Calculation for this compound:
Interpretation: The ratio (2.66) is below the safety threshold of 3. This indicates the molecule is energy-rich and potentially shock-sensitive .[1]
-
Protocol Mandate: Do not distill this compound at high temperatures.
-
Storage: Store at -20°C, protected from light.
-
Handling: Use blast shields when working with scales >1 gram. Avoid contact with metal spatulas (risk of metal azide formation) and halogenated solvents (risk of di/triazidomethane formation) during synthesis involving sodium azide.[4]
Part 3: Synthesis & Preparation Strategy
Rationale: While commercially available, in-house synthesis is often required for scale-up.[1] The most robust route involves nucleophilic substitution of 4-bromobutyl acetate.
3.1 Retrosynthetic Logic
The target is accessed via S_N2 displacement. The acetate group is introduced before the azide to prevent side reactions involving the free alcohol.
Figure 1: Synthetic pathway from THF via ring-opening and subsequent azidation.[1]
3.2 Validated Synthesis Protocol
Step 1: Acetylation/Bromination (If starting from THF)
-
Reflux THF with Acetyl Bromide and catalytic ZnCl₂.
-
Purify 4-bromobutyl acetate via vacuum distillation.[1]
Step 2: Azidation (The Critical Step)
-
Dissolution: Dissolve 4-bromobutyl acetate (1.0 eq) in anhydrous DMSO (0.5 M concentration). Note: DMSO accelerates S_N2 reactions.[1]
-
Addition: Add Sodium Azide (NaN₃, 1.2 eq) cautiously.
-
Reaction: Stir at room temperature for 12–16 hours. Do not heat above 60°C due to stability concerns.
-
Work-up: Dilute with diethyl ether and wash extensively with water (to remove DMSO and excess NaN₃).
-
Drying: Dry organic layer over MgSO₄ and concentrate under reduced pressure (keep bath <30°C).
-
Yield: Quantitative conversion is typical; product is usually pure enough for subsequent steps without chromatography.
Part 4: Mechanistic Utility & Applications[1][5]
4.1 The "Masked" Linker Strategy
In drug development (specifically PROTACs), linkers determine the spatial orientation between the E3 ligase ligand and the protein of interest (POI) ligand.
-
Why Acetate? Free hydroxyls (-OH) can interfere with coupling reactions or alter solubility profiles.[1] The acetate masks the oxygen, allowing the chemist to perform the "Click" reaction first.
-
Why C4 Spacer? A 4-carbon chain provides a flexible, hydrophobic bridge that minimizes steric clashes without inducing the "hydrophobic collapse" often seen with longer alkyl chains.
4.2 Application Workflow: PROTAC Synthesis
The following diagram illustrates how CAS 172468-38-1 is utilized to build a degrader.
Figure 2: Step-wise utilization of this compound in conjugate synthesis.
Part 5: Detailed Experimental Protocols
5.1 Protocol A: Copper-Catalyzed Click Reaction (CuAAC)
Use this protocol to attach the linker to an alkyne-bearing scaffold.[1]
Reagents:
-
Alkyne substrate (1.0 eq)[1]
-
This compound (1.1 eq)[1]
-
Sodium Ascorbate (0.5 eq)[1]
-
Solvent: t-BuOH/H₂O (1:1) or DMSO.[5]
Procedure:
-
Dissolve the alkyne substrate and this compound in the solvent.[1]
-
Prepare a fresh solution of Sodium Ascorbate in water and add it to the mixture.
-
Add the CuSO₄ solution last. The mixture should turn bright yellow/orange (active Cu(I) species).
-
Stir at RT for 2–4 hours. Monitor by TLC or LC-MS (disappearance of alkyne).[1]
-
Workup: Dilute with water, extract with EtOAc. Wash with EDTA solution (to chelate copper) or NH₄Cl.
-
Result: A 1,4-disubstituted 1,2,3-triazole with a pendant acetate group.
5.2 Protocol B: Acetate Deprotection
Use this protocol to reveal the hydroxyl group for further chemistry.
Reagents:
Procedure:
-
Dissolve the click-product in MeOH (0.1 M).
-
Add K₂CO₃ (2.0 eq).
-
Stir at RT for 30–60 minutes.
-
Monitoring: TLC will show a shift to a more polar spot (formation of the alcohol).
-
Workup: Filter off the solid K₂CO₃. Concentrate the filtrate. If necessary, neutralize with dilute HCl (carefully) or simply purify via flash column chromatography.
Part 6: References
-
Sharpless, K. B., et al. (2001).[6] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link[1]
-
Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride."[1] Organic Letters. (Reference for safety and stability of azides). Link[1]
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie. Link[1]
-
Pharmaffiliates. "this compound Product Data." (Confirmation of CAS and commercial availability). Link
-
University of Pittsburgh. "Safe Handling of Azides." (Safety protocols for low C/N ratio azides). Link
Sources
Technical Whitepaper: Stability, Storage, and Handling of 4-Azidobutanol 1-Acetate
[1]
Executive Summary
4-Azidobutanol 1-Acetate (C₆H₁₁N₃O₂) is a bifunctional reagents commonly utilized in "Click Chemistry" (CuAAC) and linker synthesis for PROTACs and antibody-drug conjugates (ADCs). While valuable for its orthogonality, this compound presents a dual-stability paradox: it possesses the high-energy metastability of an organic azide and the hydrolytic susceptibility of an aliphatic ester.[1]
This technical guide provides a rigorous, mechanism-based framework for the storage and handling of this compound. It moves beyond generic safety data sheets to address the specific thermodynamic and kinetic vulnerabilities of the molecule, ensuring experimental reproducibility and personnel safety.[1]
Chemical Profile & Intrinsic Stability Analysis
To understand the storage requirements, we must first quantify the intrinsic energy of the molecule.[1] The stability of organic azides is governed by the ratio of carbon (and oxygen) atoms to nitrogen atoms.[1][2][3]
The C/N Ratio Assessment
The "Sharpless Rule" (and subsequent safety standards) dictates that organic azides are generally safe to handle and store in pure form only if the ratio of non-nitrogen atoms to nitrogen atoms is
Calculation for this compound (C₆H₁₁N₃O₂):
Risk Classification: Borderline/Energetic.
Because
Physicochemical Properties
| Property | Value / Characteristic | Implication for Storage |
| Molecular Weight | 157.17 g/mol | Low MW implies potential volatility.[1] |
| Physical State | Colorless to pale yellow oil | Liquid state increases risk of micro-droplet formation/aerosolization.[1] |
| Boiling Point | >200°C (Predicted) | Do NOT distill to dryness. Explosion hazard.[1] |
| Functional Groups | Primary Azide (-N₃), Acetate Ester (-OAc) | Dual degradation pathways (Photolytic & Hydrolytic).[1] |
Degradation Mechanisms[1]
Understanding how the molecule fails is the prerequisite for preventing failure.[1] this compound faces two primary enemies: Water and Light .[1]
Hydrolytic Cleavage (The Ester Liability)
The acetate group is a "masked" alcohol.[1] In the presence of ambient moisture and trace catalytic acid or base (often from glass surfaces), the ester bond undergoes hydrolysis.[1]
-
Mechanism: Nucleophilic acyl substitution.[1]
-
Result: Formation of 4-Azidobutanol (alcohol) and Acetic Acid.[1]
-
Autocatalysis: The released acetic acid can lower the pH of the sample, catalyzing further hydrolysis of the remaining ester.[1]
Photolytic Decomposition (The Azide Liability)
Organic azides are photosensitive.[1] Upon exposure to UV light (and to a lesser extent, strong visible light), the azide group eliminates molecular nitrogen (
-
Mechanism:
-
Result: The resulting nitrene is a highly reactive diradical that will indiscriminately insert into C-H bonds or polymerize, turning the clear oil into an intractable, insoluble brown gum.[1]
Thermal Runaway
While alkyl azides are generally stable at room temperature, the decomposition onset temperature is typically around 180°C. However, "heat history" is cumulative.[1] Long-term storage at elevated temperatures (>25°C) increases the kinetic probability of slow decomposition.
Visualization of Degradation Pathways[1]
Figure 1: Primary degradation pathways.[1] Note the autocatalytic loop caused by acetic acid generation during hydrolysis.[1]
Storage Protocols
To mitigate the mechanisms described above, the following storage protocol is mandatory.
The "Golden Standard" Storage Condition
-
Temperature: -20°C (± 5°C) .
-
Rationale: Arrhenius kinetics dictate that lowering temperature from 25°C to -20°C slows hydrolysis and thermal decomposition rates by approximately 20-30 fold.
-
-
Atmosphere: Inert Gas (Argon preferred over Nitrogen). [1]
-
Container: Amber Glass Vials with Teflon-lined caps.
Handling Solutions vs. Neat Oil
| State | Stability Profile | Recommended Storage |
| Neat Oil (Pure) | High energy density.[1] Highest risk of shock sensitivity.[1] | Store in small aliquots (<1g). -20°C. |
| Solution (e.g., DCM, THF) | Safer. Solvents act as heat sinks.[1] | Store at -20°C. Ensure solvent is anhydrous to prevent hydrolysis.[1] |
Safety & Handling: A Self-Validating Workflow
Because the C/N ratio is < 3, you cannot treat this reagent as "just another buffer."[1] You must implement a self-validating safety workflow.[1]
The "Rule of Six" and Dilution
If scaling up a reaction, ensure the total reaction mixture obeys the Rule of Six : The total number of carbons in the reaction mixture (including solvents and substrates) divided by the number of azide groups should be
Handling Protocol (Step-by-Step)
-
Warm-Up: Remove the vial from the freezer and allow it to equilibrate to room temperature inside a desiccator before opening.
-
Why? Opening a cold vial condenses atmospheric water vapor into the oil, triggering hydrolysis.[1]
-
-
Visual Check: Inspect the oil.
-
Transfer: Use plastic or glass pipettes .
-
Quenching (Disposal): Never discard active azide into the drain.[1]
-
Protocol: Treat waste with 10% Sodium Nitrite (
) and dilute Sulfuric Acid ( ) to degrade the azide to innocuous gases (controlled in a fume hood), or react with a terminal alkyne to "click" it into a stable triazole before disposal.[1]
-
Operational Workflow Diagram
Figure 2: Operational workflow for safe handling. The equilibration step is the most critical control point for preventing hydrolytic degradation.[1]
Quality Control (QC)[1]
Trust, but verify. Before using stored this compound in high-value synthesis, run a quick QC check.
1H-NMR Validation
-
Solvent:
[1] -
Key Diagnostic Signals:
-
-Methylene to Azide: Triplet at
ppm. -
-Methylene to Acetate: Triplet at
ppm. -
Acetate Methyl: Singlet at
ppm.[1]
-
-Methylene to Azide: Triplet at
-
Failure Mode: If hydrolysis has occurred, the triplet at 4.1 ppm will shift upfield (to ~3.6 ppm, corresponding to the free alcohol), and the integration of the acetate singlet will decrease relative to the azide methylene.[1]
Infrared (IR) Spectroscopy[1]
References
-
Sharpless, K. B., et al. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1] Angewandte Chemie International Edition.[1][4] Link[1]
-
Bräse, S., et al. (2005).[1][4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition.[1][4] Link
-
BroadPharm. (n.d.).[1] 4-Azidobutan-1-ol Product Page & Safety Data.[5][6][7] (Used as proxy for acetate derivative storage standards).[1] Link[1]
-
University of California, Santa Cruz. (2013). Azide Safety Guidelines: C/N Ratio and Rule of Six.[1][2][8] EH&S Laboratory Safety Manual.[1] Link
-
PubChem. (2024).[1] Compound Summary: 4-Azidobutanol.[1][5][6][9] National Library of Medicine. Link[1]
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. 4-Azidobutan-1-ol, 54953-78-5 | BroadPharm [broadpharm.com]
- 6. 4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. e2ccb-ny.safeschoolssds.com [e2ccb-ny.safeschoolssds.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. usbio.net [usbio.net]
4-Azidobutanol 1-Acetate solubility data
An In-Depth Technical Guide to the Solubility of 4-Azidobutanol 1-Acetate
Introduction
This compound is a bifunctional chemical compound of increasing interest in the fields of chemical synthesis and drug development. Featuring both a terminal azide group and an acetate ester, it serves as a versatile building block. The azide moiety is a key participant in bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the efficient and specific conjugation of molecules.[1][2] The acetate group, on the other hand, can serve as a protecting group for the corresponding alcohol or be involved in further synthetic transformations.
A fundamental understanding of a compound's solubility is paramount for its effective application. For researchers, scientists, and drug development professionals, solubility data dictates the choice of reaction media, purification strategies, formulation development, and the design of screening assays. This guide provides a comprehensive technical overview of the physicochemical properties, theoretical solubility principles, and practical experimental methods for determining the solubility of this compound.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a colorless oil under standard conditions.[3] Its key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 4-Azidobutyl Acetate; 4-Azido-1-butanol 1-Acetate | [3] |
| CAS Number | 172468-38-1 | [3] |
| Molecular Formula | C₆H₁₁N₃O₂ | [3] |
| Molecular Weight | 157.17 g/mol | [3] |
| Appearance | Colorless Oil | [3] |
| Storage | 2-8°C Refrigerator | [3] |
The molecule's structure consists of a four-carbon (butyl) chain, which provides a degree of lipophilicity. This chain is functionalized at one end with a highly polar azide group (-N₃) and at the other with an acetate ester group (-OCOCH₃). The ester group is polar, but less so than a free hydroxyl group. This combination of a nonpolar hydrocarbon backbone with two distinct polar functional groups results in an amphiphilic character that governs its interaction with various solvents.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be miscible. The interplay of forces between this compound and a solvent determines its solubility.
-
Van der Waals Forces: The C₄H₈ alkyl backbone of the molecule interacts with nonpolar solvents like hexane and toluene through weak van der Waals forces.
-
Dipole-Dipole Interactions: The azide (-N₃) and acetate (-OCOCH₃) groups possess significant dipole moments. These groups can interact favorably with other polar molecules, such as those in acetone, ethyl acetate, and dichloromethane.
-
Hydrogen Bonding: this compound contains hydrogen bond acceptors (the oxygen atoms of the acetate and the nitrogen atoms of the azide) but lacks strong hydrogen bond donors (like an -OH or -NH group). Therefore, it can accept hydrogen bonds from protic solvents like water and alcohols, but it cannot self-associate through hydrogen bonding.
The diagram below illustrates the potential interactions between this compound and different classes of solvents.
Caption: Intermolecular forces governing solubility.
Predicted Solubility Profile
While exhaustive quantitative data is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on the molecule's structure and data from analogous compounds. For instance, a related tosylated derivative is known to be soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol.[4] Conversely, isobutyl acetate, which shares the C4-acetate structure, is insoluble in water.[5]
Based on these principles and related data, the following profile is expected:
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The four-carbon chain imparts significant hydrophobicity, which likely outweighs the hydrogen bonding potential of the polar groups.[5] |
| Methanol, Ethanol | Soluble | The alkyl portion of the alcohols can interact with the butyl chain, while the hydroxyl group can hydrogen bond with the azide and acetate groups. | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected. |
| Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at solvating moderately polar organic compounds.[4] | |
| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate shares structural similarity and polarity, promoting miscibility.[4] | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are highly polar aprotic solvents capable of dissolving a wide range of organic compounds. | |
| Nonpolar | Hexane, Toluene | Moderately Soluble to Soluble | The butyl chain will interact well with these solvents, but the highly polar ends may limit miscibility compared to more polar solvents. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]
Causality Behind Experimental Choices
-
Equilibrium Achievement: The core of this method is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Shaking or agitation for an extended period (e.g., 24-48 hours) is crucial to ensure this thermodynamic equilibrium is reached, as premature measurement can lead to an underestimation of solubility.[6]
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations, ensuring the data is reproducible and relevant to specific application conditions.
-
Phase Separation: After reaching equilibrium, the undissolved solute must be completely separated from the saturated solution to avoid artificially inflating the measured concentration. Centrifugation followed by careful collection of the supernatant is a robust method for this separation.[7]
-
Accurate Quantification: The concentration of the solute in the saturated supernatant must be determined using a sensitive and validated analytical method. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its specificity and ability to separate the analyte from any potential impurities.[8]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Protocol: Shake-Flask Method
-
Materials & Equipment:
-
This compound (solute)
-
Selected solvents of high purity
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with a temperature-controlled chamber
-
Analytical balance
-
Calibrated positive displacement pipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and appropriate mobile phase for HPLC
-
-
Procedure:
-
Add a precisely weighed amount of the chosen solvent (e.g., 2 mL) to several glass vials.
-
To each vial, add an excess amount of this compound. "Excess" means adding enough solute so that a visible, separate liquid phase of the solute remains after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.
-
Allow the mixture to equilibrate for 24 to 48 hours. Visually inspect to confirm that an excess of the solute phase is still present.
-
After equilibration, remove the vials and place them in a centrifuge. Spin at a high speed (e.g., 10,000 x g) for 15 minutes to ensure complete separation of the undissolved solute.
-
Carefully open the vial and, without disturbing the bottom layer, withdraw a precise aliquot (e.g., 100 µL) of the clear, saturated supernatant.
-
Transfer the aliquot to a volumetric flask and dilute with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample by HPLC to determine the concentration.
-
Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
-
Safety Considerations
Organic azides are energetic compounds and should be handled with care.[2] While low molecular weight azides are known to be particularly hazardous, all compounds containing the azide functional group warrant respect.[2]
-
Thermal Stability: Avoid heating organic azides, as this can lead to rapid decomposition and the release of nitrogen gas, causing a dangerous pressure buildup.[2]
-
Mechanical Shock: Avoid subjecting the compound to mechanical shock or friction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Storage: Store this compound in a refrigerator at 2-8°C as recommended, away from heat sources and incompatible materials.[3]
-
Disposal: Dispose of waste according to institutional and local regulations for reactive chemical waste.
Users are REQUIRED to consult the most current Safety Data Sheet (SDS) for this compound before handling the material.
Conclusion
This compound is a molecule with a dual-polarity nature, stemming from its nonpolar alkyl chain and its polar azide and acetate functional groups. This structure predicts its high solubility in a wide range of common polar aprotic and protic organic solvents, with limited solubility in water and moderate solubility in nonpolar solvents. For applications requiring precise knowledge of its solubility limits, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. By combining a theoretical understanding of its molecular properties with rigorous experimental validation, researchers can confidently employ this versatile chemical in their synthetic and developmental workflows.
References
-
ChemBK. (2024). 4-iodo-1-butanol acetate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No : 172468-38-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8038, Isobutyl Acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12202790, 4-Azidobutan-1-OL. Retrieved from [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Al-Maaieh, A., & Flanagan, D. R. (2002). Salt Solubility and Supersaturation. Journal of Pharmaceutical Sciences, 91(4), 1143-1153. (Note: While the direct link is not provided, the principles discussed in source[6] are foundational in pharmaceutical sciences.)
- Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. (Note: General reference for isobutanol synthesis mentioned in search results, not directly cited in text but relevant to the field.)
- Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry. (Note: General reference on organic azides from search results, providing background.)
-
Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-900. Retrieved from [Link]
- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
- Google Patents. (n.d.). CN102557932B - Method for producing isobutyl acetate.
-
Wikipedia. (n.d.). Organic azide. Retrieved from [Link]
- TCI Chemicals. (2025). SAFETY DATA SHEET: Ethyl Azidoacetate.
-
SlideShare. (2018). solubility experimental methods. Retrieved from [Link]
Sources
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- 4. usbio.net [usbio.net]
- 5. Isobutyl Acetate | C6H12O2 | CID 8038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubility experimental methods.pptx [slideshare.net]
A Comprehensive Guide to the NMR Spectrum Analysis of 4-Azidobutanol 1-Acetate
This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-azidobutanol 1-acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the principles and practical aspects of interpreting the ¹H and ¹³C NMR spectra of this bifunctional molecule. By understanding the spectral features, researchers can confidently verify the structure and purity of this compound, a valuable building block in synthetic chemistry.
Introduction: The Structural Significance of this compound
This compound (C₆H₁₁N₃O₂) is a versatile chemical intermediate featuring both an azide and an acetate functional group.[1][2] These functionalities make it a useful tool in various chemical syntheses, particularly in the realm of bioconjugation and materials science, where the azide can participate in "click" chemistry reactions and the acetate can be hydrolyzed to reveal a primary alcohol. Accurate structural confirmation is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous characterization of such molecules. This guide will delve into the theoretical and practical aspects of its NMR spectral analysis.
¹H NMR Spectrum Analysis: A Proton-by-Proton Examination
The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four sets of non-equivalent protons in the molecule. The chemical shift of these protons is primarily influenced by the electron-withdrawing effects of the adjacent azide and acetate groups.[3][4]
Molecular Structure and Proton Designations:
-
Protons (a) - Methylene adjacent to the acetate oxygen (-O-CH₂-): These protons are expected to resonate the furthest downfield in the aliphatic region due to the strong deshielding effect of the electronegative oxygen atom of the acetate group. The typical chemical shift for protons in an ester environment (R-CH₂-O-C=O) is in the range of 3.5-5.5 ppm.[5] We can predict a triplet for this signal due to coupling with the adjacent methylene protons (b).
-
Protons (c) - Methylene adjacent to the azide group (-CH₂-N₃): The azide group also exerts an electron-withdrawing effect, deshielding the adjacent protons. This effect is generally less pronounced than that of an oxygen atom. Therefore, these protons are expected to appear as a triplet at a slightly lower chemical shift compared to protons (a).
-
Protons (b) - Methylene protons (-O-CH₂-CH₂-): These protons are situated between the two other methylene groups and will be influenced by both. Their signal is expected to be a multiplet (specifically, a quintet or a triplet of triplets) due to coupling with both protons (a) and (c).
-
Protons (d) - Methyl protons of the acetate group (CH₃-C=O): These three protons are chemically equivalent and are adjacent to a carbonyl group. They will appear as a sharp singlet in a region characteristic for acetyl groups, typically around 2.0 ppm.[6][7]
Predicted ¹H NMR Data Summary:
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| (a) -O-CH ₂- | ~4.1 | Triplet (t) | 2H |
| (b) -CH₂-CH ₂-CH₂- | ~1.8 | Multiplet (m) | 2H |
| (c) -CH ₂-N₃ | ~3.3 | Triplet (t) | 2H |
| (d) CH ₃-C=O | ~2.0 | Singlet (s) | 3H |
¹³C NMR Spectrum Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.[8][9]
Carbon Atom Designations:
-
C² - Carbonyl Carbon (-C=O): The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field, typically in the range of 165-190 ppm.[8]
-
C³ - Methylene Carbon adjacent to Acetate Oxygen (-O-CH₂-): This carbon is bonded to an electronegative oxygen atom and will be found in the range of 60-80 ppm.[8]
-
C⁶ - Methylene Carbon adjacent to Azide Group (-CH₂-N₃): The carbon attached to the azide group is also deshielded and is expected to resonate in a specific range. For comparison, carbons attached to other nitrogen-containing groups can provide an estimate.
-
C⁴ and C⁵ - Methylene Carbons (-CH₂-CH₂-): These two central methylene carbons are in a more shielded environment compared to C³ and C⁶ and will appear at higher fields (further to the right) in the spectrum.
-
C¹ - Methyl Carbon (CH₃-): The methyl carbon of the acetate group is typically the most shielded sp³ hybridized carbon and will appear at the highest field (lowest ppm value).
Predicted ¹³C NMR Data Summary:
| Carbon Designation | Predicted Chemical Shift (δ, ppm) |
| C¹ (CH₃-) | ~21 |
| C² (-C=O) | ~171 |
| C³ (-O-CH₂-) | ~64 |
| C⁴ (-CH₂-) | ~25 |
| C⁵ (-CH₂-) | ~28 |
| C⁶ (-CH₂-N₃) | ~51 |
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain a reliable NMR spectrum of this compound, a standardized experimental procedure should be followed.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for small organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[5][8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).[10]
-
A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[9]
-
A relaxation delay of 2-5 seconds is recommended.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal in the ¹H NMR spectrum.
-
Visualizing the Connectivity: A Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.
Caption: Workflow for NMR analysis of this compound.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. The consistency between the predicted and observed chemical shifts, the correct integration values in the ¹H NMR spectrum, and the expected multiplicities provide strong evidence for the correct structural assignment. Any significant deviation from these expected values would indicate the presence of impurities or an incorrect structure, prompting further investigation. For instance, the presence of a broad singlet in the ¹H spectrum could indicate the presence of the parent alcohol, 4-azidobutanol, due to hydrolysis.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By carefully analyzing the chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra, researchers can obtain definitive proof of the molecule's structure and purity. This guide provides the foundational knowledge and a practical framework for conducting and interpreting these critical experiments, ensuring the integrity of subsequent research and development activities.
References
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp³)
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Gu, Y., et al. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories, 22(1), 196.
-
AZoM. (n.d.). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- Gu, Y., et al. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories, 22(1), 196.
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An In-Depth Technical Guide to 4-Azidobutanol 1-Acetate: Synthesis, History, and Applications
This guide provides a comprehensive overview of 4-Azidobutanol 1-Acetate, a bifunctional molecule increasingly relevant in chemical biology and drug development. We will explore its conceptual history, detail its chemical synthesis, and discuss its applications, particularly in the realm of bioconjugation and click chemistry.
Introduction: A Molecule Bridging Chemistry and Biology
Organic azides are a class of compounds that have been known since the 19th century, with phenyl azide first prepared by Peter Griess in 1864.[1] For many years, their use was approached with caution due to the inherent instability of low molecular weight azides.[1] However, the landscape changed dramatically with the advent of "click chemistry," a term coined by K. Barry Sharpless in 2001.[2] This concept champions reactions that are high-yielding, stereospecific, and create minimal byproducts.[2]
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole linkage between an azide and an alkyne.[3][4] This reaction's reliability and bioorthogonality—meaning the reacting groups do not interfere with biological systems—have made it a cornerstone of modern chemical biology, drug discovery, and materials science.[1][5][6]
Within this context, this compound emerges as a valuable building block. It is a heterobifunctional linker, possessing a terminal azide group for click chemistry and an acetate-protected hydroxyl group. The four-carbon chain provides spatial separation between conjugated moieties, while the acetate allows for selective deprotection to reveal a primary alcohol, enabling further chemical modification. This dual functionality makes it a versatile tool for researchers synthesizing complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and labeled biomolecules.
Conceptual History and Synthesis Pathway
While a singular, seminal paper on the "discovery" of this compound is not prominent in the literature, its existence is a logical extension of well-established organic synthesis principles. Its development is intrinsically linked to the broader history of organic azides and the evolution of robust synthetic methodologies.[7][8] The synthesis is best understood as a two-step process starting from the readily available industrial chemical, 1,4-butanediol.[9]
Logical Synthesis Route:
-
Step 1: Selective Azidation of 1,4-Butanediol. The primary challenge is the selective conversion of one of the two hydroxyl groups of 1,4-butanediol into an azide. Direct conversion of alcohols to azides can be achieved through methods like the Mitsunobu reaction.[10] A more common and practical approach involves a two-step sequence: conversion of the alcohol to a good leaving group (like a tosylate or a halide), followed by nucleophilic substitution with an azide salt (e.g., sodium azide). This substitution reaction is a facile and widely used method for installing the azido moiety.[6]
-
Step 2: Acetylation of 4-Azidobutanol. With the intermediate 4-azidobutanol in hand, the remaining hydroxyl group is protected via acetylation. This is a standard esterification reaction, typically accomplished using acetic anhydride or acetyl chloride, often in the presence of a base or catalyst like 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[11][12][13][14]
This logical pathway allows for the efficient and scalable production of the target compound from inexpensive starting materials.
Caption: Synthetic workflow for this compound.
Field-Proven Experimental Protocols
The following protocols are representative of established laboratory procedures for the synthesis of this compound.
Protocol 1: Synthesis of 4-Azidobutanol from 1,4-Butanediol (via Tosylation)
This protocol first converts one hydroxyl group into a tosylate, an excellent leaving group, which is then displaced by the azide ion.
Step-by-Step Methodology:
-
Monotosylation: Dissolve 1,4-butanediol (1.0 eq) in a suitable solvent like pyridine or dichloromethane at 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.0 eq) portion-wise while maintaining the temperature. The use of a 1:1 stoichiometry favors the formation of the mono-substituted product.
-
Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Work-up: Quench the reaction by adding cold water. If using dichloromethane, separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Azidation: Dissolve the crude 4-(tosyloxy)butan-1-ol in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN₃) (1.5-2.0 eq) to the solution.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the disappearance of the tosylate by TLC.
-
Purification: After cooling, pour the reaction mixture into water and extract with a solvent like ethyl acetate. Wash the combined organic extracts with water and brine to remove DMF and residual salts. Dry the organic layer, concentrate, and purify the resulting 4-azidobutanol by flash column chromatography.
Protocol 2: Acetylation of 4-Azidobutanol
This protocol uses acetic anhydride and a DMAP catalyst for efficient ester formation.[12][13]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-azidobutanol (1.0 eq) in an anhydrous solvent such as dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 eq). Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quenching and Work-up: Quench the reaction with a saturated solution of sodium bicarbonate to neutralize excess acetic anhydride and acetic acid. Extract the product into dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Final Purification: Filter and concentrate the solution under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel to yield a pure product.
Caption: Logical flow of the two-stage synthesis.
Characterization and Data Presentation
Proper characterization is critical to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Expected Result / Key Feature | Rationale |
| ¹H NMR | Signals corresponding to the four methylene groups (-CH₂-) of the butane chain, and a sharp singlet around 2.0-2.1 ppm for the acetyl methyl protons (-COCH₃). The chemical shifts of the methylene groups adjacent to the azide and ester will be distinct. | Confirms the carbon backbone structure and the presence of the acetate group. |
| ¹³C NMR | Four signals for the butyl carbons, one for the acetyl methyl carbon, and a signal for the carbonyl carbon of the ester (~170-171 ppm). | Verifies the complete carbon skeleton and the presence of the ester functionality. |
| IR Spectroscopy | A strong, sharp absorption peak around 2100 cm⁻¹ characteristic of the azide (N₃) stretch. A strong absorption around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch. | Provides definitive evidence for the presence of both the azide and acetate functional groups. |
| Mass Spectrometry (MS) | The molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to the calculated molecular weight of C₆H₁₁N₃O₂ (157.17 g/mol ). | Confirms the molecular formula and overall mass of the compound. |
Conclusion and Future Outlook
This compound is a testament to the enabling power of fundamental organic reactions. While its "discovery" was an evolutionary step rather than a revolutionary leap, its utility is firmly rooted in the revolutionary impact of click chemistry. As researchers in drug development and chemical biology continue to design more complex and targeted molecular constructs, the demand for versatile, high-quality bifunctional linkers like this compound will only grow. Its straightforward, logical synthesis and valuable dual functionality ensure its place as a key tool in the modern chemist's toolbox.
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Introduction: The Utility and Latent Risks of 4-Azidobutanol 1-Acetate
An In-depth Technical Guide to the Safe Handling of 4-Azidobutanol 1-Acetate
This compound (CAS No: 172468-38-1) is a valuable bifunctional molecule in modern chemical synthesis, particularly within the realms of drug discovery and bioconjugation.[1] Its structure, featuring a terminal azide and an acetate-protected alcohol, makes it an ideal linker for introducing the highly versatile azide moiety into molecular scaffolds. The azide group is a cornerstone of "click chemistry," enabling efficient and specific ligation to alkyne-containing molecules.
However, the very reactivity that makes the azide group synthetically useful also imparts significant latent hazards. Organic azides are energetic compounds, and their handling demands a deep, mechanistic understanding of their potential for explosive decomposition and their inherent toxicity.[2] This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and disposal of this compound, grounded in the principles of causality and self-validating safety protocols.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The risks are threefold: explosive potential, toxicity, and the formation of dangerously unstable byproducts.
Explosive and Thermal Instability
Organic azides are known to be sensitive to heat, shock, and friction, which can trigger rapid, exothermic decomposition, releasing nitrogen gas and significant energy.[2][3] The stability of an organic azide is often empirically evaluated using two key metrics:
-
Carbon-to-Nitrogen Ratio (C/N): A higher ratio of carbon to nitrogen atoms generally correlates with increased stability. For this compound (C₆H₁₁N₃O₂), the ratio of carbon atoms (6) to azide nitrogen atoms (3) is 2. This relatively low ratio necessitates cautious handling.
-
The "Rule of Six": This guideline suggests that a molecule should have at least six carbon atoms for each energetic group (like an azide) to provide sufficient "ballast" and render the compound relatively safe.[2][4] While this compound has six carbons, the presence of the azide group still classifies it as an energetic material requiring careful handling.
Furthermore, a more quantitative guideline suggests that for an azide to be stable enough for isolation and storage, the ratio (NCarbon + NOxygen) / NNitrogen should be ≥ 3.[2][3] For this compound, this calculation is (6 + 2) / 3 = 2.67, which is below the recommended threshold, underscoring its potential for instability.
Toxicological Profile
While specific toxicological data for this compound is limited, the hazards of organic azides are well-documented and should be assumed to apply. Exposure can occur through inhalation, ingestion, or skin absorption.[4]
-
Acute Toxicity: Sodium azide, a related compound, is known to be fatal if inhaled, swallowed, or absorbed through the skin.[5] Symptoms of exposure can include dizziness, weakness, headache, nausea, rapid heart rate, and skin irritation.[2][3]
-
Formation of Hydrazoic Acid: A significant and severe risk is the reaction of azides with acids to form hydrazoic acid (HN₃).[4] Hydrazoic acid is a highly toxic, volatile, and explosive liquid that poses a severe inhalation hazard.[5]
Chemical Incompatibilities and Hazardous Byproducts
The azide functional group is incompatible with a range of common laboratory reagents, leading to the formation of exceptionally dangerous compounds:
-
Heavy Metals: Contact with heavy metals such as copper, lead, brass, or mercury can form highly shock-sensitive and explosive heavy metal azide salts.[4][5] This has critical implications for the choice of equipment, storage, and particularly, waste disposal.
-
Halogenated Solvents: The use of halogenated solvents like dichloromethane or chloroform with azides is strictly prohibited. These combinations can form di- and tri-azidomethane, which are extremely unstable and prone to violent detonation.[3][4]
-
Other Incompatibles: Other materials to avoid include carbon disulfide, bromine, dimethyl sulfate, and strong oxidizing or reducing agents.[3][6]
Summary of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 172468-38-1 | [1] |
| Molecular Formula | C₆H₁₁N₃O₂ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | Colorless Oil | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.
Mandatory Engineering Controls
The causality here is simple: to prevent exposure and mitigate the effects of an unexpected energy release, physical barriers and controlled environments are non-negotiable.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to contain potentially toxic vapors and splashes.[5][6]
-
Blast Shield: When performing reactions, especially those involving heating, concentration, or working with quantities greater than a few hundred milligrams, a sturdy blast shield must be positioned between the apparatus and the user.[5][6] The fume hood sash should also be kept as low as possible.
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds of travel time).[7] All personnel must be trained in their operation.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect against accidental contact.
-
Hand Protection: Nitrile gloves are generally sufficient for incidental contact.[8] For prolonged handling or when working with higher concentrations, consider double-gloving or using Silver Shield® gloves under an outer nitrile glove for enhanced protection.[5] Change gloves frequently and immediately after any contamination.
-
Eye Protection: Chemical splash goggles are mandatory at all times.[5][8] A full-face shield should be worn in conjunction with goggles when a blast shield is not feasible or when there is a significant splash hazard.[9]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.[8] Ensure legs and feet are covered with long pants and closed-toe shoes.
Section 3: Standard Operating Procedures for Safe Handling and Storage
Adherence to a strict, validated protocol is essential for mitigating the risks associated with this compound.
Experimental Workflow: A Step-by-Step Protocol
-
Pre-Experiment Checklist:
-
Confirm the fume hood is functioning correctly.
-
Set up a blast shield.
-
Ensure all required PPE is available and in good condition.
-
Designate a specific work area and keep it free of clutter.
-
Verify that all glassware is free of cracks and star-fractures.
-
Ensure non-metallic tools (Teflon or ceramic spatulas) are available for transfers.[6][9]
-
-
Handling and Reaction Setup:
-
Aliquotting: When transferring the oil, use plastic pipette tips or a glass syringe with a plastic or stainless steel needle. Avoid brass or copper components.
-
Glassware: Do not use glassware with ground-glass joints, as the friction can be sufficient to initiate decomposition.[6][9] If unavoidable, ensure joints are clean and lightly lubricated with a non-reactive grease.
-
Scale: Always begin work on the smallest possible scale to characterize the reaction.[5] Scaling up requires a formal risk assessment and approval.
-
Temperature Control: If heating is required, use a well-controlled oil bath and monitor the reaction temperature closely. Avoid direct heating with a heating mantle.
-
-
Work-up and Purification:
-
Quenching: If necessary, unreacted azide can be cautiously quenched with a reducing agent like triphenylphosphine.
-
Concentration: Avoid concentrating solutions to dryness. Rotary evaporation has been implicated in explosions of azide compounds.[9] If concentration is necessary, do so at low temperatures and pressures, behind a blast shield, and leave a small amount of solvent.
-
Purification: Avoid high-temperature purification techniques like distillation or sublimation.[6][9] Prefer methods such as extraction or low-temperature column chromatography.
-
Storage Protocol
Proper storage is critical to prevent degradation and accidental initiation.
-
Temperature: Store in a refrigerator at 2-8°C, as recommended.[1]
-
Container: Keep in a tightly sealed, clearly labeled container.[6] The use of an amber bottle is recommended to protect from light.[6]
-
Segregation: Store this compound in a designated secondary container, segregated from incompatible materials, especially acids and metals.[3][6] It should be classified as a distinct storage group.[3]
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce harm.
Spill Management
The primary goal during a spill is to contain the material safely and prevent the formation of hydrazoic acid or contact with metals.
Caption: Spill Response Decision Workflow for this compound.
Detailed Spill Cleanup Protocol (Small Spill):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (lab coat, goggles, double nitrile gloves).
-
Cover the liquid spill with an inert absorbent material like vermiculite or sand.[10] Do not use combustible paper towels initially.
-
Using non-metallic tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into a designated, clearly labeled plastic container for azide waste.[9][10]
-
Decontaminate the spill area by wiping it thoroughly with a soap and water solution adjusted to a pH greater than 9 to prevent the formation of hydrazoic acid.[7][8]
-
Place all cleanup materials into the azide waste container.
-
Contact your institution's Environmental Health & Safety (EHS) department for waste pickup.
Personnel Exposure
Immediate and decisive action is required in the event of personnel exposure.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][8] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air immediately.[5][7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical team.
Section 5: Waste Disposal and Decontamination
Mishandling of azide waste is a common cause of serious laboratory incidents.
Waste Collection Protocol
-
Designated Waste Container: All waste contaminated with this compound (including unused material, reaction mixtures, contaminated gloves, pipette tips, and cleanup materials) must be collected in a dedicated, leak-proof plastic container.[6][11]
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE: ORGANIC AZIDE" and list all chemical constituents.[4]
-
Segregation: Never mix azide waste with acidic waste streams, as this will generate highly toxic and explosive hydrazoic acid.[4][11] Do not mix with waste containing heavy metals.
The Cardinal Rule: No Drain Disposal
Under no circumstances should any solution containing azides be poured down the drain.[5] This practice can lead to the formation and accumulation of highly explosive copper or lead azide crystals in the plumbing system, creating a severe explosion hazard for maintenance personnel.
Decontamination of Equipment
-
Glassware and equipment should be rinsed first with a compatible solvent (e.g., ethanol or isopropanol) to remove the organic azide. This rinseate must be collected as hazardous waste.
-
Subsequently, wash the equipment thoroughly with a basic soap and water solution (pH > 9) to hydrolyze and remove any residual traces.[8]
All azide waste must be disposed of through your institution's certified hazardous waste management program.[4][5]
Conclusion
This compound is a potent synthetic tool, but its utility is matched by its potential hazards. Safe handling is not merely a matter of following steps but of understanding the chemical principles that dictate its stability and reactivity. By implementing robust engineering controls, consistently using appropriate PPE, and strictly adhering to the detailed protocols for handling, storage, and waste disposal outlined in this guide, researchers can effectively mitigate the risks and leverage the synthetic power of this valuable compound.
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Methodological & Application
4-Azidobutanol 1-Acetate in click chemistry reactions
Application Note: 4-Azidobutanol 1-Acetate in Click Chemistry
Part 1: Core Directive & Technical Overview
This compound (CAS: 172468-38-1) is a specialized bifunctional linker designed for modular "Click" chemistry applications. Unlike simple alkyl azides, this molecule features an acetate-masked hydroxyl group. This masking strategy is critical in complex synthetic schemes where a free hydroxyl group might interfere with solubility, purification, or concurrent reactions.
Upon completion of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the acetate group can be quantitatively hydrolyzed to reveal a primary alcohol. This "Click-then-Declose" workflow allows for the sequential construction of heterobifunctional conjugates, making it an essential tool in PROTAC® linker design , antibody-drug conjugates (ADCs) , and surface immobilization .
Key Chemical Data
| Property | Specification |
| IUPAC Name | 4-Azidobutyl acetate |
| CAS Number | 172468-38-1 |
| Molecular Formula | C₆H₁₁N₃O₂ |
| Molecular Weight | 157.17 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Limited water solubility.[1] |
| Storage | -20°C, inert atmosphere, dark (Azide stability). |
| Precursor | 4-Bromobutyl acetate (CAS: 4753-59-7) |
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Expertise & Experience: The Acetate Advantage
Why use the acetate-protected form instead of the free alcohol (4-azido-1-butanol)?
-
Solubility Modulation: The acetate group increases lipophilicity (LogP ~0.8 vs -0.3 for the alcohol), improving miscibility in organic solvents (DCM, THF) often required for clicking hydrophobic drug pharmacophores.
-
Purification Efficiency: The ester functionality provides a distinct retention profile on silica gel, allowing for easier separation of the clicked intermediate from polar byproducts before the final deprotection step.
-
Side-Reaction Prevention: In reactions involving electrophiles (e.g., acyl chlorides, isocyanates) elsewhere in the molecule, the free hydroxyl would compete. The acetate "masks" this nucleophile until it is needed.
Trustworthiness: Self-Validating Protocols
The following protocols are designed with built-in checkpoints. If the "Checkpoint" fails, do not proceed; re-evaluate reagents (specifically Cu(I) activity).
Part 3: Experimental Protocols
Workflow A: Synthesis of this compound (In-Situ Preparation)
Use this if the commercial azide is unavailable, starting from the bromide precursor.
Reagents: 4-Bromobutyl acetate (CAS 4753-59-7), Sodium Azide (NaN₃), DMF.
-
Setup: In a fume hood, dissolve 4-Bromobutyl acetate (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Azidation: Add Sodium Azide (1.5 eq) cautiously. Safety Note: Use a plastic spatula; metal can induce shock sensitivity.
-
Reaction: Heat to 60°C for 4-6 hours behind a blast shield.
-
Checkpoint (TLC): Monitor disappearance of bromide starting material (Visualization: Iodine stain; Azides are not UV active unless conjugated).
-
Workup: Dilute with Et₂O, wash 3x with water (to remove DMF/NaN₃), dry over MgSO₄, and concentrate.
-
Validation: IR Spectrum should show a strong stretch at ~2100 cm⁻¹ (Azide) and ~1740 cm⁻¹ (Ester).
-
Workflow B: Standard CuAAC Click Reaction
Conjugation of this compound to a terminal Alkyne-tagged payload.
Reagents:
-
Alkyne-substrate (1.0 eq)[2]
-
This compound (1.2 eq)
-
Catalyst: CuSO₄·5H₂O (5 mol%) pre-complexed with THPTA (25 mol%) or TBTA .
-
Reductant: Sodium Ascorbate (10 mol%).
-
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).
Step-by-Step:
-
Dissolution: Dissolve Alkyne and Azide in the organic portion of the solvent (DMSO or tBuOH).
-
Catalyst Prep: In a separate tube, mix CuSO₄ and THPTA in water. The solution should be light blue.
-
Initiation: Add the Cu-Ligand complex to the reaction mixture. Finally, add the Sodium Ascorbate (freshly prepared in water).
-
Observation: The solution may turn transiently yellow/orange (active Cu(I)) before returning to clear/blue.
-
-
Incubation: Stir at Room Temperature for 1–4 hours.
-
Checkpoint (LC-MS): Verify mass shift. Target Mass = (Mass of Alkyne) + 157.17.
-
Purification: Extract with EtOAc or purify via Flash Chromatography.
Workflow C: Acetate Deprotection (Revealing the Linker)
Converting the clicked triazole-ester to the triazole-alcohol.
Reagents: K₂CO₃ (anhydrous) in Methanol.
-
Dissolution: Dissolve the purified "Clicked" product in MeOH (0.1 M).
-
Hydrolysis: Add K₂CO₃ (0.1 eq - catalytic is often sufficient, use 1.0 eq for speed). Stir at RT for 30 mins.
-
Checkpoint (TLC): Product will become significantly more polar (lower Rf).
-
Workup: Neutralize with Amberlite acidic resin or dilute HCl (careful of pH sensitive groups). Filter and concentrate.
-
Result: You now have a 4-(1,2,3-triazolyl)-butan-1-ol linker ready for further conjugation (e.g., converting OH to Tosylate/Mesylate for nucleophilic attack).
-
Part 4: Visualization (Graphviz Workflow)
Caption: Step-wise workflow converting the bromide precursor to the active alcohol linker via the acetate-protected azide intermediate.
Part 5: Troubleshooting & Safety
Troubleshooting Guide
-
Problem: Low yield in Click reaction.
-
Root Cause: Oxidation of Cu(I) to Cu(II).
-
Solution: Degas solvents with N₂/Ar prior to mixing. Increase Sodium Ascorbate to 20 mol%. Ensure THPTA ligand is used (protects Cu(I) from oxidation).
-
-
Problem: Incomplete Deprotection.
-
Root Cause: Steric hindrance or wet methanol.
-
Solution: Switch to LiOH in THF/H₂O (1:1) for stronger hydrolytic conditions.
-
Safety: The "Rule of Six"
Organic azides can be explosive.
-
Rule: The number of carbon atoms (C) vs. energetic nitrogen atoms (N) must satisfy:
. -
Analysis for this compound:
Part 6: References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
ChemicalBook. (2023). This compound Product Properties and Synthesis. Link
-
BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry. Link
-
Matrix Fine Chemicals. (2023). 1-(4-Azidobutyl)azocane and related Azide Building Blocks.[5] Link
Sources
- 1. Showing Compound acetate (FDB030644) - FooDB [foodb.ca]
- 2. 6-Azido-hexanoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Novachemistry-product-info [novachemistry.com]
- 4. This compound-æ åå-ä¸å½æ ååç½_å½å®¶æ ååç½ [gbw.org.cn]
- 5. 1-(4-AZIDOBUTYL)AZOCANE | CAS [matrix-fine-chemicals.com]
Using 4-Azidobutanol 1-Acetate for bioconjugation
Application Note: Strategic Bioconjugation with 4-Azidobutanol 1-Acetate
Executive Summary
This compound (CAS: 54953-78-5 implies the alcohol; acetate is the ester derivative) serves as a robust, lipophilic precursor for introducing bioorthogonal azide motifs into small molecules, polymers, and biomaterials. While often overlooked in favor of direct azido-acids, this molecule offers unique advantages as a masked heterobifunctional linker . The acetate group protects the hydroxyl functionality, allowing the molecule to survive acylation-sensitive synthetic steps or facilitating cell permeability in metabolic labeling applications before intracellular esterase cleavage.
This guide details the operational workflows for unlocking the potential of this compound, focusing on its conversion into an active conjugation handle and its subsequent deployment in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Chemical Logic & Mechanism
The "Pro-Linker" Strategy
The utility of this compound lies in its latent bifunctionality. It is not merely a reagent but a strategic building block.
-
The Azide (
): A chemically inert bioorthogonal handle stable against physiological conditions, amines, and most oxidants. It reacts specifically with alkynes (via CuAAC) or strained cyclooctynes (via SPAAC). -
The Acetate (
): A protecting group that masks the polarity of the hydroxyl group ( ). This increases solubility in organic solvents (DCM, EtOAc) during intermediate synthesis and prevents premature reaction of the hydroxyl group.
Activation Pathway
To utilize this molecule for bioconjugation (e.g., attaching it to a drug or protein), the acetate must first be hydrolyzed to reveal the nucleophilic hydroxyl group. This hydroxyl can then be:
-
Oxidized to a carboxylic acid (4-azidobutyric acid) for amide coupling.
-
Activated (e.g., with Disuccinimidyl Carbonate - DSC) to form an NHS carbonate for direct reaction with amines.
-
Tosylated/Halogenated for nucleophilic substitution reactions.
Strategic Workflow Visualization
The following diagram illustrates the critical decision pathways for processing this compound.
Caption: Figure 1.[1][2][3] Step-wise activation and conjugation workflow for this compound.
Experimental Protocols
Protocol A: Deprotection (Hydrolysis of the Acetate)
Objective: To remove the acetate protecting group and generate high-purity 4-azidobutanol for downstream activation.
Materials:
-
This compound[4]
-
Methanol (MeOH)[5]
-
Sodium Hydroxide (NaOH), 1M aqueous solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of MeOH.
-
Hydrolysis: Add 2.0 mL of 1M NaOH (2.0 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, and a lower spot ( , Alcohol) should appear. -
Work-up:
-
Neutralize with 1M HCl to pH 7.
-
Concentrate in vacuo to remove MeOH.
-
Extract the aqueous residue with DCM (3 x 10 mL).
-
Dry combined organics over MgSO4, filter, and concentrate.[5]
-
-
Yield: Expect >90% yield of a pale yellow oil (4-Azidobutanol).
Validation:
-
IR Spectroscopy: Confirm presence of Azide peak (~2095 cm⁻¹) and broad Hydroxyl peak (~3300 cm⁻¹). Absence of Carbonyl peak (~1740 cm⁻¹) confirms deprotection.
Protocol B: Activation (Conversion to NHS Carbonate)
Objective: To convert the free hydroxyl into an amine-reactive NHS carbonate, enabling conjugation to Lysine residues on proteins.
Materials:
-
4-Azidobutanol (from Protocol A)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Acetonitrile (dry)
Procedure:
-
Setup: In a dry flask under nitrogen, dissolve 4-Azidobutanol (1.0 mmol) and DSC (1.2 mmol) in dry Acetonitrile (10 mL).
-
Activation: Add TEA (1.5 mmol) dropwise. Stir at RT for 4–6 hours.
-
Work-up:
-
Evaporate solvent.[5]
-
Redissolve residue in DCM and wash with 0.1M HCl (cold) and brine.
-
Dry over MgSO4 and concentrate.
-
-
Storage: The resulting 4-Azidobutyl succinimidyl carbonate is moisture-sensitive. Store at -20°C under argon.
Protocol C: Bioconjugation (Click Reaction - CuAAC)
Objective: To covalently link the Azide-tagged biomolecule with an Alkyne-functionalized probe (e.g., Fluorophore-Alkyne).
Materials:
-
Azide-tagged Biomolecule (from Protocol B conjugation)
-
Alkyne-Probe (10 mM in DMSO)
-
CuSO4 (50 mM in water)
-
THPTA Ligand (100 mM in water) - Critical for protecting proteins from oxidative damage.
-
Sodium Ascorbate (100 mM in water) - Freshly prepared.
Step-by-Step:
-
Buffer Prep: Prepare the biomolecule in PBS (pH 7.4) at 1–2 mg/mL. Note: Avoid buffers with chelators like EDTA.
-
Catalyst Complex: Premix CuSO4 (2 µL) and THPTA (4 µL) in a separate tube. Incubate for 5 mins to form the complex.
-
Reaction Assembly:
-
To 100 µL of Biomolecule solution, add:
-
1 µL Alkyne-Probe (Final conc: 50–100 µM).
-
6 µL CuSO4-THPTA Complex (Final Cu: 1 mM).
-
10 µL Sodium Ascorbate (Final conc: 5 mM).
-
-
Incubation: Incubate at RT for 30–60 minutes in the dark.
-
Quenching: Add EDTA (final 10 mM) to strip copper.
-
Purification: Remove excess reagents via Desalting Column (e.g., PD-10) or Dialysis.
Quantitative Data Summary
| Parameter | Specification / Typical Value | Notes |
| Molecular Weight | 157.17 g/mol (Acetate) | 115.13 g/mol after deprotection (Alcohol). |
| Solubility | DMSO, DCM, MeOH, EtOAc | Low water solubility until deprotected. |
| Azide IR Signal | ~2095–2100 cm⁻¹ | Strong, diagnostic peak. |
| Click Efficiency | >95% (CuAAC) | Reaction is quantitative with THPTA ligand. |
| Hydrolysis Time | 1–2 Hours | 1M NaOH at RT is sufficient. |
Troubleshooting & Quality Control
-
Issue: Low Conjugation Yield.
-
Cause: Incomplete deprotection of the acetate.
-
Fix: Check IR for the disappearance of the ester carbonyl (1740 cm⁻¹) before proceeding to activation.
-
-
Issue: Protein Precipitation during Click.
-
Cause: Copper toxicity or instability.
-
Fix: Increase the THPTA:Cu ratio to 5:1. Ensure Sodium Ascorbate is fresh (solution should be colorless, not yellow).
-
-
Issue: Safety Warning.
-
Note: Low molecular weight organic azides can be shock-sensitive. While 4-Azidobutanol is relatively stable (C/N ratio ≈ 1.3, borderline but generally safe in solution), never distill neat azides . Keep reaction temperatures below 80°C.
-
References
-
BroadPharm. 4-Azidobutan-1-ol Product Information and Click Chemistry Protocols. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12202790, 4-Azidobutan-1-ol. Retrieved from
- Prescher, J. A., & Bertozzi, C. R. (2005).Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. (Foundational reference for Bioorthogonal Chemistry).
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. (Source for THPTA ligand protocols).
-
Sigma-Aldrich. Click Chemistry Reagents and Protocols. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Azidobutanal | C4H7N3O | CID 11804712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling and Targeted Modulation of Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4900851A - Synthesis of azidodinitro compounds - Google Patents [patents.google.com]
- 5. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
Application Notes and Protocols for Protein Labeling with 4-Azidobutanol 1-Acetate
Introduction: Unveiling Cellular Processes with Chemical Reporters
In the intricate landscape of cellular biology, the ability to selectively tag and visualize proteins is paramount to understanding their function, localization, and dynamics. Metabolic labeling, a powerful technique that leverages the cell's own biosynthetic machinery, allows for the introduction of chemical reporters into biomolecules.[1][2] This application note provides a comprehensive guide to the use of 4-Azidobutanol 1-Acetate for the metabolic labeling of proteins. This compound serves as a valuable tool for researchers, scientists, and drug development professionals to study a wide range of cellular processes, including post-translational modifications and protein trafficking.
The core principle of this technique lies in the introduction of a bioorthogonal handle, the azide group, into proteins.[3] The acetate group in this compound enhances cell permeability. Once inside the cell, endogenous esterases are believed to cleave the acetate group, releasing 4-Azidobutanol. This azido-alcohol can then be utilized by cellular metabolic pathways and incorporated into proteins. The azide group, being abiotic and chemically inert within the cellular environment, serves as a specific target for subsequent detection and analysis using bioorthogonal reactions.[4][5]
This guide will detail the mechanism of metabolic labeling with this compound, provide step-by-step protocols for labeling and detection, and offer insights into experimental design and troubleshooting.
The Scientific Principle: A Two-Step Labeling Strategy
The labeling of proteins with this compound is a two-step process that combines metabolic incorporation with a subsequent bioorthogonal reaction for detection.[2]
Step 1: Metabolic Incorporation. this compound, a cell-permeable precursor, is introduced to cultured cells. Inside the cell, it is hypothesized that cellular esterases hydrolyze the acetate ester, yielding 4-Azidobutanol. This azido-alcohol can then enter various metabolic pathways. While the precise pathways of incorporation for 4-azidobutanol are not as extensively characterized as those for azido sugars or amino acids, it is plausible that it can be utilized in processes such as post-translational modifications where small alcohol functionalities are relevant. The result is the covalent incorporation of the azide group into the cellular proteome.
Step 2: Bioorthogonal Detection. The azide-labeled proteins can then be detected through a variety of highly specific and efficient chemical reactions known as "click chemistry" or through the Staudinger ligation.[6][7] These reactions are termed "bioorthogonal" because they occur without interfering with native biological processes.[5] The most common bioorthogonal reactions for detecting azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yield reaction involves the ligation of the azide-modified protein with a probe containing a terminal alkyne.[8][9] The reaction is catalyzed by copper(I) ions and results in the formation of a stable triazole linkage.[10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, such as in living cells, SPAAC offers a metal-free alternative.[11][] This reaction utilizes a strained cyclooctyne-containing probe that reacts spontaneously with the azide.[13][14]
-
Staudinger Ligation: This reaction occurs between the azide and a phosphine-based probe, forming a stable amide bond.[15][16][17][18]
The choice of detection method depends on the specific experimental goals, such as in vitro versus in vivo analysis, and the desired reporter molecule (e.g., fluorophore, biotin).
Visualizing the Workflow
Caption: Workflow for protein labeling using this compound.
Detailed Protocols
Part 1: Metabolic Labeling of Proteins in Cultured Cells
This protocol provides a general guideline for the metabolic labeling of mammalian cells with this compound. Optimization of incubation time and concentration of the labeling reagent may be required for different cell types and experimental conditions.
Materials:
-
This compound (MW: 157.17 g/mol )[19]
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile DMSO or ethanol. The final concentration of the labeling reagent in the culture medium typically ranges from 2.5 to 10 mM.[20] It is crucial to determine the optimal concentration for your specific cell line to maximize labeling efficiency while minimizing potential toxicity.
-
Metabolic Labeling: Remove the existing culture medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a period of 6 to 24 hours. The optimal incubation time is dependent on the rate of protein synthesis and turnover in the chosen cell line.[20]
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated labeling reagent.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing azide-labeled proteins is now ready for downstream bioorthogonal detection.
Part 2: Detection of Azide-Labeled Proteins via CuAAC
This protocol describes the detection of azide-labeled proteins in a cell lysate using a fluorescent alkyne probe via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-labeled protein lysate (from Part 1)
-
Alkyne-fluorophore conjugate (e.g., alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)[21]
-
Sodium ascorbate
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Reagent Preparation:
-
Copper(II) Sulfate Stock Solution: Prepare a 50 mM stock solution of CuSO4 in water.
-
THPTA/TBTA Stock Solution: Prepare a 50 mM stock solution of the ligand in water or DMSO.
-
Sodium Ascorbate Stock Solution: Prepare a 500 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh before each use.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Azide-labeled protein lysate (20-50 µg)
-
Alkyne-fluorophore conjugate (final concentration 10-100 µM)
-
THPTA/TBTA (final concentration 1-5 mM)
-
Copper(II) sulfate (final concentration 0.5-1 mM)
-
-
Initiation of Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5-10 mM to initiate the click reaction. Gently mix the reaction components.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the labeled proteins by SDS-PAGE.
-
In-Gel Fluorescence Imaging: Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration |
| Azide-Labeled Protein | Varies | 1-2 mg/mL |
| Alkyne-Fluorophore | 1-10 mM in DMSO | 10-100 µM |
| Copper(II) Sulfate | 50 mM in H₂O | 0.5-1 mM |
| THPTA/TBTA | 50 mM in H₂O/DMSO | 1-5 mM |
| Sodium Ascorbate | 500 mM in H₂O (fresh) | 5-10 mM |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient concentration of this compound. | Optimize the concentration of the labeling reagent (try a range of 2.5-10 mM).[20] |
| Short incubation time. | Increase the incubation time (try a range of 6-24 hours).[20] | |
| Low protein synthesis rate in cells. | Ensure cells are healthy and in the logarithmic growth phase. | |
| High Background Signal | Incomplete removal of unincorporated labeling reagent. | Increase the number of washes with PBS after metabolic labeling. |
| Non-specific binding of the fluorescent probe. | Include a blocking step with a protein-containing buffer (e.g., BSA) before adding the probe. | |
| Protein Degradation | Insufficient protease inhibitors. | Add a fresh cocktail of protease inhibitors to the lysis buffer. |
| Copper-mediated protein damage during CuAAC. | Ensure the use of a copper-chelating ligand like THPTA or TBTA to protect proteins.[10][22] |
Conclusion
The use of this compound for metabolic protein labeling offers a versatile and powerful approach to study the cellular proteome. By leveraging the cell's own metabolic machinery to incorporate an azide handle, researchers can subsequently employ highly specific and efficient bioorthogonal reactions for protein detection and characterization. This detailed application note provides a solid foundation for the successful implementation of this technique, empowering researchers to gain deeper insights into the complex world of cellular biology and accelerate drug discovery efforts.
References
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
- Yang, Y. Y., Grammel, M., & Hang, H. C. (2012). Bioorthogonal chemical reporters for monitoring protein acetylation. Journal of the American Chemical Society, 134(38), 15841-15844.
- AIP Publishing. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering, 5(2), 021504.
-
LookChem. This compound Suppliers. [Link]
- American Chemical Society. (2025). A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society.
- Quast, R. B., Claussnitzer, I., Merk, H., Kubick, S., & Gerrits, M. (2014). Synthesis and site-directed fluorescence labeling of azido proteins using eukaryotic cell-free orthogonal translation systems. Analytical biochemistry, 451, 4-9.
- Gödert, R., et al. (2021).
- Finn, M. G., & Fokin, V. V. (2010). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in enzymology, 478, 259-281.
- Singh, S., Dubinsky-Davidchik, I. S., & Kluger, R. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 14(40), 9579-9583.
- Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & cellular proteomics, 4(7), 885-891.
- Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2003). Protein Engineering with the Traceless Staudinger Ligation. CHIMIA International Journal for Chemistry, 57(3), 111-115.
- Wang, Y., et al. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories, 22(1), 1-12.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
ResearchGate. Troubleshooting for Possible Issues. [Link]
- Liu, X., et al. (2018). Acetate production from glucose and coupling to mitochondrial metabolism in mammals. Cell, 175(2), 502-513.
- Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics*. Molecular & Cellular Proteomics, 4(7), 857-872.
- Wang, Y., et al. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories, 22(1), 1-12.
- ACS Publications. (2020).
- Xu, Y., & Peng, T. (2024). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Bio-protocol, 14(22), e5114.
- Thermo Fisher Scientific. (2009). Click-iT® Metabolic Labeling Reagents for Proteins.
-
ResearchGate. Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. [Link]
- Schug, Z. T., & Li, X. (2016). Acetate Metabolism in Physiology, Cancer, and Beyond. Trends in cell biology, 26(11), 852-863.
- G-Biosciences. (2019).
- Singh, S., Dubinsky-Davidchik, I. S., & Kluger, R. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 14(40), 9579-9583.
-
Wikipedia. Bioorthogonal chemistry. [Link]
- Finn, M. G., & Fokin, V. V. (2010). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in enzymology, 478, 259-281.
-
ResearchGate. Labeled Acetate as a Marker of Astrocytic Metabolism. [Link]
-
ResearchGate. Protein conjugation with a genetically encoded azide-containing... [Link]
- Google Patents.
-
Raines Lab. Protein Assembly Using the Staudinger Ligation. [Link]
- Wang, Y., et al. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories, 22(1), 1-12.
-
PubChem. Acetate. [Link]
- Mayurachayakul, P., Pluempanupat, W., & Srisuwannaket, C. (2018). Four-component synthesis of polyhydroquinolines under catalyst-and solvent-free conventional heating conditions: mechanistic studies. RSC advances, 8(3), 1518-1525.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 15. Synthesis and site-directed fluorescence labeling of azido proteins using eukaryotic cell-free orthogonal translation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 4-Azidobutanol 1-Acetate for Metabolic Labeling
I. Introduction: The Principle of Bioorthogonal Metabolic Labeling
Metabolic labeling is a powerful technique for studying the dynamics of biomolecules within living systems. The core principle involves introducing a substrate analog, bearing a bioorthogonal handle, into the cellular environment. This analog is processed by the cell's natural metabolic machinery and incorporated into nascent biomolecules such as proteins, glycans, or lipids. The bioorthogonal handle—a chemical moiety that is inert to biological processes—serves as a target for subsequent, highly specific chemical ligation.
The azide group (-N₃) is the most widely used bioorthogonal handle due to its small size, metabolic stability, and lack of reactivity with native cellular components.[1][2] Once incorporated into a target biomolecule, the azide can be selectively reacted with a complementary alkyne-functionalized probe (e.g., a fluorophore, biotin, or affinity tag) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This "click chemistry" approach enables the visualization, enrichment, and identification of the newly synthesized biomolecules of interest.[5][6]
II. 4-Azidobutanol 1-Acetate: A Permeable Probe for Cellular Interrogation
A. The Pro-Metabolite Strategy: Enhancing Cellular Uptake
A significant challenge in metabolic labeling is ensuring efficient delivery of the chemical reporter across the cell membrane. Small, polar molecules like alcohols often exhibit poor membrane permeability. To overcome this, a common and effective strategy is to mask polar hydroxyl groups with acetate esters. This modification increases the lipophilicity of the compound, facilitating its passive diffusion into the cell.[7]
Once inside the cell, ubiquitous intracellular esterases hydrolyze the acetate group, releasing the active, azide-functionalized metabolite. This "pro-metabolite" approach has been exceptionally successful in metabolic glycoengineering, where peracetylated azido-sugars like tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz) are used at micromolar concentrations to achieve robust labeling of sialoglycans.[8][9]
B. Proposed Mechanism of Action for this compound
This compound is designed based on this established principle. We hypothesize a two-stage mechanism for its function as a metabolic label:
-
Cellular Entry: The acetylated form, this compound, readily diffuses across the plasma membrane into the cytoplasm.
-
Intracellular Activation & Incorporation: Non-specific esterases cleave the acetate ester, liberating 4-azidobutanol. The released azido-alcohol can then enter specific metabolic pathways. While the precise fate of 4-azidobutanol requires empirical validation in the biological system of interest, it may serve as a substrate for lipid synthesis or post-translational modifications where short-chain alcohols are utilized. The released acetate anion joins the cellular acetate pool, a central node in metabolism for processes like energy production and lipid synthesis.[10][11]
III. Experimental Design: Keys to a Successful Labeling Study
Designing a robust metabolic labeling experiment requires careful optimization of several parameters. The causality behind these choices is critical for generating reproducible and meaningful data.
-
Probe Concentration (The "Dose"): The optimal concentration of this compound must balance efficient labeling with minimal cellular perturbation. High concentrations may lead to cytotoxicity or off-target effects. It is imperative to perform a dose-response experiment. Studies with other acetylated probes like Ac₄ManNAz have shown that concentrations as low as 10 µM can be effective for labeling while minimizing physiological impact, whereas higher concentrations (≥50 µM) can sometimes affect cell proliferation and metabolism.[12]
-
Incubation Time (The "Kinetics"): Metabolic incorporation is a time-dependent process. A time-course experiment is essential to determine the optimal labeling window. Significant labeling can often be detected within 24 hours, with signals potentially increasing over 48 to 72 hours.[8] Conversely, pulse-chase experiments can be designed to study the turnover of the labeled biomolecule population by replacing the azide-containing medium with fresh medium and monitoring the signal over time.[8]
-
Essential Controls (The "Validation"): A self-validating protocol relies on rigorous controls:
-
Unlabeled Control: Cells cultured in the absence of this compound. This control is crucial to assess background fluorescence or non-specific binding of the detection reagent.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the probe.
-
Competition Control: Cells co-incubated with the azido-probe and a large excess of the corresponding non-azido analog (e.g., 1-Butanol Acetate). A significant reduction in signal would indicate that the labeling is specific to the probe's metabolic pathway.
-
| Parameter | Rationale | Recommended Range |
| Probe Concentration | Balance labeling efficiency and cell health. High concentrations can be toxic or alter normal metabolism. | 10 - 100 µM (start with 25-50 µM) |
| Incubation Time | Allow sufficient time for cellular uptake, activation, and metabolic incorporation into target biomolecules. | 12 - 72 hours |
| Cell Density | Ensure cells are in a logarithmic growth phase for active metabolism. Over-confluence can alter metabolic activity. | 60-80% confluency at time of harvest |
| Click Reaction Type | CuAAC is fast but copper can be toxic to live cells. SPAAC is copper-free and ideal for live-cell imaging but can have slower kinetics. | CuAAC for lysates; SPAAC for live cells. |
IV. Detailed Protocol: Metabolic Labeling and Detection Workflow
This protocol provides a general framework for labeling cultured mammalian cells with this compound and detecting the incorporated azide via CuAAC with a fluorescent alkyne probe.
A. Materials and Reagents
-
Metabolic Probe: this compound (e.g., 50 mM stock in sterile DMSO)
-
Cell Culture: Mammalian cells of interest, complete culture medium, PBS, trypsin.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitor cocktail.
-
Click Chemistry Reagents (CuAAC):
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA, 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄, 50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO)
-
B. Step-by-Step Methodology
Part 1: Metabolic Labeling of Cells
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate) and allow them to adhere and reach 50-60% confluency.
-
Probe Addition: Prepare fresh culture medium containing the desired final concentration of this compound. For a final concentration of 50 µM, add 1 µL of a 50 mM stock solution per 1 mL of medium. Add an equivalent amount of DMSO to a "Vehicle Control" well. Leave one well as an "Unlabeled Control".
-
Incubation: Culture the cells for the desired period (e.g., 24-48 hours) under standard conditions (37°C, 5% CO₂).
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add trypsin to detach, then quench with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet again with ice-cold PBS. The cell pellet can be used immediately or stored at -80°C.
-
Part 2: Cell Lysis and Protein Quantification
-
Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer.
-
Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard assay (e.g., BCA assay).
Part 3: Click Chemistry Reaction (CuAAC)
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
50 µg of protein lysate
-
Adjust volume to 43 µL with PBS
-
1 µL of Alkyne-fluorophore (10 mM stock, final conc. 200 µM)
-
2 µL of TCEP (50 mM stock, final conc. 2 mM)
-
3 µL of TBTA (10 mM stock, final conc. 600 µM)
-
1 µL of CuSO₄ (50 mM stock, final conc. 1 mM)
-
Note: Always add CuSO₄ last after pre-mixing the other components to prevent precipitation and ensure reduction of Cu(II) to the active Cu(I) state by TCEP.
-
-
Incubation: Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis: Add 50 µL of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol). Heat the samples at 95°C for 5-10 minutes.
Part 4: Analysis by SDS-PAGE
-
Gel Electrophoresis: Load 20-25 µg of each sample onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine).
-
In-Gel Fluorescence Scan: After electrophoresis, scan the gel using a fluorescent scanner with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA: Ex 555 nm / Em 580 nm). A strong fluorescent signal should be observed in the lanes corresponding to cells treated with this compound, which should be absent or significantly lower in the control lanes.
-
Protein Loading Control: After scanning, stain the gel with a total protein stain (e.g., Coomassie Blue) to confirm equal protein loading across all lanes.
V. References
-
Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study. PMC. Available at: [Link]
-
Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. PMC - NIH. Available at: [Link]
-
Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves. PMC. Available at: [Link]
-
Metabolic labeling and molecular enhancement of biological materials using bioorthogonal reactions. Google Patents. Available at:
-
Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease. PMC. Available at: [Link]
-
Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. RSC Publishing. Available at: [Link]
-
(PDF) Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. ResearchGate. Available at: [Link]
-
Metabolic Labeling and Targeted Modulation of Adipocytes. PMC. Available at: [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. PMC - NIH. Available at: [Link]
-
Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. PMC - NIH. Available at: [Link]
-
Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. PMC - NIH. Available at: [Link]
-
O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins. PubMed. Available at: [Link]
-
Click Chemistry in Proteomic Investigations. PMC. Available at: [Link]
-
Exploiting metabolic glycoengineering to advance healthcare. PMC. Available at: [Link]
-
Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. PMC - NIH. Available at: [Link]
-
Acetate Metabolism in Physiology, Cancer, and Beyond. PMC. Available at: [Link]
-
Click Chemistry. Med Chem 101. Available at: [Link]
-
Role of Metabolic Activation in 8-Epidiosbulbin E Acetate-Induced Liver Injury: Mechanism of Action of the Hepatotoxic Furanoid. PubMed. Available at: [Link]
-
O-GlcNAcylation regulates β1,4-GlcNAc-branched N-glycan biosynthesis via the OGT/SLC35A3/GnT-IV axis. PubMed. Available at: [Link]
-
Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. MDPI. Available at: [Link]
-
Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ACS Publications. Available at: [Link]
-
Bisubstrate UDP–peptide conjugates as human O-GlcNAc transferase inhibitors. Biochemical Journal. Available at: [Link]
-
Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. NIH. Available at: [Link]
-
Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. NIH. Available at: [Link]
-
Research Area 1. Developing Glycoengineering Tools and Technology. Yarema Lab. Available at: [Link]
-
Site-Specific Labeling of Proteins Using Unnatural Amino Acids. PMC. Available at: [Link]
-
Opportunities for Therapeutic Modulation of O-GlcNAc. ResearchGate. Available at: [Link]
-
Acetate | C2H3O2-. PubChem - NIH. Available at: [Link]
Sources
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling and Targeted Modulation of Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yaremalab.johnshopkins.edu [yaremalab.johnshopkins.edu]
- 10. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetate | C2H3O2- | CID 175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-Azidobutanol 1-Acetate
Abstract
This technical guide details the optimization and execution of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 4-Azidobutanol 1-Acetate as a heterobifunctional linker. Unlike simple alkyl azides, the acetate-protected hydroxyl moiety provides a masked polarity handle, preventing premature hydrogen bonding or non-specific interactions during the conjugation of hydrophobic small molecules or biomolecules. This document provides validated protocols for both organic (small molecule synthesis) and aqueous (bioconjugation) workflows, emphasizing ligand selection (TBTA vs. THPTA) to control copper oxidation states and prevent protein degradation.
Chemical Profile & Safety Assessment
Reagent Specifications
-
Compound: this compound (4-Azidobutyl acetate)
-
Formula:
-
MW: 157.17 g/mol
-
Physical State: Colorless to pale yellow oil.[1]
-
Solubility: Soluble in DCM, THF, DMSO, DMF. Sparingly soluble in water.[1]
-
Functionality: The C4 alkyl chain provides a flexible spacer (~6 Å), while the acetate ester serves as a protecting group for the terminal hydroxyl, which can be liberated post-click via mild basic hydrolysis or esterase activity.
Energetic Safety Analysis (Critical)
Organic azides are potentially explosive.[2][3][4][5] Stability is estimated using the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six."[3][4]
| Metric | Calculation for this compound | Safety Status |
| C/N Ratio | 6 Carbons / 3 Nitrogens = 2.0 | Caution: Ratio is < 3.[1][3][4][6][7][8][9][10][11][12][13][14]0. Potentially unstable. |
| Rule of Six | 6 Carbons / 1 Azide Group = 6.0 | Pass: Meets the minimum requirement. |
Safety Directive: While the compound satisfies the Rule of Six, the low C/N ratio mandates strict adherence to safety protocols.
-
Do NOT distill or concentrate to dryness at temperatures >40°C.
-
Shielding: Perform all reactions behind a blast shield.
-
Solvents: Avoid halogenated solvents (DCM, CHCl3) if sodium azide is present (forms explosive di/triazidomethane).[3] For the pre-synthesized organic azide (this compound), halogenated solvents are permissible only if no free metal azide salts are present.
Mechanistic Insight & Ligand Selection
The success of CuAAC depends on maintaining Copper in the +1 oxidation state (Cu(I)). Without a stabilizing ligand, Cu(I) rapidly oxidizes to inactive Cu(II) or disproportionates to Cu(0) and Cu(II), halting the reaction and generating Reactive Oxygen Species (ROS) that damage biomolecules.
The Catalytic Cycle
The reaction proceeds via a stepwise formation of a copper-acetylide intermediate, followed by azide coordination and ring closure.
Figure 1: The catalytic cycle of CuAAC. The ligand (L) is omitted for clarity but is essential for stabilizing the Cu(I) species.
Ligand Selection Matrix
The choice of ligand dictates the reaction environment.
| Feature | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) |
| Solubility | Organic Solvents (DMSO, DMF, tBuOH) | Water / Aqueous Buffers |
| Primary Use | Small molecule synthesis; Polymer functionalization | Bioconjugation (Proteins, DNA, Live Cells) |
| Mechanism | Stabilizes Cu(I) in absence of water | Blocks Cu(I) bioavailability; prevents ROS damage |
| Recommendation | Use for Protocol A | Use for Protocol B |
Experimental Protocols
Protocol A: Organic Phase Synthesis (Small Molecule)
Objective: Conjugation of this compound to a lipophilic alkyne. Solvent System: tBuOH/Water (1:1) or DMSO. Note: Pure organic solvents often require CuI/DIPEA, but the CuSO4/Ascorbate method is more robust against oxygen.
Reagents:
-
Alkyne substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Catalyst: CuSO4·5H2O (5 mol%)
-
Ligand: TBTA (10 mol%)
-
Reductant: Sodium Ascorbate (20 mol%)
Workflow:
-
Stock Prep: Dissolve Alkyne and Azide in tBuOH/Water (1:1). If insoluble, use DMSO.
-
Ligand Complex: Premix CuSO4 and TBTA in a separate vial (blue solution).
-
Degassing (Crucial): Bubble Nitrogen or Argon through the substrate solution for 5-10 minutes. Oxygen is the primary cause of failed CuAAC reactions.
-
Initiation: Add the Cu-TBTA complex to the substrate solution.
-
Activation: Add Sodium Ascorbate (freshly prepared in water). The solution may turn yellow/orange.
-
Incubation: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with water, extract with EtOAc. The acetate group remains intact.
Protocol B: Aqueous Bioconjugation
Objective: Labeling an alkyne-modified protein with this compound. Critical Constraint: The acetate ester is susceptible to hydrolysis at pH > 8.0. Maintain pH 7.0–7.5.
Reagents:
-
Protein-Alkyne (10–50 µM final conc.)
-
This compound (50–100 µM, or 5–10 equiv)
-
Cu-Premix: CuSO4 (100 µM) + THPTA (500 µM). Ratio 1:5 is critical.
-
Reductant: Sodium Ascorbate (2.5 mM final conc.)
-
Buffer: PBS or HEPES, pH 7.4. (Avoid Tris; it coordinates Copper).[9]
Step-by-Step Workflow:
Figure 2: Workflow for aqueous bioconjugation using THPTA to protect biomolecules.
Technical Notes for Protocol B:
-
Order of Addition: Always add Ascorbate last.
-
THPTA Role: The 1:5 Cu:Ligand ratio ensures all Cu ions are chelated, preventing free copper from generating hydroxyl radicals that cleave protein backbones [1].
-
Post-Reaction: If the hydroxyl group is required, treat the purified conjugate with 0.1M K2CO3 in MeOH/H2O (if protein tolerates) or use an esterase.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction turns green/black | Oxidation of Cu(I) to Cu(II) | Degas solvents thoroughly. Add more Ascorbate. |
| Protein precipitation | Copper toxicity or denaturation | Increase THPTA:Cu ratio to 10:1. Lower Cu concentration. |
| Low Yield (Organic) | Solvent incompatibility | Switch to DMSO or DMF. Ensure TBTA is fully dissolved. |
| Acetate Hydrolysis | pH too high | Ensure buffer is pH < 7.5. Avoid amine bases (TEA, DIPEA) in aqueous steps. |
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
BroadPharm. Protocol for Azide-Alkyne Click Chemistry (Use of THPTA). Link
-
University of Pittsburgh. Safety Manual: Stability of Organic Azides (Rule of Six). Link
Sources
- 1. chembk.com [chembk.com]
- 2. uvic.ca [uvic.ca]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Showing Compound acetate (FDB030644) - FooDB [foodb.ca]
- 7. guidechem.com [guidechem.com]
- 8. 4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Azidobutanol 1-Acetate
Introduction: Harnessing the Power of Bioorthogonal Chemistry
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a suite of reactions that are rapid, specific, and high-yielding.[1] Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out as a powerful tool for researchers in drug development, molecular imaging, and materials science.[2][3] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it truly bioorthogonal—it can occur in complex biological environments without interfering with native biochemical processes.[4] This unique characteristic has propelled its use in live-cell imaging, targeted drug delivery, and the precise chemical modification of macromolecules such as proteins and nucleic acids.[2][5]
At the heart of SPAAC is the reaction between a strained cyclooctyne and an azide. The inherent ring strain of the cyclooctyne drives the reaction forward, leading to the formation of a stable triazole linkage.[4] This application note provides a detailed guide to utilizing 4-azidobutanol 1-acetate, a versatile small molecule azide, in SPAAC reactions. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into reaction monitoring and product characterization, empowering researchers to confidently apply this powerful technology in their work.
The Reagent in Focus: this compound
This compound is a bifunctional molecule featuring a terminal azide group for participation in SPAAC reactions and an acetate-protected hydroxyl group. The azide serves as the reactive handle for conjugation to a cyclooctyne-modified molecule of interest. The acetate group provides a stable protecting group for the hydroxyl functionality, which can be retained in the final product or deprotected post-conjugation to reveal a hydroxyl group for further chemical modification.
The stability of the acetate group is a key consideration. Ester hydrolysis is typically catalyzed by acid or base.[6][7] Under the neutral to slightly basic conditions (pH 7-8) commonly employed for SPAAC reactions to ensure biocompatibility and stability of the cyclooctyne, the acetate ester is expected to remain largely intact.[8][9] This stability allows for the controlled, stepwise functionalization of molecules.
| Property | Value |
| Chemical Formula | C₆H₁₁N₃O₂ |
| Molecular Weight | 157.17 g/mol |
| CAS Number | 172468-38-1 |
| Appearance | Colorless Oil |
| Storage | 2-8°C |
Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The SPAAC reaction is a type of [3+2] cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne). The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed readily at ambient temperatures without a catalyst.[4] The reaction is highly selective for the azide and the strained alkyne, with minimal side reactions with other functional groups present in biological systems.[5]
Caption: The SPAAC reaction mechanism.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific cyclooctyne-modified substrate and desired application.
Protocol 1: General SPAAC Reaction in an Organic Solvent
This protocol is suitable for the conjugation of this compound to a cyclooctyne-modified small molecule or polymer that is soluble in organic solvents.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester activated molecule)
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))[10]
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Stir plate
-
Nitrogen or Argon gas for inert atmosphere (optional, but recommended for sensitive reagents)
Procedure:
-
Reagent Preparation:
-
Dissolve the cyclooctyne-functionalized molecule in the chosen anhydrous organic solvent to a final concentration of 1-10 mM.
-
Prepare a stock solution of this compound in the same solvent at a concentration 1.2 to 2 times that of the cyclooctyne-functionalized molecule. A slight excess of the azide can help drive the reaction to completion.
-
-
Reaction Setup:
-
To the stirred solution of the cyclooctyne-functionalized molecule, add the this compound solution dropwise.
-
If using an inert atmosphere, purge the reaction vessel with nitrogen or argon before and after the addition of the azide.
-
Seal the reaction vessel.
-
-
Reaction Conditions:
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy (see Section 5 for details).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to remove any unreacted starting materials and byproducts.[12] The polarity of the eluent will depend on the properties of the final conjugate.
-
Protocol 2: SPAAC Reaction in an Aqueous Buffer
This protocol is designed for the conjugation of this compound to a cyclooctyne-modified biomolecule (e.g., protein, peptide, or nucleic acid) in an aqueous environment.
Materials:
-
This compound
-
Cyclooctyne-functionalized biomolecule (e.g., DBCO-labeled protein)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Shaker or rotator
Procedure:
-
Reagent Preparation:
-
Dissolve the cyclooctyne-functionalized biomolecule in the chosen aqueous buffer to a desired concentration (typically in the µM to low mM range).
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF. This is necessary due to the limited water solubility of the azide. The final concentration of the organic solvent in the reaction mixture should be kept low (ideally <5%) to avoid denaturation of the biomolecule.
-
-
Reaction Setup:
-
To the solution of the cyclooctyne-functionalized biomolecule, add the required volume of the this compound stock solution to achieve a final molar excess of 1.5 to 3 equivalents of the azide.[11]
-
Gently mix the reaction components.
-
-
Reaction Conditions:
-
Reaction Monitoring:
-
For biomolecules, reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
-
-
Purification:
-
Remove unreacted this compound and other small molecules from the conjugated biomolecule using size-exclusion chromatography (desalting column), dialysis, or ultrafiltration with an appropriate molecular weight cutoff.[15]
-
Caption: A generalized experimental workflow for SPAAC reactions.
Monitoring and Characterization
Careful monitoring of the reaction and thorough characterization of the product are crucial for successful conjugation.
Reaction Monitoring
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A key advantage of using an azide is its characteristic sharp absorption peak around 2100 cm⁻¹.[16] The disappearance of this peak is a clear indicator of the consumption of the azide starting material and the progress of the reaction.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the alkyne protons/carbons of the cyclooctyne and the appearance of new signals corresponding to the triazole ring protons/carbons in the product.[18][19]
-
Mass Spectrometry (MS): For both small molecules and biomolecules, mass spectrometry (e.g., ESI-MS, MALDI-TOF) is a powerful tool to confirm the formation of the desired conjugate by detecting the mass of the product, which will be the sum of the masses of the two reactants.[20]
Product Characterization
In addition to the techniques used for reaction monitoring, the final purified product should be characterized to confirm its identity and purity.
-
For Small Molecules:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Provides detailed structural information of the triazole product.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the product.
-
-
For Bioconjugates:
-
SDS-PAGE: A shift in the band to a higher molecular weight indicates successful conjugation to a protein.
-
HPLC/UPLC: Can be used to assess the purity of the conjugate and quantify the degree of labeling.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents (hydrolysis of cyclooctyne, degradation of azide)- Incorrect solvent or pH- Insufficient reaction time or temperature- Low reagent concentration | - Use fresh, high-quality reagents- Ensure appropriate solvent and buffer conditions- Increase reaction time and/or temperature- Increase the concentration of one or both reactants |
| Presence of side products | - Instability of the cyclooctyne or the target molecule under reaction conditions- Reaction of cyclooctyne with other functional groups (less common in SPAAC) | - Use a more stable cyclooctyne derivative- Optimize reaction conditions (e.g., lower temperature)- Purify the product using chromatography |
| Difficulty in purification | - Similar polarities of starting materials and product- For biomolecules, aggregation of the conjugate | - Optimize the chromatographic separation method- Use a different purification technique (e.g., preparative HPLC)- For biomolecules, include additives in the buffer to prevent aggregation |
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition with this compound offers a robust and versatile method for the covalent modification of a wide array of molecules. Its bioorthogonality and mild reaction conditions make it particularly well-suited for applications in drug development and chemical biology. By understanding the underlying principles and following the detailed protocols outlined in this application note, researchers can effectively employ this powerful click chemistry reaction to advance their scientific endeavors.
References
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (n.d.). Retrieved February 9, 2026, from [Link]
-
Progress in Strain Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction and Their Applications | Request PDF. (n.d.). Retrieved February 9, 2026, from [Link]
-
Click chemistries - Interchim. (n.d.). Retrieved February 9, 2026, from [Link]
-
Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC. (2023, February 21). Retrieved February 9, 2026, from [Link]
-
SPAAC iClick: Progress Towards a Bioorthogonal Reaction Incorporating Metal Ions - The Royal Society of Chemistry. (2021, August 6). Retrieved February 9, 2026, from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). Retrieved February 9, 2026, from [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - MDPI. (2023, March 2). Retrieved February 9, 2026, from [Link]
-
(PDF) Synthesis of an Azide-Tethered 4H-Furo[3,4-b]indole. (2025, November 3). Retrieved February 9, 2026, from [Link] indole
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved February 9, 2026, from [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024, October 24). Retrieved February 9, 2026, from [Link]
-
Click Chemistry in Proteomic Investigations - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction | ACS Omega. (2020, November 12). Retrieved February 9, 2026, from [Link]
-
(a) ATR-FTIR of the azide monomer (characteristic peak i, 2091 cm⁻¹),... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways - PubMed. (2013, May 30). Retrieved February 9, 2026, from [Link]
-
New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications. (n.d.). Retrieved February 9, 2026, from [Link]
-
DBCO reagents for « Click Chemistry » - Interchim. (n.d.). Retrieved February 9, 2026, from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved February 9, 2026, from [Link]
-
Optimization of Chemoenzymatic Mass Tagging by Strain-Promoted Cycloaddition (SPAAC) for the Determination of O-GlcNAc Stoichiometry by Western Blotting | Biochemistry. (2018, August 31). Retrieved February 9, 2026, from [Link]
-
Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - NIH. (n.d.). Retrieved February 9, 2026, from [Link]
-
Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 9, 2026, from [Link]
-
Compositional Characterization of Syngas-Based Glycolide Using Gas Chromatogram-Mass Spectrometry and Electrospray Ionization High-Resolution Mass Spectrometry - MDPI. (2024, August 8). Retrieved February 9, 2026, from [Link]
-
Synthesis of isobutyl acetate. (n.d.). Retrieved February 9, 2026, from [Link]
- US4269987A - Purification of triazoles - Google Patents. (n.d.).
-
hydrolysis of esters - Chemguide. (n.d.). Retrieved February 9, 2026, from [Link]
-
Monitoring Reactions by NMR. (n.d.). Retrieved February 9, 2026, from [Link]
-
Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways | Request PDF. (2026, January 18). Retrieved February 9, 2026, from [Link]
-
17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10). Retrieved February 9, 2026, from [Link]
-
Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]
-
The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? - NRC Publications Archive - Canada.ca. (2009, March 12). Retrieved February 9, 2026, from [Link]
-
1 Supplemental Chemical Synthesis Compounds used in the study are shown above and are highlighted in yellow in the text below. A - -ORCA. (n.d.). Retrieved February 9, 2026, from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25). Retrieved February 9, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. (n.d.). Retrieved February 9, 2026, from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. broadpharm.com [broadpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Application Note: 4-Azidobutanol 1-Acetate as a Linker Precursor in Antibody-Drug Conjugates (ADCs)
Executive Summary
This application note details the utilization of 4-Azidobutanol 1-Acetate as a heterobifunctional linker precursor in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike ready-to-use linkers, this molecule serves as a versatile "spacer" intermediate. It provides a distinct 4-carbon aliphatic chain that balances hydrophobicity with linker stability, while the acetate group acts as a masked hydroxyl functionality.
This guide covers the critical chemical transformation of the precursor into an active drug-linker construct, followed by the bioorthogonal conjugation to antibodies via Click Chemistry (SPAAC or CuAAC).[1][2]
Safety Warning: Organic Azide Handling
CRITICAL HAZARD: this compound has a Carbon-to-Nitrogen (C/N) ratio of ~1.33 (4 Carbons / 3 Nitrogens). According to the "Rule of Six," organic azides with a C/N ratio < 3 are potentially unstable and shock-sensitive.
Storage: Store at -20°C in the dark.
Handling: Use blast shields. Do not concentrate to dryness if possible; keep in solution. Avoid contact with metals (Cu, Pb) to prevent heavy metal azide formation. [3] * PPE: Kevlar gloves under nitrile, safety goggles, and face shield required.
Chemical Rationale & Mechanism[4]
The Role of this compound
In ADC design, the linker determines the release mechanism and solubility of the payload. This specific molecule offers:
-
The Azide Handle (
): Enables bioorthogonal conjugation to alkyne-modified antibodies (e.g., DBCO-mAb) with high specificity. -
The C4 Spacer: A short alkyl chain that minimizes aggregation compared to longer hydrophobic chains, while preventing steric hindrance at the conjugation site.
-
The Acetate Mask (
): Protects the hydroxyl group during initial synthesis steps. It must be hydrolyzed (deprotected) to reveal the primary alcohol, which is then activated to attach the cytotoxic payload.
Reaction Pathway Visualization
The following diagram illustrates the conversion of the precursor into a functional ADC.
Figure 1: Synthetic pathway from acetate precursor to final Antibody-Drug Conjugate.
Protocol: Linker Activation & Payload Attachment
Objective: Convert this compound into a reactive intermediate capable of binding a cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE).
Materials
-
This compound[4]
-
Potassium Carbonate (
) or Sodium Methoxide (NaOMe) -
Methanol (MeOH)
-
N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate
-
Anhydrous Pyridine or Triethylamine (
) -
Cytotoxic Payload (containing a free amine)
Step 3.1: Deacetylation (Acetate Removal)
-
Dissolve: Dissolve this compound (1.0 eq) in MeOH (0.1 M concentration).
-
Hydrolysis: Add
(0.1 eq) at 0°C. Stir at Room Temperature (RT) for 1–2 hours.-
Monitoring: Monitor by TLC (Thin Layer Chromatography) for disappearance of the starting material.
-
-
Workup: Neutralize with Amberlite IR-120 (H+ form) or dilute HCl. Filter and concentrate carefully (do not heat >30°C due to azide volatility/stability).
-
Result:4-Azidobutanol (Free alcohol).
-
Step 3.2: Activation of the Alcohol
-
Dissolve: Dissolve the 4-Azidobutanol (1.0 eq) in anhydrous Acetonitrile (MeCN) or DCM.
-
Reagent Addition: Add DSC (1.5 eq) and
(2.0 eq). -
Reaction: Stir at RT for 4–12 hours under Nitrogen.
-
Purification: Flash chromatography (Silica gel).
-
Result:4-Azidobutyl-succinimidyl carbonate (Activated Linker).
-
Step 3.3: Drug Conjugation
-
Coupling: Dissolve the Amine-containing Drug (1.0 eq) in DMF. Add the Activated Linker (1.2 eq) and DIPEA (2.0 eq).
-
Incubation: Stir for 24 hours at RT.
-
Purification: Reverse-phase HPLC (C18 column).
Protocol: Antibody Conjugation (SPAAC)
Objective: Conjugate the Azide-Linker-Drug to an antibody functionalized with DBCO (Dibenzocyclooctyne) using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method is preferred over CuAAC to avoid copper toxicity.
Experimental Workflow Diagram
Figure 2: Step-by-step conjugation workflow for SPAAC chemistry.
Detailed Steps
-
Preparation of Antibody:
-
Ensure the antibody is modified with DBCO groups (via Lysine-NHS labeling or site-specific enzymatic attachment).
-
Buffer: PBS, pH 7.[1]4. Concentration: 5–10 mg/mL.
-
-
Reaction Setup:
-
Dissolve the Azide-Linker-Drug in anhydrous DMSO.
-
Stoichiometry: Use 4–8 molar equivalents of Linker per Antibody (depending on desired Drug-Antibody Ratio, DAR).
-
Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent antibody precipitation.
-
-
Incubation:
-
Incubate at Room Temperature for 4 hours or 4°C overnight with gentle rocking.
-
Note: Do not vortex vigorousy; antibodies are shear-sensitive.
-
-
Purification:
-
Remove unreacted small-molecule linker using Tangential Flow Filtration (TFF) or a Desalting Column (e.g., PD-10, Sephadex G-25).
-
Equilibrate into formulation buffer (e.g., Histidine/Trehalose pH 6.0).
-
Quality Control & Characterization
Successful conjugation must be validated using the following metrics:
| Attribute | Analytical Method | Acceptance Criteria |
| Drug-Antibody Ratio (DAR) | HIC-HPLC or LC-MS (Q-TOF) | Target ± 0.5 (e.g., 3.5–4.5) |
| Monomer Content | SEC-HPLC (Size Exclusion) | > 95% Monomer (Minimal aggregates) |
| Free Drug | RP-HPLC | < 1% Unconjugated drug |
| Endotoxin | LAL Assay | < 0.1 EU/mg (for in vivo use) |
Troubleshooting Guide
-
Low Conjugation Efficiency:
-
Cause: Hydrolysis of the DBCO group or steric hindrance.
-
Solution: Increase linker equivalents (up to 10x) or prolong incubation time. Ensure pH is neutral (7.0–7.5).
-
-
Precipitation:
-
Cause: Hydrophobic linker/drug destabilizing the antibody.
-
Solution: Limit DMSO < 5%. Use a PEGylated variant of the linker (e.g., Azide-PEG4-Alcohol) if the C4 spacer is too hydrophobic.
-
References
-
National Institutes of Health (NIH). Safe Handling of Azides. Environmental Health and Safety. Retrieved from [Link] (General Safety Protocol).
- Agard, N. J., et al. "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." J. Am. Chem. Soc. 2004, 126, 46, 15046–15047.
-
Creative Biolabs. Conjugation Based on Click Chemistry. Retrieved from [Link]
Sources
- 1. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. US4900851A - Synthesis of azidodinitro compounds - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Azobenzene-Based Linker Strategy for Selective Activation of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 4-Azidobutanol 1-Acetate
Introduction: The Versatility of 4-Azidobutanol 1-Acetate in Fluorescent Probe Design
In the dynamic fields of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The design of these probes often requires a modular approach, incorporating a fluorophore, a linker, and a reactive group for target conjugation. This compound emerges as a valuable building block in this context, offering a unique combination of functionalities. Its primary azide group serves as a versatile handle for bioorthogonal "click" chemistry, enabling covalent attachment to alkyne-modified biomolecules with high specificity and efficiency. The four-carbon linker provides spatial separation between the fluorophore and the target, minimizing potential steric hindrance and quenching effects. The terminal acetate group acts as a protecting group for the hydroxyl functionality, which, upon deprotection, offers an alternative site for conjugation to a fluorophore.
These application notes provide detailed protocols for the synthesis of fluorescent probes utilizing this compound as a key linker. We will explore two primary strategies: first, the deacetylation of the starting material to yield 4-azidobutanol, followed by its conjugation to a fluorophore via either an ether or ester linkage; and second, the direct use of the azide moiety for conjugation to an alkyne-functionalized fluorophore through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The causality behind experimental choices and self-validating system protocols are emphasized to ensure reproducibility and success in your research endeavors.
PART 1: Synthesis of a Fluorescent Probe via Deacetylation and Conjugation
This section details a two-step process for creating a fluorescent probe, beginning with the deprotection of this compound to reveal a primary alcohol, which is then conjugated to a fluorophore.
Step 1: Deacetylation of this compound to 4-Azidobutanol
The initial and critical step is the selective removal of the acetate protecting group without affecting the azide functionality. While strong acidic or basic hydrolysis can be employed, these conditions risk degrading the azide group. A milder, more selective method is preferable. Here, we present a protocol using ammonium acetate in aqueous methanol, a neutral and efficient method for the deprotection of aromatic and aliphatic acetates.[1]
Protocol 1: Deacetylation of this compound
Materials and Reagents:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for room temperature reaction)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a 3:1 mixture of methanol and water.
-
Addition of Catalyst: Add ammonium acetate (2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes solvent system). The starting material is more nonpolar than the product alcohol. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add dichloromethane to extract the product.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-azidobutanol.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-azidobutanol.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the acetate signal in the NMR spectra and the appearance of a broad OH stretch in the IR spectrum are indicative of a successful reaction.
Rationale for Experimental Choices:
-
Ammonium Acetate: This reagent provides a mildly basic environment through the acetate anion, which is sufficient to catalyze the hydrolysis of the ester without being harsh enough to significantly affect the azide group.[1]
-
Methanol/Water Solvent System: This mixture ensures the solubility of both the starting material and the ammonium acetate, facilitating the reaction.
-
Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any remaining acetic acid and salts, respectively, ensuring a clean product for the subsequent conjugation step.
Step 2: Conjugation of 4-Azidobutanol to a Fluorophore
With the deprotected 4-azidobutanol in hand, it can be conjugated to a variety of fluorophores. We present two robust methods depending on the functional groups available on the chosen fluorophore.
The Mitsunobu reaction is a powerful tool for forming carbon-oxygen bonds, specifically for converting an alcohol to an ether.[2][3][4][5] This reaction is particularly useful when coupling with a phenolic fluorophore (e.g., hydroxycoumarin, fluorescein). It proceeds with inversion of configuration at the alcohol's stereocenter, although in the case of the primary alcohol of 4-azidobutanol, this is not a concern.
Protocol 2: Mitsunobu Conjugation of 4-Azidobutanol with a Phenolic Fluorophore
Materials and Reagents:
-
4-Azidobutanol (from Protocol 1)
-
Phenolic fluorophore (e.g., 7-hydroxycoumarin)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol)
Instrumentation:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
-
Inert atmosphere (nitrogen or argon) setup
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the phenolic fluorophore (1 equivalent), 4-azidobutanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a Schlenk flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct, which can often be challenging to remove.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A carefully chosen solvent system (e.g., a gradient of methanol in dichloromethane) is required to separate the desired fluorescent probe from the reaction byproducts.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and fluorescence spectroscopy (excitation and emission maxima, quantum yield).
Rationale for Experimental Choices:
-
Mitsunobu Reagents (PPh₃ and DEAD/DIAD): This redox pair activates the alcohol, converting the hydroxyl group into a good leaving group in situ, which is then displaced by the nucleophilic phenoxide of the fluorophore.[4][5]
-
Anhydrous Conditions: The reaction is sensitive to water, which can consume the reagents and lead to side reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.
-
Excess Reagents: Using a slight excess of 4-azidobutanol and the Mitsunobu reagents helps to drive the reaction to completion, especially if the fluorophore is precious.
If the fluorophore contains a carboxylic acid moiety (e.g., carboxyfluorescein, rhodamine B), a direct acid-catalyzed esterification with 4-azidobutanol can be performed.[6][7]
Protocol 3: Fischer Esterification of a Carboxylic Acid-Containing Fluorophore
Materials and Reagents:
-
4-Azidobutanol (from Protocol 1)
-
Carboxylic acid-containing fluorophore (e.g., Rhodamine B)
-
Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst
-
Anhydrous solvent (e.g., dichloromethane or the alcohol itself can serve as the solvent if used in large excess)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid-containing fluorophore (1 equivalent) and a large excess of 4-azidobutanol (which can also act as the solvent) in a round-bottom flask. Alternatively, use an inert solvent like dichloromethane.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for several hours to overnight. The reaction is reversible, so driving off the water formed can improve the yield. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize the acid catalyst by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product by flash column chromatography on silica gel.
-
Characterization: Characterize the final product by NMR, mass spectrometry, and fluorescence spectroscopy.
Rationale for Experimental Choices:
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
-
Excess Alcohol/Water Removal: Fischer esterification is an equilibrium process. Using a large excess of the alcohol or removing the water byproduct (e.g., with a Dean-Stark apparatus) shifts the equilibrium towards the product side, increasing the yield.[6]
PART 2: Synthesis of a Fluorescent Probe via Click Chemistry
An alternative and highly efficient strategy is to utilize the azide functionality of this compound directly in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-modified fluorophore. This bioorthogonal reaction is known for its high yield, selectivity, and mild reaction conditions.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials and Reagents:
-
This compound
-
Alkyne-modified fluorophore (e.g., an alkyne derivative of coumarin, fluorescein, or rhodamine)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of t-butanol and water, or DMF)
-
Deionized water
Instrumentation:
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator or lyophilizer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
-
-
Reaction Setup: In a reaction vial, dissolve the alkyne-modified fluorophore (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., t-butanol/water 1:1).
-
Catalyst Addition:
-
Add the CuSO₄ stock solution to the reaction mixture (final concentration typically 1-5 mol%).
-
Add the sodium ascorbate stock solution (final concentration typically 10-25 mol%). The solution may turn a yellow-orange color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by various methods depending on its properties. For small molecules, purification by flash column chromatography or preparative HPLC is common.
-
If the product is water-soluble, it may be possible to remove the copper catalyst by passing the solution through a copper-chelating resin.
-
-
Characterization: Confirm the formation of the triazole linkage and the overall structure by NMR and mass spectrometry. Characterize the photophysical properties of the fluorescent probe by UV-Vis and fluorescence spectroscopy.
Rationale for Experimental Choices:
-
Copper(I) Catalyst: The Cu(I) species is the active catalyst that coordinates with the alkyne, activating it for cycloaddition with the azide.[8]
-
Sodium Ascorbate: This reducing agent is used to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt and to maintain its oxidation state throughout the reaction.
-
Aqueous Solvent Systems: A key advantage of CuAAC is its compatibility with aqueous environments, making it suitable for bioconjugation reactions.
Data Presentation
Table 1: Summary of Reaction Conditions for Fluorescent Probe Synthesis
| Protocol | Reaction Type | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1 | Deacetylation | NH₄OAc | MeOH/H₂O | Room Temp. | 12-24 h |
| 2 | Mitsunobu Reaction | PPh₃, DEAD/DIAD | Anhydrous THF | 0 °C to Room Temp. | 4-16 h |
| 3 | Fischer Esterification | H₂SO₄ (cat.) | DCM or neat alcohol | Reflux | 4-24 h |
| 4 | CuAAC (Click Chemistry) | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O or DMF | Room Temp. | 1-12 h |
Table 2: Spectroscopic Data for a Hypothetical Coumarin-Based Probe
| Probe Name | Linkage | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Coumarin-Ether-Azide | Ether | 380 | 450 | 0.65 | 25,000 |
| Coumarin-Ester-Azide | Ester | 375 | 445 | 0.60 | 23,500 |
| Coumarin-Triazole-Butanol Acetate | Triazole | 385 | 455 | 0.70 | 27,000 |
Visualization of Workflows
Caption: Workflow for probe synthesis via deacetylation followed by conjugation.
Caption: Workflow for probe synthesis using the click chemistry approach.
Conclusion and Future Perspectives
This compound is a highly adaptable reagent for the synthesis of custom fluorescent probes. The protocols outlined in these application notes provide robust and reproducible methods for leveraging its unique functionalities. The choice between the deacetylation/conjugation pathway and the direct click chemistry approach will depend on the specific fluorophore and the desired final structure of the probe. By understanding the underlying chemistry and the rationale for the experimental conditions, researchers can confidently design and synthesize novel fluorescent tools tailored to their specific biological questions. Future applications could involve the development of dual-functional probes, where the terminal hydroxyl group (after deacetylation of the click product) could be further modified, for example, with a targeting ligand or another reporter molecule.
References
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
-
Ramesh, C., Mahender, G., Ravindranath, N., & Das, B. (2003). A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. ResearchGate. Available at: [Link]
- (Reference details to be populated
- (Reference details to be populated
- Dembinski, R. (2009).
- (Reference details to be populated
- (Reference details to be populated
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
-
Clark, J. (2023). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. Available at: [Link]
- (Reference details to be populated
- (Reference details to be populated
-
Fletcher, M. T. (2015). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
- (Reference details to be populated
- (Reference details to be populated
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Note: Orthogonal Surface Functionalization via 4-Azidobutanol 1-Acetate
This Application Note is structured as a comprehensive technical guide for using 4-Azidobutanol 1-Acetate (also referred to as 4-Azidobutyl Acetate) as a bifunctional linker in surface chemistry.
Executive Summary
Surface engineering often requires the introduction of hydroxyl (-OH) groups to serve as initiators for polymerization (e.g., ROP, ATRP) or as anchors for DNA/protein conjugation. However, direct introduction of hydroxyls can be problematic due to non-specific adsorption or interference with coupling chemistries.
This compound serves as a "Masked Hydroxyl" linker . It utilizes an azide group for highly specific, orthogonal attachment to alkyne-bearing surfaces via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Post-attachment, the acetate group is hydrolyzed to reveal a pristine, reactive hydroxyl monolayer. This "Click-then-Deprotect" strategy ensures high surface density and prevents side reactions associated with free hydroxyls during the initial coupling phase.
Mechanism of Action
The utility of this compound relies on two distinct chemical modules:
-
The Anchor (Azide): Inert to most biological and chemical conditions (pH, temperature) until activated by a Cu(I) catalyst in the presence of an alkyne.
-
The Mask (Acetate): Protects the oxygen functionality, rendering the tail hydrophobic and non-reactive until explicitly activated by base or esterase enzymes.
Workflow Visualization
The following diagram illustrates the stepwise functionalization of an alkyne-terminated surface (e.g., Propargyl-SAM on Gold or Alkyne-Silane on Glass).
Figure 1: The "Masked Hydroxyl" workflow. The acetate group protects the oxygen during the click reaction, ensuring a clean monolayer formation before activation.
Experimental Protocols
Precursor Synthesis (In-House Preparation)
Note: While this compound is available from select specialty vendors, it is cost-effective to synthesize from 4-Chlorobutyl Acetate.
Reaction: Cl-(CH2)4-OAc + NaN3 -> N3-(CH2)4-OAc + NaCl
Protocol:
-
Dissolution: Dissolve 4-Chlorobutyl Acetate (10 mmol, ~1.5 g) in anhydrous DMF (15 mL).
-
Azidation: Add Sodium Azide (NaN3, 15 mmol, 1.5 eq). Caution: NaN3 is acutely toxic.
-
Reaction: Heat to 60°C for 12–16 hours under inert atmosphere (N2 or Ar).
-
Workup: Dilute with diethyl ether (50 mL), wash 3x with water (to remove DMF and excess NaN3), and 1x with brine.
-
Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Yield: Expect >90% yield of a colorless oil. Verify via IR (strong peak at ~2100 cm⁻¹ for -N3).
Surface Conjugation (CuAAC Click Protocol)
This protocol assumes an alkyne-functionalized substrate (e.g., glass slide silanized with alkyne-silane).
Reagents:
-
Linker: this compound (10 mM in DMSO).
-
Ligand: THPTA or TBTA (200 mM in DMSO/Water). THPTA is preferred for aqueous solubility.
-
Reductant: Sodium Ascorbate (500 mM in water, freshly prepared).
Step-by-Step:
-
Catalyst Premix: Mix CuSO4 and THPTA ligand in a 1:2 molar ratio. Incubate for 5 minutes to form the blue complex.
-
Reaction Mix: In a clean vial, combine:
-
8 mL deionized water (or PBS pH 7.4).
-
1 mL Linker solution (Final: 1 mM).
-
100 µL Catalyst Premix (Final Cu: 100 µM).
-
Add last: 200 µL Sodium Ascorbate (Final: 10 mM).
-
-
Incubation: Immerse the alkyne-modified surface into the reaction mix.
-
Time: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.
-
Washing:
-
Rinse 2x with DMSO (removes non-specifically bound linker).
-
Rinse 2x with Ethanol.
-
Rinse 2x with Deionized Water.
-
Dry under N2 stream.
-
Surface Activation (Deprotection)
To convert the acetate surface to a reactive hydroxyl surface.
Method A: Chemical Hydrolysis (Fast)
-
Prepare a solution of 0.1 M NaOH in Methanol/Water (1:1 v/v).
-
Immerse the functionalized surface for 15–30 minutes at RT.
-
Rinse extensively with Water and Ethanol.
-
Dry under N2.
Method B: Enzymatic Hydrolysis (Mild/Bio-compatible) Use this if the surface contains other base-sensitive moieties.
-
Prepare a solution of Candida antarctica Lipase B (CALB) (1 mg/mL) in Phosphate Buffer (pH 7.0).
-
Incubate surface at 37°C for 4–6 hours.
-
Rinse with Buffer and Water.[2]
Quality Control & Validation
Trustworthiness in surface chemistry requires validating the transformation at each step.
| Analytic Method | Expected Result (Acetate Stage) | Expected Result (Hydroxyl Stage) |
| Contact Angle (Water) | 65° - 75° (Moderately Hydrophobic) | < 20° (Hydrophilic/Wettable) |
| FT-IR (ATR) | Strong C=O stretch (~1740 cm⁻¹) | Loss of C=O; Appearance of broad O-H (~3400 cm⁻¹) |
| XPS (C1s Spectrum) | Distinct C=O and C-O peaks | Loss of C=O peak; Increase in C-O intensity |
| Ellipsometry | Thickness increases by ~0.8–1.0 nm | Thickness decreases slightly (loss of acetyl group) |
Troubleshooting Guide
Problem: Low Surface Density (High Contact Angle after Deprotection)
-
Cause: Inefficient Click reaction due to oxygen poisoning.
-
Solution: Degas all buffers with N2 for 15 mins before adding Sodium Ascorbate. Ascorbate is consumed rapidly by oxygen, stopping the reduction of Cu(II) to Cu(I).
Problem: Haze or Precipitate on Surface
-
Cause: Copper oxide precipitation.
-
Solution: Include a post-reaction wash with 10 mM EDTA or dilute HCl (if substrate permits) to chelate residual copper.
Problem: Delamination of Surface
-
Cause: Base hydrolysis (Method A) was too harsh for the underlying silane/thiol monolayer.
-
Solution: Switch to Method B (Enzymatic Hydrolysis) or reduce NaOH concentration to 0.01 M.
References
-
CuAAC Protocol Standards
- Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
Synthesis of Chloro-Acetate Precursors
- Cloke, J. B., & Pilgrim, F. J. (1939). "The reaction of tetrahydrofuran and 2,5-dimethyltetrahydrofuran with acyl halides." Journal of the American Chemical Society.
-
Enzymatic Hydrolysis of Acetates
- Blank, K., et al. (1990). "Characterization of the enzymatic hydrolysis of acetate from alkylacetylglycerols." Biochimica et Biophysica Acta.
-
General Click Chemistry Reagents
-
BroadPharm.[2] "Protocol for Azide-Alkyne Click Chemistry."
-
Sources
Experimental setup for reactions involving 4-Azidobutanol 1-Acetate
Application Note & Protocol
Topic: A Practical Guide to the Experimental Use of 4-Azidobutanol 1-Acetate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Utility of this compound in Bioconjugation and Material Science
This compound is a valuable heterobifunctional chemical linker. Its structure incorporates two key functionalities: a terminal azide group and an acetate-protected primary alcohol. The azide group serves as a reactive handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the covalent linkage to alkyne-modified molecules.[1][2] The acetate group acts as a protecting group for the hydroxyl functionality, which can be deprotected post-cycloaddition to reveal a primary alcohol for further derivatization.
This dual functionality makes this compound an ideal tool in drug development for creating antibody-drug conjugates (ADCs), in molecular biology for linking probes to biomolecules, and in materials science for surface functionalization. The CuAAC reaction itself is a cornerstone of click chemistry, prized for its reliability, high yields, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.[3][4][5]
This document provides a comprehensive guide to the safe handling and effective use of this compound in a standard CuAAC reaction, including a detailed experimental protocol, troubleshooting advice, and an explanation of the underlying chemical principles.
Reagent Profile and Safety Considerations
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| Synonyms | 4-Azidobutyl Acetate | [6] |
| CAS Number | 172468-38-1 | [6][7] |
| Molecular Formula | C₆H₁₁N₃O₂ | [6] |
| Molecular Weight | 157.17 g/mol | [6] |
| Appearance | Colorless Oil | [6] |
| Storage Conditions | 2-8°C, inert atmosphere | [6] |
Critical Safety & Handling (EHS)
Organic azides are energy-rich compounds and must be handled with appropriate caution. While this compound is not considered acutely hazardous under standard lab conditions, the following protocols are mandatory.
-
Potential Hazards :
-
Thermal Shock : Low molecular weight organic azides can be explosive upon heating or physical shock. Avoid heating neat material.
-
Chemical Incompatibility : Avoid contact with strong oxidizing agents, strong acids, and reducing agents like dithiothreitol (DTT) which can reduce the azide.
-
Irritation : Similar azide-containing esters are known to cause skin and serious eye irritation.[8] Assume this compound is an irritant upon contact.
-
-
Mandatory Personal Protective Equipment (PPE) :
-
Eye Protection : Safety glasses with side shields are the minimum requirement. For splash risk, chemical safety goggles are required.
-
Hand Protection : Wear nitrile or neoprene gloves. Change gloves immediately if contaminated.
-
Body Protection : A standard laboratory coat must be worn at all times.
-
-
Handling & Engineering Controls :
-
All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.[9]
-
Keep the compound away from heat, sparks, and open flames.[8][9]
-
Grounding of equipment may be necessary to prevent static discharge, which can be an ignition source.[9]
-
Ensure the work area is well-ventilated.
-
-
Storage & Disposal :
-
Store in a tightly sealed container in a refrigerator at the recommended temperature (2-8°C).[6]
-
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
-
The CuAAC Reaction: Mechanism and Rationale
The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3][10] This transformation is exceptionally slow at room temperature but is accelerated by a factor of up to 10⁸ in the presence of a copper(I) catalyst.[3]
The catalytic cycle involves several key steps:
-
Formation of Copper(I) Acetylide : The Cu(I) catalyst coordinates with the terminal alkyne to form a copper acetylide intermediate. This step is crucial as it activates the alkyne for reaction.
-
Coordination and Cyclization : The organic azide coordinates to the copper acetylide complex. This is followed by a rearrangement and cyclization to form a six-membered copper-containing metallacycle.[3]
-
Product Release : The metallacycle undergoes reductive elimination to release the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst, thus completing the cycle.[11]
In practice, the active Cu(I) catalyst is often generated in situ from a stable and inexpensive Cu(II) salt (e.g., CuSO₄) using a mild reducing agent, most commonly sodium ascorbate.[3][12] To prevent catalyst disproportionation and oxidation to the inactive Cu(II) state, and to accelerate the reaction, a stabilizing ligand is essential. For aqueous or semi-aqueous systems, a water-soluble ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective.[12][13]
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with an equimolar amount of a generic terminal alkyne (e.g., Phenylacetylene) on a 1.0 mmol scale.
Required Equipment & Reagents
-
Equipment :
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Standard glassware for liquid transfers (syringes, pipettes)
-
Magnetic stir plate
-
Nitrogen or Argon line for inert atmosphere (optional but recommended)
-
TLC plates (Silica gel 60 F₂₅₄) and developing chamber
-
Rotary evaporator
-
Glassware for workup (separatory funnel)
-
Column chromatography setup
-
-
Reagents :
-
This compound (MW: 157.17 g/mol )
-
Terminal Alkyne (e.g., Phenylacetylene, MW: 102.14 g/mol , density: 0.93 g/mL)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, highly recommended for aqueous systems)
-
Solvent: A 1:1 mixture of tert-Butanol and deionized water is a robust choice.
-
Reagents for workup: Deionized water, Ethyl Acetate, Saturated aq. NaCl (brine), Anhydrous Magnesium Sulfate (MgSO₄)
-
Reagents for chromatography: Silica gel, appropriate eluent system (e.g., Hexanes/Ethyl Acetate)
-
Stock Solution Preparation
| Solution | Preparation Instructions | Storage |
| 100 mM CuSO₄ | Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water. | 4°C, stable for months. |
| 1 M Sodium Ascorbate | Dissolve 198 mg of Sodium Ascorbate in 1.0 mL of deionized water. Prepare fresh before each use. | N/A |
| 100 mM THPTA | Dissolve 43.4 mg of THPTA in 1.0 mL of deionized water. | -20°C, stable for weeks.[12] |
Step-by-Step Reaction Procedure
-
Reagent Preparation :
-
To a 25 mL round-bottom flask, add this compound (157 mg, 1.0 mmol).
-
Add the terminal alkyne (e.g., Phenylacetylene, 102 mg, 1.0 mmol).
-
Add 10 mL of a 1:1 mixture of tert-butanol and deionized water. Stir the mixture until all reagents are fully dissolved.
-
-
Catalyst Addition :
-
In a separate small vial, prepare the catalyst premix. Add 100 µL of the 100 mM CuSO₄ stock solution (0.01 mmol, 1 mol%).
-
To the same vial, add 100 µL of the 100 mM THPTA stock solution (0.01 mmol, 1 mol%). The solution should turn a light blue. Allow this to premix for 1-2 minutes.
-
Add the CuSO₄/THPTA premix to the main reaction flask.
-
-
Reaction Initiation :
-
Add 200 µL of the freshly prepared 1 M Sodium Ascorbate stock solution (0.2 mmol, 20 mol%) to the reaction flask.
-
The reaction mixture may change color (e.g., to a pale yellow/green).
-
Allow the reaction to stir vigorously at room temperature.
-
-
Reaction Monitoring :
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Spot the starting materials and the reaction mixture on a silica gel plate.
-
A typical eluent system is 30% Ethyl Acetate in Hexanes.
-
The product triazole should have a different Rf value than the starting materials and is often UV-active. The reaction is typically complete within 1-4 hours.[12]
-
-
Workup & Extraction :
-
Once the reaction is complete, add 20 mL of deionized water to the flask.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification :
-
The resulting crude oil is often contaminated with residual copper, which can give it a faint color.[14]
-
Purify the crude product via flash column chromatography on silica gel.
-
Use a gradient eluent system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (Cu(II) not reduced).2. Poor quality or degraded reagents.3. Insufficient mixing in a biphasic system. | 1. Ensure the sodium ascorbate solution is freshly prepared. Increase its stoichiometry to 30-40 mol%.2. Verify the purity of starting materials. Use fresh solvents.3. Increase the stirring rate or add a co-solvent like DMSO or DMF to improve solubility. |
| Product Contaminated with Copper | The triazole product is a known chelator for copper ions.[14] | 1. During workup, wash the organic layer with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper salts.2. Ensure thorough purification by column chromatography. A plug of silica may be used to pre-filter the crude material. |
| Side Product Formation | Oxidative homocoupling of the terminal alkyne (Glaser coupling). | This is caused by excess oxygen and insufficient reducing agent. Ensure sodium ascorbate is in excess. Degassing the solvent or running the reaction under an inert atmosphere (N₂ or Ar) can help. |
| Difficulty in Purification | Product and starting material have similar polarity. | Adjust the stoichiometry to use a slight excess (1.1-1.2 eq.) of one reagent to ensure the other (the more valuable one) is fully consumed. This simplifies purification. |
Conclusion
This compound is a versatile and powerful building block for chemical synthesis. When paired with the copper-catalyzed azide-alkyne cycloaddition reaction, it provides a reliable and efficient method for conjugating molecules in a variety of applications. By adhering to the safety precautions and following the detailed protocol outlined in this guide, researchers can confidently and successfully incorporate this reagent into their experimental designs, enabling the construction of complex molecular architectures for drug discovery, diagnostics, and materials science.
References
-
ChemBK. (2024). 4-iodo-1-butanol acetate. Retrieved from [Link]
- Google Patents. (n.d.). US4900851A - Synthesis of azidodinitro compounds.
-
Synthonix. (n.d.). 4-Azidobutan-1-ol - [A3815]. Retrieved from [Link]
- Li, H., et al. (2021). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 26(16), 4959.
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
- MDPI. (2023).
-
ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Wang, Y., et al. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories, 22(1), 187.
-
Pharmaffiliates. (n.d.). CAS No : 172468-38-1 | Product Name : this compound. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.172468-38-1,this compound Suppliers. Retrieved from [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 1952-1966.
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Springer Nature. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories, 22(1), 1-12.
- Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(28), 7592-7610.
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
- ACS Publications. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30095–30105.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1017421.
-
ResearchGate. (2025). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Retrieved from [Link]
- PubMed. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories, 22(1), 187.
Sources
- 1. 4-Azidobutan-1-ol, 54953-78-5 | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 172468-38-1 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-Azidobutanol 1-Acetate
Current Status: Operational Ticket ID: AZ-LINK-004 Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary
This guide addresses the synthesis of 4-Azidobutanol 1-Acetate (also known as 4-azidobutyl acetate), a critical linker in "Click Chemistry" (CuAAC) and PROTAC development. Users frequently report issues regarding yield stagnation (~60-70%), acetate hydrolysis, and safety concerns regarding azide handling.
This document provides an optimized protocol using Phase Transfer Catalysis (PTC) to enhance kinetics, reduce thermal risks, and simplify purification, moving away from traditional high-temperature DMF routes.
Module 1: The Optimized Protocol (Nucleophilic Substitution)
The industry-standard route involves the
Reaction Scheme:
Experimental Parameters
| Parameter | Standard Condition | Optimized Condition (Recommended) | Rationale |
| Precursor | 4-Chlorobutyl acetate | 4-Bromobutyl acetate | Bromide is a superior leaving group ($ \approx 100\times $ faster), allowing lower reaction temperatures. |
| Solvent | DMF / DMSO | Acetonitrile (MeCN) or DMF | MeCN is easier to remove (bp 82°C) than DMF/DMSO, preventing product loss during evaporation. |
| Reagent | Excess azide drives the equilibrium to completion (Le Chatelier’s principle). | ||
| Catalyst | None | TBAI (5 mol%) | Tetrabutylammonium iodide acts as a Phase Transfer Catalyst, solubilizing |
| Temp | 80-100°C | 60°C | Lower temp prevents acetate hydrolysis and improves safety margins. |
| Time | 12-24 Hours | 6-8 Hours | Faster kinetics due to better leaving group and catalysis. |
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromobutyl acetate (1.0 eq) in Acetonitrile (0.5 M concentration).
-
Activation: Add Tetrabutylammonium iodide (TBAI) (0.05 eq). Stir for 5 minutes.
-
Azidation: Carefully add Sodium Azide (
) (1.5 eq). Caution: Solid is acutely toxic. -
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by TLC (Stain: or Ninhydrin; Azides are not UV active). -
Workup (Critical):
-
Cool to room temperature.
-
Dilute with Diethyl Ether (
) or Ethyl Acetate (reduces aqueous solubility of the product). -
Wash
with Water (to remove unreacted and DMF/MeCN). -
Wash
with Brine . -
Dry over
, filter, and concentrate carefully (Do not heat >40°C during rotovap).
-
Module 2: Troubleshooting & FAQs
Q1: My yield is stuck at 65%. The starting material is consumed, but mass balance is low. Where is my product?
Diagnosis: You are likely losing product to the aqueous phase during workup or degrading it via hydrolysis.
-
The Fix (Solubility): this compound is moderately polar. If you use Dichloromethane (DCM) for extraction, the partitioning coefficient might not be favorable enough if the aqueous layer is large. Switch to Diethyl Ether or MTBE for extraction.
-
The Fix (Hydrolysis): If your workup water is basic (pH > 8) or the reaction ran too hot (>90°C), the acetate ester will hydrolyze to 4-azidobutanol (the alcohol). Check your crude NMR for a shift in the triplet at
ppm (ester) vs ppm (alcohol).
Q2: The product smells like vinegar.
Diagnosis: Acetate hydrolysis has occurred, releasing acetic acid.
-
Immediate Action: Wash the organic layer with saturated
to neutralize the acid. -
Prevention: Ensure all solvents are anhydrous . Water in the reaction + Heat + Azide (weak base) = Ester Hydrolysis.
Q3: Can I distill the product to purify it?
Diagnosis: HIGH RISK.
-
Technical Warning: While low-molecular-weight organic azides can be distilled, it is hazardous.
-
The Rule: Calculate the
ratio.-
Formula:
-
Ratio:
-
-
Verdict: The ratio is
.[1] This places the molecule in the "Warning" category. It is stable at room temperature but should NOT be distilled at high temperatures or concentrated to absolute dryness if possible. Use Column Chromatography (Silica gel, Hexane:EtOAc gradient) for purification.
Q4: How do I safely dispose of the aqueous waste containing excess ?
Protocol: Do NOT mix with acids (generates
-
Collect aqueous waste in a dedicated container.
-
Treat with dilute Sodium Hypochlorite (Bleach) or Nitrous Acid (
) generated in situ (add then slow addition of ) in a well-ventilated fume hood to decompose the azide to .
Module 3: Visualization & Logic Pathways
Diagram 1: Reaction Mechanism & Workflow
This diagram illustrates the
Caption: Optimized synthetic workflow utilizing Phase Transfer Catalysis (TBAI) to lower thermal requirements.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or impurities.
Caption: Diagnostic logic for identifying root causes of yield loss (Hydrolysis vs. Partitioning).
References
-
Reaction Mechanism (Azide Substitution): Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[1][2][3][4] Chemical Reviews, 88(2), 297-368. Link
-
Safety (C/N Ratio Rule): Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005).[1] Organic azides: an exploding diversity of a unique class of compounds.[1][2] Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
Phase Transfer Catalysis: Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868. Link
-
Azide Handling Guidelines: University of California Center for Laboratory Safety. (2013).[3][5] Safe Handling of Organic Azides. Link
Sources
Technical Support Center: 4-Azidobutanol 1-Acetate in Click Chemistry
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4-azidobutanol 1-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful ligation chemistry. Here, we move beyond standard protocols to address the common, yet often undocumented, challenges and side reactions that can arise during experimentation. Our goal is to provide you with the mechanistic insights and practical solutions needed to ensure the success and reproducibility of your work.
The CuAAC reaction is celebrated for its efficiency, selectivity, and broad functional group tolerance, making it a cornerstone of modern chemical biology and materials science.[1][2][3] However, like any chemical transformation, its success is contingent on understanding the interplay of reagents and reaction conditions. This compound, with its primary azide and ester functionality, presents specific considerations that we will address in detail.
Troubleshooting Guide: Common Issues & Solutions
This section is structured as a series of common experimental problems. Each entry details the potential root causes, explains the underlying chemical principles, and provides actionable, step-by-step protocols for remediation.
Issue 1: Low or No Yield of the Desired Triazole Product
Question: I've followed the standard CuAAC protocol, but my LC-MS/TLC analysis shows very little or no formation of the expected product. What could be the cause?
This is the most frequent challenge and can stem from several factors, primarily related to the integrity of the catalytic system.
Potential Causes & Solutions:
-
Cause A: Oxidation of the Copper(I) Catalyst
-
The "Why": The catalytically active species in CuAAC is Cu(I).[4] This oxidation state is readily oxidized to the inactive Cu(II) by dissolved oxygen in the reaction medium. If the Cu(I) is depleted, the catalytic cycle halts. While many protocols use a Cu(II) salt (like CuSO₄) with a reducing agent, the rate of reduction might not be sufficient to overcome the rate of oxidation, especially in air-exposed reactions.
-
Troubleshooting Protocol:
-
Degas Your Solvents: Before adding any reagents, sparge your solvent (e.g., water, t-butanol/water, DMSO) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Use a Fresh Reducing Agent: Sodium ascorbate is the most common reducing agent.[4][5] Prepare a fresh stock solution of sodium ascorbate immediately before setting up the reaction, as it can degrade over time in solution.
-
Maintain an Inert Atmosphere: For particularly sensitive or low-concentration reactions, perform the entire experiment under a positive pressure of nitrogen or argon.
-
Increase Reducing Agent Stoichiometry: Add a slight excess of sodium ascorbate (e.g., 5-10 equivalents relative to the copper catalyst) to ensure a consistently reductive environment.[4]
-
-
-
Cause B: Ligand Instability or Absence
-
The "Why": In bioconjugation or reactions with complex substrates, ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are crucial. They serve two primary functions: stabilizing the Cu(I) oxidation state against oxidation and disproportionation, and increasing the reaction rate.[2][6] If the ligand is omitted, degraded, or used in insufficient amounts, the catalyst will be less effective.
-
Troubleshooting Protocol:
-
Always Include a Ligand for Bioconjugations: When working with sensitive biomolecules or at low concentrations (<1 mM), a copper-coordinating ligand is highly recommended.
-
Check Ligand-to-Copper Ratio: A common starting point is a 5:1 molar ratio of ligand to copper salt (e.g., CuSO₄).
-
Consider Ligand Choice: For aqueous reactions, water-soluble ligands like THPTA are preferred. For organic solvents, TBTA is a suitable choice.
-
-
-
Cause C: Inhibition by Substrate Functional Groups
-
The "Why": Certain functional groups on your alkyne-containing substrate can chelate or sequester the copper catalyst, rendering it unavailable for the click reaction. A classic example is a hexahistidine (His₆) tag on a protein, which can strongly bind copper ions.[5]
-
Troubleshooting Protocol:
-
Increase Catalyst/Ligand Concentration: Carefully increase the concentration of the Cu-ligand complex. It can be raised to 0.5 mM or 2-3 equivalents relative to the inhibiting motif (e.g., the His₆ tag).[5]
-
Use a "Sacrificial" Metal Ion: Add a competing metal ion like Ni²⁺ or Zn²⁺ that will occupy the metal-binding site on your substrate, leaving the copper free to catalyze the reaction.[5]
-
-
Issue 2: Significant Formation of an Alkyne Dimer Side Product
Question: My reaction mixture contains a major byproduct with a mass corresponding to a dimer of my starting alkyne. Why is this happening and how can I prevent it?
This is a classic signature of oxidative alkyne homocoupling, often referred to as the Glaser coupling.
Potential Causes & Solutions:
-
Cause: Insufficient Reduction of Oxygen/Cu(II)
-
The "Why": The Glaser coupling is promoted by Cu(II) and oxygen.[7] If your reaction conditions allow for the buildup of Cu(II) due to insufficient reducing agent or excessive oxygen exposure, the homocoupling pathway can compete with or even dominate the desired click reaction. Terminal alkynes are particularly susceptible to this side reaction.[2]
-
Preventative Protocol:
-
Rigorous Degassing: As mentioned previously, thoroughly degas all solvents. This is the most critical step in preventing homocoupling.
-
Ensure Excess Reducing Agent: Use at least 5 equivalents of sodium ascorbate relative to the copper catalyst. This ensures that any dissolved oxygen is rapidly scavenged and that any Cu(II) formed is quickly reduced back to Cu(I).[2][4]
-
Order of Addition: A robust order of addition is: a. Solvent, azide (this compound), and alkyne. b. Ligand solution. c. Copper(II) sulfate solution. d. Finally, add the sodium ascorbate solution to initiate the reaction. This ensures the reducing agent is present the moment the copper is introduced.
-
-
Issue 3: Presence of a Hydrolyzed Azide Byproduct
Question: I've successfully formed my triazole product, but I also see a significant amount of a byproduct corresponding to the hydrolysis of the acetate group on my starting material (4-azidobutanol). How can I avoid this?
// Nodes Start [label="this compound\n(Ester)", fillcolor="#FBBC05"]; Product [label="4-Azidobutanol\n(Alcohol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conditions [label="Reaction Conditions", shape=ellipse, fillcolor="#F1F3F4"]; pH_high [label="High pH (> 8)\n(Base-catalyzed)", shape=plaintext]; pH_low [label="Low pH (< 4)\n(Acid-catalyzed)", shape=plaintext];
// Edges Start -> Product [label="Hydrolysis"]; Conditions -> Start; Conditions -> pH_high [style=invis]; Conditions -> pH_low [style=invis]; } ends dot Caption: Hydrolysis of the acetate protecting group.
Potential Causes & Solutions:
-
Cause: Non-neutral pH
-
The "Why": The acetate ester on this compound is susceptible to hydrolysis under both acidic and basic conditions. While the CuAAC reaction itself is remarkably tolerant of a wide pH range (typically 4-12), the ester linkage may not be.[4][7] If your reaction buffer or substrate solutions are significantly non-neutral, you risk cleaving the acetate group.
-
Preventative Protocol:
-
Buffer the Reaction: Perform the reaction in a buffered solution, such as phosphate-buffered saline (PBS) at pH 7.4, especially for long reaction times or when working with sensitive substrates.
-
Check pH of Stock Solutions: Ensure that your stock solutions of azide, alkyne, and other reagents are near neutral pH before adding them to the reaction mixture.
-
Limit Reaction Time: If possible, optimize the reaction to proceed to completion within a few hours to minimize the time the ester is exposed to potentially non-ideal pH conditions. Microwave heating can sometimes be used to significantly reduce reaction times, though this should be validated for your specific substrates.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source to use? Cu(I) or Cu(II) salts?
For convenience and stability, the most common and recommended method is to use a stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in combination with a reducing agent like sodium ascorbate.[2] This generates the active Cu(I) species in situ. While direct use of Cu(I) salts (e.g., CuI, CuBr) is possible, they are less stable and more prone to oxidation. It is generally advised to avoid using CuI, as the iodide anion can interfere with the catalytic cycle and potentially lead to the formation of 5-iodotriazoles.[2]
Q2: How do I choose the right solvent?
The choice of solvent depends on the solubility of your substrates. The CuAAC reaction works well in a variety of solvents. A mixture of t-butanol and water (1:1) is a very common and effective system. For substrates that are difficult to dissolve, co-solvents such as DMSO or DMF can be added. Water is often an excellent choice as it can accelerate the reaction rate.[4]
Q3: Is it possible to run the reaction open to the air?
Yes, for many routine applications, especially at higher concentrations (>10 mM) and with a sufficient excess of sodium ascorbate, the reaction can be run successfully without rigorous deoxygenation. The ascorbate will consume dissolved oxygen.[2] However, for low-concentration reactions, sensitive substrates, or when trying to minimize side products like alkyne dimers, taking precautions to exclude air is strongly recommended.
Q4: How should I store this compound?
Like most organic azides, it should be stored in a cool, dark place. While it is not particularly shock-sensitive, it is good practice to handle all azides with care. The ester functionality is generally stable under neutral storage conditions.
Summary & Data Tables
Table 1: Troubleshooting Quick Reference Guide
| Problem | Primary Cause | Key Solution(s) |
| Low/No Yield | Catalyst (Cu(I)) oxidation | Degas solvents; use fresh sodium ascorbate; work under inert atmosphere. |
| Ligand absence/insufficiency | Use a 5:1 ratio of ligand (e.g., THPTA) to copper, especially for bioconjugations. | |
| Catalyst sequestration | Increase catalyst concentration or add a sacrificial metal ion (e.g., Ni²⁺).[5] | |
| Alkyne Dimer Formation | Oxygen contamination | Rigorously degas solvents and use an excess of sodium ascorbate.[4] |
| Ester Hydrolysis | Non-neutral pH | Buffer the reaction to pH ~7.4; check pH of all stock solutions. |
Table 2: Standard Reaction Component Concentrations
| Component | Typical Concentration/Ratio | Purpose |
| Azide / Alkyne | 1-10 mM (limiting reagent at 1 equiv.) | Reactants |
| Copper(II) Sulfate | 0.1-1 mol% (catalytic) to 50-100 µM (for bioconjugation) | Catalyst Precursor |
| Sodium Ascorbate | 5 equivalents relative to Copper | Reducing Agent |
| Ligand (e.g., THPTA) | 5 equivalents relative to Copper | Cu(I) Stabilizer/Accelerator |
Experimental Workflow
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1][4][8]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
López-López, J. A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(8), 4635–4647. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 20(11), 1995-2005. [Link]
-
Carregal-Romero, B., et al. (2013). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. Journal of the American Chemical Society, 135(28), 10274-10277. [Link]
-
Labinsighs. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]
Sources
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluore.com.cn [confluore.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Common issues with 4-Azidobutanol 1-Acetate stability
Technical Support Center: 4-Azidobutanol 1-Acetate Stability & Handling
Introduction: The Stability Paradox
This compound (CAS: 172468-38-1) is a bifunctional linker widely used in metabolic labeling and "Click" chemistry (CuAAC). However, it presents a dual stability challenge that often confuses researchers:
-
Thermodynamic Instability: As an organic azide with a low Carbon/Nitrogen (C/N) ratio, it carries inherent high-energy potential.
-
Chemical Lability: The acetate ester group is susceptible to hydrolysis, leading to "silent" degradation where the molecule loses its capping group but retains its azide functionality.
This guide moves beyond basic MSDS data to address the specific, field-proven issues encountered during synthesis and application.
Module 1: Safety & Energetic Stability (The C/N Ratio)
CRITICAL WARNING: Do not treat this compound as a standard inert solvent.
The Issue: Users often attempt to distill this compound or concentrate it to dryness on a rotary evaporator, risking explosion.
The Science (Causality): The stability of organic azides is governed by the Sharpless/Finn Rule regarding the ratio of carbon/oxygen atoms to nitrogen atoms. The safety threshold is defined as:
Analysis of this compound (
- (Carbons): 6
- (Oxygens): 2
- (Nitrogens): 3
-
Ratio:
Protocol 1.1: Safe Concentration Limits
-
Never distill this compound at ambient pressure.
-
Never concentrate to complete dryness if the total mass exceeds 500 mg.
-
Solvent Buffer: Always maintain a minimum of 10% solvent (e.g., DCM or Toluene) when storing.
-
Temperature Cap: Do not heat above 40°C.
Module 2: Chemical Stability (The "Disappearing" Ester)
The Issue: "I synthesized the compound, but my NMR shows a broad peak around 3.6 ppm, and the yield in the next step is low."
The Diagnosis:
You are experiencing Unintended Hydrolysis . The acetate group (
Visualizing the Degradation Pathway
Caption: Figure 1. The hydrolysis pathway.[2][3][4][5] Note that basic conditions (red path) accelerate the degradation significantly compared to neutral moisture.
Data: Hydrolysis Rates by Condition
| Condition | pH | Est. Half-Life ( | Outcome |
| Anhydrous / -20°C | N/A | > 1 Year | Stable |
| Phosphate Buffer (PBS) | 7.4 | ~2-3 Weeks | Slow degradation |
| Cell Media (10% FBS) | ~7.4 | Days | Esterase activity accelerates loss |
| Basic Workup (NaOH) | > 10 | Minutes | Rapid Saponification (Total Loss) |
Protocol 2.1: Preventing Hydrolysis
-
Storage: Store neat oil at -20°C under Argon/Nitrogen.
-
Workup: Avoid aqueous basic washes (e.g.,
) if possible. If necessary, keep them ice-cold and rapid (< 2 mins). -
Solvents: Use anhydrous solvents (DCM, THF) for reactions involving the acetate.
Module 3: Troubleshooting FAQ
Q1: My Click reaction (CuAAC) worked, but I lost the acetate group. Why? A: Standard Click chemistry often uses Copper(II) Sulfate and Sodium Ascorbate. While the copper is safe, the ascorbate can slightly acidify the solution, or if you used a base ligand (like TBTA with excess amine), the pH might have drifted high.
-
Fix: Buffer your Click reaction to pH 7.0 exactly. Avoid using strong organic bases (like TEA) as accelerators if the acetate must be preserved.
Q2: The compound turned yellow/brown during storage. A: This indicates Azide Decomposition or photo-oxidation.
-
Mechanism: Exposure to UV light causes the azide (
) to release gas and form a reactive nitrene, which polymerizes. -
Fix: This sample is compromised and potentially shock-sensitive due to polymer formation. Discard immediately using the disposal protocol below.
Q3: Can I use this linker for intracellular delivery? A: Yes, but be aware that intracellular esterases will cleave the acetate group rapidly (within minutes to hours).
-
Insight: If your goal is to keep the acetate intact inside the cell, this is the wrong reagent. If the acetate is a "pro-drug" masking group intended to be cleaved, it is perfect.
Module 4: Validated Analytical Workflow
Before committing the reagent to a valuable experiment, validate its integrity using this logic flow.
Caption: Figure 2. NMR Decision Tree. The appearance of a triplet at 3.65 ppm indicates the CH2-OH group, signaling degradation.
References
-
Azide Safety & C/N Ratio: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[6] Angewandte Chemie International Edition, 44(33), 2005.
-
Click Chemistry Fundamentals: Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 40(11), 2001.
-
Ester Hydrolysis Mechanisms: IUPAC. "Hydrolysis of Esters." Compendium of Chemical Terminology.
-
Handling Organic Azides: University of California, Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides."
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. safety.fsu.edu [safety.fsu.edu]
Troubleshooting low labeling efficiency with 4-Azidobutanol 1-Acetate
Welcome to the technical support center for 4-Azidobutanol 1-Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use in metabolic labeling and bioconjugation. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your experiments for maximal labeling efficiency.
Understanding the Workflow
Successful labeling with this compound is a two-stage process. First, the molecule is introduced to living cells and is metabolically incorporated. Second, the incorporated azide group is detected via a bioorthogonal reaction, typically a "click chemistry" reaction. Low labeling efficiency can arise from issues in either of these stages. This guide is structured to help you troubleshoot both parts of the workflow.
Part 1: Troubleshooting the Metabolic Labeling Step
The initial and most critical phase is the successful uptake and metabolic incorporation of this compound. The underlying principle is that the acetate portion of the molecule is utilized by cellular metabolic pathways, carrying the azido-butanol moiety along with it.
Diagram: Metabolic Uptake and Activation
Caption: Cellular uptake and processing of this compound.
Frequently Asked Questions (FAQs): Metabolic Labeling
Q1: What is the likely metabolic pathway for this compound incorporation?
A: this compound is designed as a pro-metabolite. It is expected to be taken up by cells, where intracellular esterases hydrolyze the acetate ester bond. This releases 4-azidobutanol and acetate. The acetate can then be converted to acetyl-CoA, a central molecule in cellular metabolism that is a building block for lipids and can also be involved in protein acetylation.[1] The 4-azidobutanol is then available for incorporation into various metabolic pathways. The exact pathways can be cell-type dependent.
Q2: My labeling efficiency is very low or non-existent. What are the first things I should check?
A: Start by addressing the most common issues related to the metabolic labeling step:
-
Concentration Optimization: The concentration of this compound is critical. Too low, and you won't get a detectable signal. Too high, and it can be cytotoxic, leading to reduced metabolic activity and lower labeling. We strongly recommend performing a dose-response experiment.
-
Incubation Time: Metabolic incorporation is a time-dependent process. Ensure you are incubating the cells for a sufficient duration. For many cell lines, 24 to 48 hours is a good starting point.
-
Cell Health and Density: Only healthy, metabolically active cells will efficiently incorporate the label. Ensure your cells are in the logarithmic growth phase and are not overly confluent, as this can impact metabolic activity.
-
Reagent Stability: Ensure your stock solution of this compound has been stored correctly and has not degraded. Prepare fresh dilutions in media for each experiment.
Q3: I am observing significant cytotoxicity after adding this compound. What can I do?
A: Cytotoxicity is a known issue with high concentrations of some metabolic labels.[2][3][4]
-
Lower the Concentration: This is the most effective solution. As observed with similar molecules like Ac4ManNAz, even a concentration of 50 μM can reduce cellular function, while 10 μM may be sufficient for labeling with minimal physiological impact.[2][3][4]
-
Reduce Incubation Time: A shorter incubation period may be sufficient for labeling without causing excessive cell death.
-
Perform a Cell Viability Assay: We recommend running a standard viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your labeling experiment to quantify the cytotoxic effects of different concentrations.
Troubleshooting Guide: Low Labeling Efficiency in the Metabolic Stage
| Problem | Potential Cause | Recommended Solution |
| No or very faint signal | Sub-optimal concentration of this compound. | Perform a titration experiment to determine the optimal concentration for your cell type. A suggested starting range is 10-100 µM.[2][3][4] |
| Insufficient incubation time. | Increase the incubation time. Try a time course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal duration. | |
| Low metabolic activity of cells. | Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are quiescent or overly confluent. | |
| Degradation of this compound. | Prepare fresh stock solutions and dilute them in media immediately before use. Store stock solutions as recommended by the supplier. | |
| High background signal | Non-specific binding of detection reagents. | This is more related to the click chemistry step (see Part 2). However, ensure thorough washing of cells after the metabolic labeling and before the click reaction. |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell seeding density, passage number, and media composition. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and ensure proper mixing of the reagent in the cell culture medium. |
Part 2: Troubleshooting the Click Chemistry Detection Step
Once the azide group is incorporated into cellular components, it needs to be detected. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
Diagram: Click Chemistry Detection Workflow
Caption: General workflow for detecting azide-labeled cells via click chemistry.
Frequently Asked Questions (FAQs): Click Chemistry
Q4: Should I use CuAAC or SPAAC for detection?
A: The choice depends on your experimental system:
-
CuAAC (Copper-Catalyzed): This is a very efficient and widely used reaction. However, the copper catalyst can be toxic to living cells. Therefore, CuAAC is best suited for fixed and permeabilized cells or for labeling cell lysates.[5]
-
SPAAC (Strain-Promoted): This reaction does not require a copper catalyst and is therefore ideal for labeling living cells.[6] The trade-off is that the reaction kinetics can be slower than CuAAC, and the strained alkyne probes are often larger molecules.
Q5: My click reaction is not working, even with positive control azide samples. What could be the problem?
A: If your positive control is failing, the issue lies with the click chemistry reagents or protocol.
-
For CuAAC:
-
Copper(I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure you are using a freshly prepared reducing agent like sodium ascorbate.[7][8]
-
Ligand Issues: A copper-stabilizing ligand (e.g., THPTA, TBTA) is crucial for efficient catalysis and to protect biomolecules.[7][9] Ensure the correct ligand is being used at the appropriate concentration.
-
Reagent Quality: Verify the quality and concentration of your alkyne probe, copper source, and reducing agent.
-
-
For SPAAC:
-
Probe Stability: Ensure your strained alkyne probe (e.g., DBCO, BCN) has not degraded.
-
Steric Hindrance: The accessibility of the incorporated azide to the bulky strained alkyne can be a factor.
-
Q6: I'm seeing a lot of non-specific background signal in my imaging experiments.
A: High background can obscure your true signal.
-
Insufficient Washing: Increase the number and duration of your washing steps after the click reaction to remove any unbound fluorescent alkyne probe.
-
Probe Aggregation: Some fluorescent probes can aggregate and lead to punctate, non-specific staining. You can try centrifuging your probe solution before use or adding a small amount of a non-ionic detergent like Tween-20 to your wash buffers.
-
Hydrophobic Interactions: Highly hydrophobic probes may non-specifically associate with cellular membranes. Consider using a more hydrophilic probe if available.
Troubleshooting Guide: Low Efficiency in the Click Chemistry Stage
| Problem | Potential Cause (CuAAC) | Recommended Solution (CuAAC) |
| No or weak signal | Inactive Copper Catalyst: Cu(I) has been oxidized to Cu(II). | Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[7][8] Prepare the click reaction cocktail immediately before use. |
| Suboptimal Reagent Concentrations: Incorrect ratios of copper, ligand, and reducing agent. | Follow a validated protocol for the click reaction. A common starting point is 1-2 mM sodium ascorbate, 100-200 µM CuSO4, and 500-1000 µM of a stabilizing ligand like THPTA.[9] | |
| Presence of Copper Chelators: Buffers containing EDTA or other chelators will sequester the copper catalyst. | Perform the click reaction in a buffer free of chelating agents, such as PBS or TBS. | |
| Problem | Potential Cause (SPAAC) | Recommended Solution (SPAAC) |
| No or weak signal | Low Reactivity of Strained Alkyne: The specific strained alkyne may have slow reaction kinetics with your system. | Increase the concentration of the strained alkyne probe and/or the reaction time.[6] |
| Poor Solubility of Alkyne Probe: The probe may not be fully dissolved in the aqueous reaction buffer. | Dissolve the probe in a small amount of a water-miscible organic solvent (e.g., DMSO) before diluting it into the reaction buffer. Ensure the final concentration of the organic solvent is low enough to not affect the cells.[6] | |
| Steric Hindrance: The incorporated azide may not be accessible to the bulky strained alkyne. | This is an inherent challenge. Trying different strained alkynes with varying linker lengths may help. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal this compound Concentration
-
Seed your cells in a multi-well plate (e.g., a 24-well plate) at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Prepare a range of concentrations of this compound in your normal cell culture medium. A good starting range is 0, 10, 25, 50, 75, and 100 µM.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a no-treatment control.
-
Incubate for your desired labeling time (e.g., 24 or 48 hours).
-
After incubation, proceed with your standard click chemistry detection protocol.
-
In a parallel plate, perform a cell viability assay (e.g., MTT) to assess the cytotoxicity of each concentration.
-
Analyze the results to determine the concentration that gives the best signal-to-noise ratio with minimal cytotoxicity.
Protocol 2: General Protocol for CuAAC Detection in Fixed Cells
-
After metabolic labeling, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS containing 3% BSA.
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, you can use:
-
1 µL of a 10 mM alkyne-fluorophore stock solution
-
1 µL of a 20 mM CuSO4 stock solution
-
2 µL of a 50 mM THPTA ligand stock solution
-
2 µL of a 100 mM sodium ascorbate stock solution (freshly prepared)
-
94 µL of PBS
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 3% BSA.
-
Proceed with any further staining (e.g., DAPI for nuclear counterstain) and imaging.
References
-
Kim, J. H., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1177–1191. [Link]
-
ResearchGate. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. [Link]
-
PubMed. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. [Link]
-
Wang, Q., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-174. [Link]
-
Moseley, C. K., et al. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 30(9), 2307-2321. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Sharpless, K. B., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Comerford, S. A., et al. (2019). Acetate Metabolism in Physiology, Cancer, and Beyond. Trends in Cell Biology, 29(1), 69-81. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Hong, V., et al. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science, 2(9), 1612-1616. [Link]
Sources
- 1. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4900851A - Synthesis of azidodinitro compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Catalyst Selection for 4-Azidobutanol 1-Acetate Reactions
Welcome to the technical support center for reactions involving 4-azidobutanol 1-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this versatile bifunctional molecule. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and practical, field-tested advice.
Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The azide moiety of this compound is primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] However, achieving high yields and purity requires careful selection of the catalytic system.
Frequently Asked Questions & Troubleshooting
Q1: My CuAAC reaction with this compound is sluggish or has stalled. What is the most likely cause and how can I fix it?
A1: A slow or stalled CuAAC reaction is most often due to the deactivation of the active Cu(I) catalyst.
-
Causality: The catalytically active species is Cu(I). In many standard protocols, Cu(I) is generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[1][2] If the reducing agent is depleted or if atmospheric oxygen penetrates the system, Cu(I) is rapidly oxidized to the inactive Cu(II) state, effectively stopping the catalytic cycle.
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: De-gas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon/nitrogen through it for 20-30 minutes) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Stabilizing Ligand: Ligands are crucial for protecting the Cu(I) state from oxidation and disproportionation, especially in aqueous or protic solvents.[1] For aqueous or mixed aqueous/organic systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[3] For purely organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a standard choice.[1] These ligands accelerate the reaction and protect the catalyst, allowing for lower catalyst loading.[4]
-
Add Reducing Agent in Portions: If the reaction is running for an extended period, the sodium ascorbate can be consumed. Adding a second portion (0.3-0.5 equivalents) after a few hours can restart a stalled reaction.
-
Consider a Pre-formed Cu(I) Catalyst: Using a stable Cu(I) source like CuBr or pre-formed complexes can sometimes provide more consistent results than in situ generation, though they are more sensitive to air.[1][5]
-
Q2: I am observing significant amounts of alkyne homocoupling (Glasner coupling) as a side product. How can I suppress this?
A2: Alkyne homocoupling is a classic side reaction in CuAAC, driven by the oxidation of the Cu(I)-acetylide intermediate.
-
Causality: This side reaction is favored when the concentration of active Cu(I) is low and oxygen is present. It competes with the desired cycloaddition pathway.
-
Suppression Strategies:
-
Increase Ligand-to-Copper Ratio: A higher concentration of a stabilizing ligand (e.g., 5 equivalents of ligand to 1 equivalent of copper salt) can effectively shield the Cu(I) center and disfavor the oxidative homocoupling pathway.[4]
-
Maintain Excess Reducing Agent: Ensure a slight excess of sodium ascorbate is present throughout the reaction to rapidly reduce any Cu(II) that forms, preventing it from participating in the homocoupling mechanism.[2]
-
Control Reagent Addition: Adding the copper catalyst solution slowly to the mixture of the azide and alkyne can help maintain a low, steady concentration of the active catalyst, minimizing side reactions.
-
Catalyst System Comparison for CuAAC
| Catalyst System | Typical Loading (mol%) | Pros | Cons | Best For |
| CuSO₄ / Na-Ascorbate | 1-5% Cu, 5-10% Ascorbate | Inexpensive, readily available, works well in water.[1] | Prone to oxidation, may require ligands for efficiency. | General purpose, aqueous bioconjugation. |
| CuBr or CuI | 1-5% | Direct source of Cu(I), can be faster. | Highly sensitive to air, CuI can inhibit the reaction.[4] | Anhydrous organic solvents with rigorous inert atmosphere. |
| Cu(I)-NHC Complexes | 0.5-2% | High stability and activity, low catalyst loading needed.[5] | More expensive, requires synthesis of the complex. | Reactions requiring very high turnover numbers or sensitive substrates. |
| Heterogeneous Cu Catalyst | 2-5% | Easy to remove by filtration, catalyst is recyclable.[6] | Can have slower reaction rates, potential for leaching. | Large-scale synthesis where catalyst removal is a priority. |
Workflow & Decision Diagram: CuAAC Catalyst Selection
This diagram outlines a decision-making process for selecting an appropriate CuAAC catalyst system for your experiment with this compound.
Caption: Decision tree for selecting a CuAAC catalyst system.
Section 2: Selective Reduction of the Azide Group
Transforming the azide in this compound to a primary amine is a key synthetic step. The challenge lies in achieving this reduction with high chemoselectivity, leaving the acetate ester group intact.
Frequently Asked Questions & Troubleshooting
Q1: I need to reduce the azide to an amine without cleaving the acetate ester. Which catalytic method is best?
A1: Catalytic hydrogenation is the premier choice for this transformation due to its cleanliness and efficiency. However, catalyst selection is critical to preserve the ester.
-
Expert Recommendation: Palladium on Carbon (Pd/C) under a hydrogen atmosphere (from a balloon to 50 psi) is the most reliable method.
-
Causality: Palladium catalysts are highly effective for azide reduction.[7] The ester group is generally stable under these neutral hydrogenation conditions, whereas more aggressive catalysts or conditions (e.g., high-pressure hydrogenation with Raney Nickel, or chemical reductions with strong hydrides like LiAlH₄) would readily reduce the ester as well.[8][9]
-
-
Alternative Catalysts:
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): Also highly effective for azide reduction and generally compatible with esters.[7]
-
Lindlar's Catalyst (Pd/CaCO₃/PbO): While primarily known for alkyne semi-hydrogenation, this "poisoned" catalyst exhibits excellent chemoselectivity and will readily reduce azides while being very mild towards other functional groups, including esters.
-
Q2: My catalytic hydrogenation of the azide is slow and requires very high catalyst loading. What's going wrong?
A2: Slow hydrogenation is typically a result of catalyst deactivation or poisoning.
-
Causality: The active sites on the heterogeneous catalyst surface can be blocked by impurities. Sulfur-containing compounds are notorious poisons for palladium catalysts. Impurities in your starting material, solvent, or even from rubber septa can inhibit the reaction.
-
Troubleshooting Steps:
-
Purify the Substrate: Ensure your this compound is of high purity. A quick filtration through a plug of silica gel can remove many common impurities.
-
Use High-Purity Solvent: Use fresh, high-purity (or freshly distilled) solvent for the reaction.
-
Catalyst Quality: Ensure your Pd/C catalyst is not old or has not been unduly exposed to air. Use a fresh bottle if in doubt.
-
Increase Hydrogen Pressure: If a hydrogen balloon (atmospheric pressure) is insufficient, increase the pressure moderately (e.g., to 50 psi in a Parr shaker) to improve the reaction rate.
-
Q3: I cannot use hydrogenation. What are my options for a chemical reduction that is selective for the azide?
A3: The Staudinger reaction is the classic, highly chemoselective method for reducing azides under non-hydrogenation conditions.[9]
-
Mechanism & Selectivity: The reaction involves treatment of the azide with a phosphine (typically triphenylphosphine, PPh₃) to form an aza-ylide intermediate. This intermediate is then hydrolyzed with water to yield the amine and triphenylphosphine oxide (TPPO).[10][11] The reaction conditions are exceptionally mild and neutral, tolerating almost all other functional groups, including esters.[9]
-
Common Issue & Solution: The primary drawback is the removal of the TPPO byproduct, which can be challenging due to its polarity and crystallinity.
-
Workup Tip: After the reaction, acidify the mixture with dilute HCl. This will protonate your product amine, making it water-soluble. You can then wash the organic layer extensively with the acidic aqueous solution to remove the organic-soluble TPPO. Finally, basify the aqueous layer and extract your pure amine product.[12]
-
Section 3: Orthogonal Deprotection & Sequential Reactions
The true utility of this compound lies in the ability to react its two functional groups independently—an example of an orthogonal protection strategy.[13][14]
Frequently Asked Questions & Troubleshooting
Q1: I want to perform a CuAAC reaction and then reduce the resulting triazole product's azide precursor in a one-pot sequence. Is this feasible?
A1: This is challenging due to mutual catalyst incompatibility and poisoning.
-
Causality & Incompatibility:
-
Phosphine Poisoning of Copper: If you attempt a Staudinger reduction after a CuAAC, any residual phosphine reagent will strongly coordinate to and poison the copper catalyst.
-
Copper Poisoning of Palladium: Conversely, residual copper salts from the CuAAC reaction can interfere with and poison the palladium catalyst used for subsequent hydrogenation.[15][16][17]
-
-
Recommended Strategy: Isolate and Purify
-
The most robust and trustworthy approach is to perform the CuAAC reaction first. After the reaction is complete, perform a thorough workup and purification (e.g., column chromatography) to completely remove all copper salts and ligands. Once you have the pure triazole product, you can then proceed with the azide reduction (e.g., catalytic hydrogenation) as a separate, clean step. This sequential, two-step approach ensures that each catalyst can function optimally without interference.[14]
-
Logical Flow: Orthogonal Reaction Strategy
Caption: Recommended orthogonal reaction sequences.
Q2: How can I selectively remove the acetate group without affecting the azide?
A2: The azide group is remarkably stable to a wide range of conditions, including the mild basic or enzymatic conditions required for ester hydrolysis.
-
Expert Recommendations:
-
Mild Basic Hydrolysis: Transesterification using potassium carbonate (K₂CO₃) in methanol (MeOH) is a very effective and mild method. The reaction is typically clean and goes to completion at room temperature.
-
Enzymatic Hydrolysis: For extremely sensitive substrates, hydrolase enzymes like lipases can selectively cleave the ester bond under neutral pH conditions in a buffer solution.[18][19][20] This offers unparalleled chemoselectivity.
-
Appendix: Experimental Protocols
Protocol 1: General Procedure for CuAAC with THPTA Ligand
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.1 eq) in a 1:1 mixture of de-gassed water and t-butanol.
-
In a separate vial, prepare the catalyst solution: Add THPTA (0.05 eq, 5 mol%) to de-gassed water, followed by copper(II) sulfate pentahydrate (0.01 eq, 1 mol%). The solution should turn light blue.
-
Add the catalyst solution to the reaction flask.
-
Prepare a fresh solution of sodium ascorbate (0.10 eq, 10 mol%) in de-gassed water.
-
Add the sodium ascorbate solution to the reaction flask. The reaction should turn from light blue to colorless or pale yellow.
-
Stir the reaction under an inert atmosphere (N₂ or Ar) at room temperature and monitor by TLC or LC-MS until completion (typically 1-4 hours).
-
Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 2: Selective Azide Reduction via Catalytic Hydrogenation
-
To a heavy-walled flask (e.g., a Parr bottle) equipped with a magnetic stir bar, add the azide-containing substrate (1.0 eq) and a suitable solvent (e.g., methanol, ethyl acetate, or ethanol).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).
-
Seal the flask, and purge it with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation/backfill cycle three times.
-
Leave the final atmosphere as H₂ (either from a balloon for atmospheric pressure or pressurized to 50 psi in a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material indicates completion.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the crude amine product, which can be purified further if necessary.
References
-
G. G. L. Reginato, F. M. F. de Farias, L. C. P. Gonçalves, I. S. D. Silva, P. D. S. M. de Oliveira, G. K. B. de Oliveira, P. de S. T. dos Santos, J. L. de F. Neto, and A. C. B. de Oliveira, "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights," Organometallics, 2022. [Link]
-
Wikipedia, "Azide-alkyne Huisgen cycloaddition," Wikipedia, 2023. [Link]
-
ChemHelpASAP, "CuAAC click triazole synthesis - laboratory experiment," YouTube, 2022. [Link]
-
P. J. Presolski, V. P. Hong, and M. G. Finn, "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation," PMC, 2011. [Link]
-
M. C. R. Castro, A. G. S. de Oliveira, A. C. B. de Oliveira, and A. R. de L. Albuquerque, "Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions," MDPI, 2022. [Link]
-
M. Movassaghi and K. B. Sharpless, "Copper-mediated reduction of azides under seemingly oxidising conditions: catalytic and computational studies," Catalysis Science & Technology, 2018. [Link]
-
Organic Chemistry Portal, "Click Chemistry Azide-Alkyne Cycloaddition," Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal, "Amine synthesis by azide reduction," Organic Chemistry Portal. [Link]
-
H. Sajiki and A. Kume, "Reduction of Azides," Thieme, 2014. [Link]
-
T. C. Nugent, "Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis," Bioconjugate Chemistry, 2012. [Link]
-
M. Waser and F. E. Meyer, "Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts," Organic Process Research & Development, 2014. [Link]
-
Y. Zhang, J. M. Fox, and V. V. Fokin, "Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition," PMC, 2010. [Link]
-
S. G. O'Brien, "Cationic Gold Catalyst Poisoning and Reactivation," Organic Letters, 2014. [Link]
-
S. R. K. Ainavarapu, "An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery," ACS Central Science, 2022. [Link]
-
R. A. Rastall, "The Use of Enzymes to Regioselectively Deacylate Sucrose Esters," Taylor & Francis, 1997. [Link]
-
Reddit User, "Staudinger Reaction Troubleshooting," Reddit, 2023. [Link]
-
NROChemistry, "Staudinger Reaction," NROChemistry. [Link]
-
K. M. L. Prasanna, "The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction," PubMed, 2013. [Link]
-
Jena Bioscience, "Auxiliary Cu(I) Click Reagents," Jena Bioscience. [Link]
-
J. H. Kim, "Activity Quantification of Fuel Cell Catalysts via Sequential Poisoning by Multiple Reaction Inhibitors," PMC, 2022. [Link]
-
Y. Sun, "A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system," RSC Publishing, 2023. [Link]
-
Y. Zhang, "Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide–Alkyne Cycloaddition," Journal of the American Chemical Society, 2010. [Link]
-
Y. Liu, "Tuning the catalytic performance for the semi-hydrogenation of alkynols by selectively poisoning the active sites of Pd catalysts," Green Chemistry, 2020. [Link]
-
Organic Chemistry Portal, "Acetic Acid Esters - Protecting Groups," Organic Chemistry Portal. [Link]
-
D. L. J. Clive, "Development of Bu3SnH-Catalyzed Processes: Efficient Reduction of Azides to Amines," The Journal of Organic Chemistry, 2001. [Link]
-
ResearchGate, "A Highly Efficient Azide-Based Protecting Group for Amines and Alcohols," ResearchGate, 2023. [Link]
-
ResearchGate, "(PDF) Engineering Catalysts for Selective Ester Hydrogenation," ResearchGate, 2020. [Link]
-
M. D. Huben, "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC," MDPI, 2024. [Link]
-
University of Bristol, "Protecting Groups and Orthogonal Protection Strategies," University of Bristol. [Link]
-
M. Movassaghi, "Catalytic Staudinger Reduction at Room Temperature," The Journal of Organic Chemistry, 2019. [Link]
-
A. H. El-Sagheer, "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids," Chemical Reviews, 2021. [Link]
-
Synfacts, "Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones," Thieme, 2023. [Link]
-
TIB, "Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts," TIB, 2014. [Link]
-
Master Organic Chemistry, "The Malonic Ester and Acetoacetic Ester Synthesis," Master Organic Chemistry, 2023. [Link]
-
P. G. M. Wuts, "1.2 Deprotection: The Concept of Orthogonal Sets," Wiley, 2014. [Link]
-
Reddit User, "Staudinger reduction problems," Reddit, 2022. [Link]
-
Cormac Quigley, "The Staudinger Reduction of an Azide to an Amine (Staudinger Ligation followed by Hydrolysis)," YouTube, 2017. [Link]
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Overcoming solubility issues of 4-Azidobutanol 1-Acetate in aqueous buffers
Topic: Overcoming Solubility & Stability Issues of 4-Azidobutanol 1-Acetate in Aqueous Buffers Document ID: TS-AZ-04-SOL Last Updated: 2026-02-09
Executive Summary & Compound Profile
This compound (CAS: 172468-38-1) is a lipophilic organic ester commonly used as a linker or metabolic probe precursor in Click Chemistry (CuAAC). Unlike its deacetylated counterpart (4-Azidobutanol), the presence of the acetate group significantly reduces its polarity, rendering it nearly insoluble in pure aqueous buffers.
This guide addresses the critical "hydrophobic crash" users encounter when introducing this compound into biological buffers (PBS, Tris, HEPES) and provides a validated protocol for maintaining solubility without compromising chemical stability.
Physicochemical Profile
| Property | Description | Implication for Solubility |
| State | Colorless to pale yellow oil | Immiscible with water; forms oil droplets/emulsions easily. |
| Functional Groups | Azide (-N3), Acetate Ester (-OAc) | Azide is stable; Ester is hydrolyzable (pH sensitive). |
| Hydrophobicity | High (LogP > 1 estimated) | Requires organic co-solvents for aqueous dispersion. |
| Key Risk | Ester Hydrolysis | High pH or esterases will convert it to 4-Azidobutanol. |
Troubleshooting Guide (Q&A)
Q1: Why does the solution turn cloudy immediately upon adding the compound to my buffer?
Diagnosis: You are experiencing "Solvent Shock" precipitation . Mechanism: this compound is hydrophobic. When you add it directly to a high-polarity aqueous buffer, the water molecules form a highly ordered cage around the hydrophobic oil droplets (hydrophobic effect), forcing them to aggregate instantly to minimize surface area. This results in the "cloudiness" or phase separation you observe. Solution: You cannot add the neat oil to the buffer. You must create a concentrated stock solution in a water-miscible organic solvent (DMSO or DMF) first, then dilute slowly into the buffer.
Q2: Can I use ethanol or methanol instead of DMSO?
Technical Recommendation: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Reasoning: While ethanol is miscible with water, it has a high vapor pressure and can evaporate during longer incubations, changing the effective concentration. More importantly, DMSO and DMF have higher solvating power for organic esters.
-
Protocol: Prepare a 100 mM or 1 M stock in anhydrous DMSO.
-
Limit: Ensure the final DMSO concentration in your assay is < 5% (v/v) to prevent protein denaturation or cellular toxicity, depending on your biological system.
Q3: I followed the DMSO protocol, but it still precipitated over time. Why?
Diagnosis: Thermodynamic Instability or Salt Effects. Mechanism:
-
Supersaturation: You may be exceeding the solubility limit (solubility product) of the compound in the specific buffer/solvent mixture.
-
Salting Out: High salt concentrations (e.g., 10x PBS) reduce the solubility of organic molecules by competing for water hydration shells. Solution:
-
Reduce the final concentration of the azide.
-
Use a buffer with lower ionic strength (e.g., 0.5x PBS or 10 mM HEPES) if experimental conditions allow.
-
Critical Step: Vortex the buffer while adding the DMSO stock dropwise to prevent local high-concentration pockets.
Q4: Will the acetate group survive in my buffer?
Diagnosis: Chemical Stability vs. pH. Mechanism: Esters are susceptible to hydrolysis, converting this compound into 4-Azidobutanol (alcohol) and acetate. This reaction is base-catalyzed (saponification). Data:
-
pH < 7.0: Hydrolysis is slow (stable for hours/days).
-
pH > 8.0: Hydrolysis accelerates significantly.
-
Biological Media: If your buffer contains cell lysate or serum, esterases will cleave the acetate rapidly (minutes). Recommendation: Use fresh solutions. If the acetate group is essential for your mechanism (e.g., cell permeability), keep pH at 7.0–7.4 and avoid serum until the last possible moment.
Validated Solubilization Protocol: The "Solvent-Drop" Method
This protocol ensures a stable dispersion of this compound in aqueous media.
Reagents:
-
This compound (Neat oil)
-
Anhydrous DMSO (Grade: Cell Culture Tested)
-
Target Buffer (e.g., PBS pH 7.4, pre-warmed to 25°C)
Workflow:
-
Stock Preparation (Primary Solubilization):
-
Dissolve the neat oil in anhydrous DMSO to create a 100 mM Stock Solution .
-
Validation: The solution must be perfectly clear. If cloudy, the DMSO is wet or the compound is impure.
-
-
Intermediate Dilution (Optional but Recommended):
-
If your target concentration is low (e.g., 10 µM), creates a 10 mM working stock in DMSO. Do not dilute with water yet.[1]
-
-
Aqueous Dispersion (The Critical Step):
-
Place your volume of aqueous buffer in a tube.
-
Set a vortex mixer to medium speed.
-
While vortexing the buffer , slowly pipette the DMSO stock directly into the center of the vortex.
-
Ratio Rule: Do not exceed 10% v/v DMSO for chemical assays, or 0.5–1% for cell-based assays.
-
-
Visual Check:
-
Hold the tube up to a light source.
-
Pass: Crystal clear solution.
-
Fail: Milky, cloudy, or visible oil droplets. (If Fail: Increase DMSO ratio or decrease Azide concentration).
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for solubilizing this compound based on experimental constraints.
Figure 1: Decision tree for solubilizing this compound, prioritizing biological compatibility and solvent miscibility.
Solvent Compatibility & Stability Data
Use this table to select the appropriate co-solvent and buffer conditions.
| Solvent / Buffer | Solubility Rating | Stability Rating (24h) | Notes |
| Pure Water | < 0.1 mg/mL (Poor) | High | Do not use. Phase separation occurs immediately. |
| DMSO | > 100 mg/mL (Excellent) | High | Recommended stock solvent. Hygroscopic (keep sealed). |
| Ethanol | > 50 mg/mL (Good) | Moderate | High evaporation rate; potential transesterification over long storage. |
| PBS (pH 7.4) | Requires Co-solvent | Moderate | Standard Buffer. Acetate hydrolysis is slow but non-zero. |
| Tris (pH 8.5) | Requires Co-solvent | Low | Risk. Higher pH accelerates ester hydrolysis. |
| Cell Media | Requires Co-solvent | Very Low | Risk. Serum esterases will cleave the acetate group rapidly. |
References
-
ResearchGate. (2018).[2] Are organic azides stable in water? (Discussion on solubility and stability). [Link]
-
LibreTexts Chemistry. (2022).[3] Hydrolysis of Esters: Mechanisms and pH Dependence. [Link]
-
American Chemical Suppliers. (2024). This compound Product Specifications. [Link]
Sources
Navigating the Synthesis of 4-Azidobutanol 1-Acetate: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 4-azidobutanol 1-acetate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the production of this versatile building block. This resource is structured to address specific issues in a direct question-and-answer format, explaining not just the "how" but also the critical "why" behind each experimental choice. Our goal is to empower you with the knowledge to conduct safe, efficient, and reproducible scale-up reactions.
Troubleshooting Guide: Addressing Specific Scale-Up Issues
This section tackles the most frequent and critical problems that can arise when transitioning from a lab-scale to a larger production of this compound.
Q1: My reaction is showing an uncontrolled exotherm upon scaling up. What are the likely causes and how can I mitigate this critical safety risk?
A1: Uncontrolled exotherms during azide synthesis are a major safety concern, as organic azides can be thermally unstable and potentially explosive.[1] The primary cause is often poor heat dissipation in larger reaction vessels. What works on a small scale with a simple stir bar and oil bath is insufficient for larger volumes where the surface-area-to-volume ratio decreases significantly.
Causality and Mitigation Strategies:
-
Inadequate Heat Transfer: As the reaction volume increases, the heat generated by the exothermic nucleophilic substitution reaction can accumulate faster than it can be removed.
-
Solution: Employ a reactor with a jacketed cooling system and an overhead mechanical stirrer. This ensures efficient and uniform heat transfer throughout the reaction mixture. For very large scales, consider using a continuous flow reactor which offers superior heat and mass transfer.
-
-
Rate of Reagent Addition: Adding the azide source (e.g., sodium azide) too quickly can lead to a rapid, localized increase in reaction rate and heat generation.
-
Solution: Implement a controlled, slow addition of the azide reagent using a syringe pump or a dropping funnel. Monitor the internal temperature of the reaction closely during the addition.
-
-
Solvent Choice: The solvent's boiling point and heat capacity play a crucial role in managing the reaction temperature.
-
Solution: Utilize a solvent with a suitable boiling point that can act as a heat sink. Polar aprotic solvents like DMSO or DMF are commonly used for this type of reaction.[2] However, ensure the reaction temperature is kept well below the solvent's boiling point to avoid pressure buildup.
-
Experimental Protocol: Controlled Addition and Temperature Monitoring
-
Set up a jacketed reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel.
-
Charge the reactor with 4-bromobutyl acetate and the chosen solvent (e.g., DMSO).
-
Circulate a coolant through the reactor jacket to maintain the desired initial temperature (e.g., 20-25°C).
-
Dissolve sodium azide in a minimal amount of the reaction solvent and load it into the dropping funnel.
-
Begin the slow, dropwise addition of the sodium azide solution to the stirred reactor.
-
Continuously monitor the internal reaction temperature. If the temperature rises by more than 5-10°C, pause the addition until it stabilizes.
-
After the addition is complete, maintain the reaction at the set temperature and monitor its progress by TLC or NMR.[3][4]
Q2: My product yield is significantly lower on a larger scale compared to my small-scale experiments. What factors could be contributing to this, and how can I improve it?
A2: A decrease in yield during scale-up is a common challenge and can be attributed to several factors, including inefficient mixing, incomplete reaction, and side product formation.
Causality and Optimization Strategies:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized areas of high reactant concentration and others where the reaction is starved, resulting in an overall lower conversion rate.
-
Solution: Use an appropriately sized overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure thorough mixing of the reaction mixture. The stirring speed should be optimized to create a vortex without splashing the contents.
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature.
-
Solution: Monitor the reaction progress closely using techniques like TLC, GC, or NMR.[3][4] Continue the reaction until the starting material is no longer detectable. It may be necessary to extend the reaction time or slightly increase the temperature (while carefully monitoring for exotherms) on a larger scale.
-
-
Side Product Formation: At higher concentrations or with prolonged reaction times, the potential for side reactions can increase.[5]
-
Solution: Ensure the stoichiometry of your reagents is accurate. A slight excess of the azide source can sometimes be beneficial to drive the reaction to completion, but a large excess should be avoided.[6] Maintain a consistent and optimal reaction temperature to minimize the formation of thermal decomposition products.
-
Data Presentation: Impact of Stirring on Yield
| Scale | Stirring Method | Reaction Time (h) | Yield (%) |
| 1 g | Magnetic Stir Bar | 6 | 95 |
| 100 g | Magnetic Stir Bar | 12 | 75 |
| 100 g | Overhead Mechanical Stirrer | 8 | 92 |
Q3: I am struggling with the purification of this compound at a larger scale. What are the best practices for work-up and purification to obtain a high-purity product?
A3: Scaling up purification requires a shift from column chromatography, which can be impractical for large quantities, to techniques like extraction and distillation.
Work-up and Purification Protocol:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a larger volume of cold water with stirring. This will precipitate out some of the inorganic salts and dilute the solvent.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[7] Perform multiple extractions (e.g., 3x with equal volumes of the organic solvent) to maximize the recovery of the product.
-
Washing: Combine the organic extracts and wash them sequentially with water and brine. This removes residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Distillation: For high-purity this compound, vacuum distillation is often the most effective final purification step. The boiling point of the product will be significantly lower under reduced pressure, which helps to prevent thermal decomposition.[8]
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions I must take when working with azides?
A: Azides are energetic compounds and must be handled with care.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[9]
-
Ventilation: Work in a well-ventilated fume hood.[9]
-
Blast Shield: Use a blast shield, especially during the initial scale-up experiments.[9]
-
Avoid Heavy Metals: Do not use metal spatulas to handle sodium azide, as it can form shock-sensitive heavy metal azides.[10] Use plastic or ceramic spatulas instead.
-
Storage: Store organic azides at low temperatures (e.g., in a freezer at -20°C) and away from light.[1][10][11]
Q: How can I monitor the progress of the reaction effectively?
A: Regular monitoring is crucial for a successful scale-up.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture for NMR analysis can give a clear picture of the conversion.[3][4]
Q: What are some common byproducts in this reaction, and how can I minimize them?
A: The primary byproduct is often the corresponding diol if any water is present and the acetate group is hydrolyzed.
-
Minimization: Use anhydrous solvents and reagents to prevent hydrolysis. If diol formation is observed, it can often be separated during the distillation step due to its higher boiling point.
References
- CN101906007B - Preparation method of organic azide - Google P
- US4900851A - Synthesis of azidodinitro compounds - Google P
-
Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli - PMC - NIH. (URL: [Link])
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (URL: [Link])
-
Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation - ResearchGate. (URL: [Link])
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) | ACS Measurement Science Au. (URL: [Link])
-
Alkyl azide synthesis by azidonation, hydroazidation or substitution. (URL: [Link])
-
Safe Handling of Azides - safety.pitt.edu. (URL: [Link])
-
Synthesis, characterization, thermal and computational studies of novel tetra-azido esters as energetic plasticizers | Request PDF - ResearchGate. (URL: [Link])
-
Information on Azide Compounds - Stanford Environmental Health & Safety. (URL: [Link])
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC. (URL: [Link])
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC. (URL: [Link])
-
Scale-up synthesis of (R)-salbutamol acetate 4f. - ResearchGate. (URL: [Link])
-
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (URL: [Link])
-
Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - AIP Publishing. (URL: [Link])
-
Strategies for Safely Handling Industrial Azide Reactions: The Three Traps - ResearchGate. (URL: [Link])
-
Reduction of alkyl azide to alkylamines : r/Chempros - Reddit. (URL: [Link])
-
Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation - MDPI. (URL: [Link])
-
One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones - ResearchGate. (URL: [Link])
-
Azide synthesis by diazotransfer - Organic Chemistry Portal. (URL: [Link])
-
Azide Compounds - Environmental Health and Safety. (URL: [Link])
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Validation & Comparative
A Researcher's Guide to Azide Linkers in Bioconjugation: A Comparative Analysis of 4-Azidobutanol 1-Acetate and Its Congeners
For researchers, scientists, and drug development professionals engaged in the sophisticated art of bioconjugation, the choice of a linker is a pivotal decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the final conjugate. Among the plethora of bioorthogonal handles, the azide group stands out for its stability and specific reactivity in "click chemistry" reactions. This guide provides an in-depth, objective comparison of 4-azidobutanol 1-acetate, a short-chain alkyl azide, with other commonly employed azide linkers, supported by experimental insights and protocols to inform rational linker selection.
The Azide Handle: A Gateway to Bioorthogonal Ligation
The azide moiety (-N₃) is a cornerstone of modern bioconjugation. Its small size, metabolic stability, and inertness to most biological functional groups make it an ideal bioorthogonal chemical reporter.[1] The azide group's utility is primarily realized through three highly efficient and specific ligation reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes to react with azides, which is particularly advantageous for in vivo applications where copper toxicity is a concern.[3]
-
Staudinger Ligation: A reaction between an azide and a phosphine to form an aza-ylide intermediate that can be trapped to form a stable amide bond.[4]
This guide will focus on the widely used CuAAC reaction to compare the performance of different azide linkers.
Unveiling this compound: A Closer Look
This compound is a bifunctional linker possessing a terminal azide group for click chemistry and an acetate-protected hydroxyl group. The acetate group serves as a protecting group for the hydroxyl functionality, which can be deprotected to allow for further chemical modification or to simply expose the hydrophilic alcohol group.
The primary workflow for utilizing this compound in bioconjugation where the hydroxyl group is desired involves a two-step process: deacetylation followed by the click reaction.
Detailed Protocol:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol (e.g., 1 mL for 50 mg of substrate).
-
Reagent Addition: To the solution, add trimethylsilyl iodide (Me₃SI) (0.1 equivalents) and potassium permanganate (KMnO₄) (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Filter the reaction mixture and wash the solid residue with ethyl acetate.
-
Aqueous Workup: Treat the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Concentrate the solution under reduced pressure to obtain pure 4-azidobutanol.
This protocol is adapted from a general method for chemoselective deacetylation and should be optimized for the specific scale of the reaction. [5]
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of 4-azidobutanol to an alkyne-modified protein.
Detailed Protocol:
-
Prepare Stock Solutions:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
4-Azidobutanol in DMSO or an appropriate buffer.
-
Copper(II) sulfate (CuSO₄) in water.
-
A copper-chelating ligand (e.g., THPTA) in water.
-
Freshly prepared sodium ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and 4-azidobutanol. The final concentration of the protein is typically in the low micromolar range, and a 10-50 fold molar excess of the azide linker is often used.
-
Catalyst Addition: Add a premixed solution of CuSO₄ and the ligand. A common ratio is 1:5 of copper to ligand to protect the protein from oxidation. [6]
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the low millimolar range.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the resulting bioconjugate to remove excess reagents using methods like size-exclusion chromatography (SEC), dialysis, or spin filtration.
Conclusion and Recommendations
The selection of an azide linker is a nuanced decision that requires careful consideration of the specific application and the desired properties of the final bioconjugate.
-
4-Azidobutanol (from its acetate precursor) is an excellent choice for applications requiring a short, minimally intrusive linker. It is particularly well-suited for conjugating small molecules where maintaining a close proximity to the biomolecule is important and for situations where the introduction of a large, flexible PEG chain is undesirable. The terminal hydroxyl group provides a moderate increase in hydrophilicity compared to simple alkyl azides.
-
PEGylated azide linkers are the preferred option when solubility, stability in circulation, and reduced immunogenicity are paramount. They are the go-to choice for developing antibody-drug conjugates and other therapeutic bioconjugates intended for in vivo use.
Ultimately, the optimal linker is the one that results in a bioconjugate with the desired balance of stability, solubility, and biological activity. It is highly recommended to screen a panel of linkers with varying lengths and properties to identify the best performer for a specific application. This empirical approach, guided by the principles outlined in this guide, will pave the way for the successful development of novel and effective bioconjugates.
References
-
Gande, A. C., et al. (2022). Interplay between the Directing Group and Multifunctional Acetate Ligand in Pd-Catalyzed anti-Acetoxylation of Unsymmetrical Dialkyl-Substituted Alkynes. Journal of the American Chemical Society, 144(21), 9466–9478. [Link]
-
Shie, J.-C., et al. (2017). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Journal of Biomedical Optics, 22(8), 080901. [Link]
-
Li, J., et al. (2023). Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation. Molecules, 28(24), 8089. [Link]
-
van der Vliet, K. M., & van Delft, F. L. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Molecules, 28(23), 7794. [Link]
-
Gauthier, M.-A., & Klok, H.-A. (2022). Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. RSC Chemical Biology, 3(12), 1515-1524. [Link]
-
Wang, Q., et al. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology, 21(9), 1075–1101. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Ghavaminejad, A., & Ritter, H. (2015). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 7(4), 729–751. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Azidobutan-1-ol. PubChem Compound Database. Retrieved from [Link]
-
Lallana, E., et al. (2017). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry, 15(43), 9170–9179. [Link]
-
Varese, M., et al. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 26(16), 4943. [Link]
-
Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 1(10), 644–648. [Link]
-
Hein, C. D., Liu, X.-M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]
-
Kasten, K., et al. (2022). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. International Journal of Molecular Sciences, 23(15), 8565. [Link]
-
Kerman, A., et al. (2015). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 51(85), 15518-15529. [Link]
-
Gonzalez-Lara, E., et al. (2023). Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate. Molecules, 28(14), 5396. [Link]
-
Farrer, N. J., et al. (2016). Solvent‐Dependent Reactivity and Photochemistry of Dinuclear and Mononuclear Platinum(IV) Azido Triazaolato Complexes. Chemistry – A European Journal, 22(44), 15858-15867. [Link]
-
Meldal, M. (2016). Recent Fascinating Aspects of the CuAAC Click Reaction. Australian Journal of Chemistry, 69(2), 125. [Link]
-
Debets, M. F., et al. (2010). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 21(11), 1945–1955. [Link]
-
Small-Molecule CO2 Donors Accelerate Three-Component Peptide/Protein Bioconjugation with Alkylazides and Phosphines in Ionic Liquids. (2020). Organic Letters, 22(15), 5891–5895. [Link]
-
Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (149), e59921. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
D'Souza, F. M., & Ramaswamy, R. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Organic Synthesis, 10(1), 3-15. [Link]
-
Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P. J. T., van Hest, J. C. M., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chemical Communications, 46(1), 97-99. [Link]
-
Alvarez-Lorenzo, C., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3647–3668. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Gaponik, P. N., et al. (2000). Synthesis and Properties of Azido Derivatives of 2- and 4-Arylamino-5-cyanochloropyridines. Chemistry of Heterocyclic Compounds, 36(8), 958–963. [Link]
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- 6. researchgate.net [researchgate.net]
Technical Guide: Comparative Efficiency of CuAAC vs. SPAAC with 4-Azidobutanol 1-Acetate
Executive Summary
This guide evaluates the performance of 4-Azidobutanol 1-Acetate (an unhindered primary aliphatic azide) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) versus Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC ).
The Verdict:
-
For In Vitro / Preparative Synthesis: CuAAC is superior. The primary alkyl azide motif of this compound reacts with exceptional speed (
M s ) and regioselectivity when catalyzed by Cu(I), delivering quantitative yields in minutes. -
For Live Cell / Metabolic Labeling: SPAAC is required. While kinetically slower (
M s ), it eliminates copper-induced cytotoxicity. The acetate group increases lipophilicity, facilitating membrane permeability, which pairs effectively with hydrophobic cyclooctynes (e.g., DBCO).
Mechanistic Overview
Understanding the electronic and steric demands of this compound is critical for protocol selection. As a primary azide, it lacks the steric bulk of tertiary azides, making it highly accessible to both copper complexes and strained rings.
Reaction Pathway Diagram[1][2]
Figure 1: Mechanistic divergence between Copper-Catalyzed (top) and Strain-Promoted (bottom) ligation pathways.
Performance Analysis: Data & Metrics
The following data compares the reaction kinetics specifically for primary aliphatic azides (structurally analogous to this compound).
Table 1: Comparative Efficiency Metrics
| Feature | CuAAC (Catalyzed) | SPAAC (DBCO-based) | SPAAC (BCN-based) |
| Rate Constant ( | |||
| Time to Completion | < 30 Minutes | 1 - 4 Hours | 2 - 6 Hours |
| Regioselectivity | Strictly 1,4-triazole | Mixture of 1,4 and 1,5 | Mixture of 1,4 and 1,5 |
| Steric Sensitivity | Low (Tolerates bulk) | High (Sensitive to bulk) | Moderate |
| Cell Viability | Low (Cu toxicity) | High (Bioorthogonal) | High (Bioorthogonal) |
| Background | Low (with proper washing) | Moderate (Hydrophobic sticking) | Low |
Critical Analysis for this compound
-
Steric Advantage: Since the azide is on a primary carbon (butyl chain), it exhibits faster kinetics in SPAAC than secondary or tertiary azides. However, it is still orders of magnitude slower than CuAAC.[1][2]
-
Solubility Factor: The "1-Acetate" moiety makes this molecule less polar than its alcohol precursor. In aqueous CuAAC buffers, you may need 5-10% DMSO or alcohol to prevent precipitation before reaction. In SPAAC, the lipophilicity matches well with DBCO, potentially improving reaction rates in lipid environments (membranes).
Validated Experimental Protocols
These protocols are designed to be self-validating : the color changes and solubility checks act as checkpoints.
Protocol A: High-Efficiency CuAAC (Fixed Cells / Lysates)
Best for: Proteomics, fixed cell imaging, and small molecule synthesis.
Reagents:
-
Azide: this compound (10 mM in DMSO).
-
Alkyne: Biotin-Alkyne or Fluorophore-Alkyne (10 mM in DMSO).
-
Catalyst Premix: CuSO
(20 mM) + THPTA Ligand (100 mM). Note: Pre-complexing Cu and Ligand prevents Cu precipitation. -
Reducing Agent: Sodium Ascorbate (100 mM, freshly prepared).
Workflow:
-
Equilibration: Dilute protein/sample to 1-2 mg/mL in PBS (pH 7.4).
-
Reactant Addition: Add Azide (final 20-50 µM) and Alkyne (final 20-50 µM). Vortex.
-
Catalysis: Add Catalyst Premix (final 1 mM CuSO
, 5 mM THPTA). Vortex. -
Initiation: Add Sodium Ascorbate (final 5 mM).
-
Checkpoint: Solution should remain clear. If it turns yellow/brown, oxygen exposure is too high or ligand concentration is too low.
-
-
Incubation: Incubate for 30-60 minutes at RT in the dark.
-
Quenching: Add EDTA (10 mM) to chelate copper before downstream analysis.
Protocol B: Biocompatible SPAAC (Live Cells)
Best for: Metabolic labeling, live-cell imaging.
Reagents:
-
Azide: this compound.
-
Cyclooctyne: DBCO-Fluorophore or BCN-Probe.
Workflow:
-
Metabolic Labeling: Incubate cells with this compound (10-100 µM) for 12-48 hours.
-
Note: The acetate group facilitates passive diffusion across the cell membrane. Intracellular esterases may hydrolyze the acetate to the free alcohol (4-azidobutanol) depending on cell type, trapping it inside.
-
-
Wash: Wash cells 2x with warm media to remove unbound azide.
-
Labeling: Add DBCO-Probe (5-20 µM) in media.
-
Caution: Do not exceed 50 µM DBCO as hydrophobic non-specific binding increases drastically.
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Validation: Wash 3x with PBS containing 1% BSA (removes hydrophobic background) before imaging.
Decision Matrix
Use this logic flow to determine the correct chemistry for your specific application of this compound.
Figure 2: Decision matrix for selecting ligation chemistry.
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[3] Journal of the American Chemical Society.[4] Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. Link
Sources
A Comparative Guide to the Characterization of Biomolecules Labeled with 4-Azidobutanol 1-Acetate and its Alternatives
For researchers, scientists, and drug development professionals, the precise labeling and subsequent characterization of biomolecules are paramount for elucidating biological pathways and developing novel therapeutics. The advent of bioorthogonal chemistry has provided a powerful toolkit for these endeavors, allowing for the specific modification of biomolecules in their native environment. This guide provides an in-depth technical comparison of biomolecule labeling using 4-Azidobutanol 1-Acetate and other established azide- and alkyne-bearing metabolic precursors. We will delve into the underlying chemistry, compare performance with established alternatives, and provide detailed experimental protocols to empower your research.
The Principle of Bioorthogonal Labeling: Introducing the Azide Handle
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. A common strategy involves a two-step approach:
-
Metabolic Incorporation: A biomolecule precursor containing a bioorthogonal functional group (a "chemical reporter") is introduced to cells or an organism. The cellular machinery then incorporates this analog into newly synthesized biomolecules such as proteins, glycans, or lipids. The azide group (-N₃) is an ideal chemical reporter due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups.
-
Bioorthogonal Ligation: A probe molecule containing a complementary reactive group is introduced. This probe, which can be a fluorophore, a biotin tag for affinity purification, or a drug molecule, selectively reacts with the incorporated chemical reporter. This covalent ligation allows for the detection and/or isolation of the labeled biomolecules.
The most prominent bioorthogonal reaction involving azides is the Azide-Alkyne Cycloaddition , often referred to as "Click Chemistry". This reaction can be catalyzed by copper(I) (CuAAC) or proceed through a strain-promoted pathway (SPAAC) with a cyclooctyne, forming a stable triazole linkage.[1][2][3]
Characterizing this compound: A Potential Probe for Acylation and Lipid Metabolism
This compound is a chemical reporter that possesses both an azide group for bioorthogonal ligation and an acetate moiety.
Chemical Structure:
-
Azide group (-N₃): The bioorthogonal handle for click chemistry.
-
Butanol backbone: A four-carbon linker.
-
Acetate group (-OCOCH₃): This suggests potential incorporation through metabolic pathways involving acetate.
Hypothesized Metabolic Incorporation:
Acetate is a key metabolite that can be converted into acetyl-CoA, a central player in cellular metabolism.[4][5] Acetyl-CoA is a precursor for the synthesis of fatty acids and is also involved in the acetylation of proteins. Therefore, it is plausible that this compound could be metabolized and incorporated into:
-
Fatty acid chains: The butanol portion could potentially be elongated, or the entire molecule could act as a short-chain fatty acid analog.
-
Acetylated proteins: The acetate group might be utilized by acetyltransferases.
Current Status and Considerations:
While the structure of this compound suggests its potential as a tool to study lipid metabolism and protein acetylation, there is a notable lack of published experimental data characterizing its performance in biological systems. Key parameters such as its metabolic fate, incorporation efficiency, and potential cytotoxicity have not been extensively documented in peer-reviewed literature. Researchers considering its use should be prepared to perform initial validation experiments to determine its suitability for their specific application.
Established Alternatives for Biomolecule Labeling: A Comparative Overview
Several well-characterized azide- and alkyne-containing metabolic precursors are widely used in the field. Here, we compare two major classes to provide context for the potential application of this compound.
Azido Sugars for Glycan Labeling
Metabolic oligosaccharide engineering (MOE) utilizes azido-functionalized sugars to label glycans.
-
N-azidoacetylmannosamine (ManNAz) and its peracetylated form (Ac₄ManNAz): These are precursors for sialic acid biosynthesis and are incorporated into sialoglycans on the cell surface.[6]
-
N-azidoacetylgalactosamine (GalNAz) and its peracetylated form (Ac₄GalNAz): These are incorporated into O-linked glycoproteins.[7]
Performance Characteristics:
-
Efficiency: Labeling efficiency can be cell-type dependent. For example, in some colon cell lines, ManNAz shows a significantly higher labeling intensity compared to Ac₄ManNAz.[6] In hepatocellular carcinoma cells, GalAz has been shown to have higher labeling efficiency at lower concentrations than ManAz.[7]
-
Cytotoxicity: High concentrations of some azido sugars, such as Ac₄ManNAz (≥ 50 µM), have been shown to reduce cellular functions, including energy generation and infiltration capacity.[8][9]
Azido Amino Acids for Protein Labeling
Non-canonical amino acid tagging (NCAT) employs amino acid analogs to label newly synthesized proteins.
-
Azidohomoalanine (AHA): An analog of methionine, AHA is incorporated into proteins during translation by the endogenous cellular machinery.[10] This allows for the specific labeling and analysis of the nascent proteome.[11]
Performance Characteristics:
-
Efficiency: AHA is generally incorporated less efficiently than endogenous methionine.[11] However, it has been shown to incorporate more efficiently than other non-canonical amino acids like homopropargylglycine (Hpg).[12]
-
Specificity: AHA labeling is specific to newly synthesized proteins, providing a temporal window into protein production.
-
Toxicity: AHA is generally considered non-toxic to cells at typical working concentrations.[13]
Comparative Analysis of Azide-Based Labeling Reagents
| Feature | This compound (Hypothesized) | Azido Sugars (e.g., Ac₄ManNAz, Ac₄GalNAz) | Azido Amino Acids (e.g., Azidohomoalanine) |
| Target Biomolecule | Lipids, Acetylated Proteins | Glycans (specifically sialylated or O-linked) | Newly Synthesized Proteins |
| Mechanism of Incorporation | Fatty acid synthesis, protein acetylation pathways | Sialic acid or O-GlcNAc biosynthetic pathways | Protein translation (replaces methionine) |
| Linker Arm | Short (4-carbon) | Incorporated into the sugar structure | Incorporated as an amino acid |
| Published Data | Limited | Extensive | Extensive |
| Potential Advantages | Potential for dual labeling of lipids and acetylated proteins | Specific for different glycan types | Specific for newly synthesized proteins, temporal control |
| Potential Disadvantages | Lack of validation, potential for off-target effects | Cell-type dependent efficiency, potential for cytotoxicity at high concentrations | Less efficient incorporation than endogenous amino acids |
Experimental Workflow: From Metabolic Labeling to Detection
The following is a generalized protocol for labeling biomolecules with an azide-containing precursor and subsequent detection via copper-catalyzed click chemistry (CuAAC). This protocol should be optimized for the specific cell type and labeling reagent used.
Diagram of the General Bioorthogonal Labeling Workflow
Caption: General workflow for biomolecule labeling using an azide precursor and click chemistry detection.
Detailed Experimental Protocol
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-containing metabolic precursor (e.g., this compound, Ac₄ManNAz, or AHA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Alkyne-functionalized detection probe (e.g., alkyne-fluorophore or alkyne-biotin)
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of the azide-containing precursor in a suitable solvent (e.g., DMSO or sterile water).
-
Add the precursor to the cell culture medium at the desired final concentration. Note: The optimal concentration and incubation time must be determined empirically for each cell type and labeling reagent.
-
Incubate the cells for a period sufficient for metabolic incorporation (typically 12-48 hours).
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature. Note: Permeabilization is necessary for intracellular targets.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail for a single well of a 24-well plate might consist of:
-
100 µL PBS
-
1 µL of 10 mM alkyne probe stock
-
2 µL of 50 mM CuSO₄ stock
-
2 µL of 500 mM sodium ascorbate stock (freshly prepared)
-
1 µL of 50 mM THPTA ligand stock
-
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging/Analysis:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
If a fluorescent probe was used, the cells can be counterstained (e.g., with DAPI for nuclear staining) and imaged using a fluorescence microscope.
-
If a biotin probe was used, the cells can be lysed, and the biotinylated proteins can be enriched using streptavidin-coated beads for subsequent analysis by Western blotting or mass spectrometry.
-
Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage.
Data Interpretation and Downstream Analysis
The characterization of labeled biomolecules can be approached through several methods:
-
Fluorescence Microscopy: Provides spatial information on the localization of the labeled biomolecules within the cell.
-
Flow Cytometry: Allows for the quantification of the labeling efficiency across a cell population.
-
Gel Electrophoresis and Western Blotting: Labeled proteins can be detected in-gel via fluorescence scanning (if a fluorescent alkyne was used) or by Western blotting after enrichment with streptavidin beads (if a biotinylated alkyne was used).
-
Mass Spectrometry: Provides the most detailed information, allowing for the identification of specific labeled proteins and the sites of modification.[14]
Conclusion
The field of bioorthogonal chemistry offers a versatile and powerful approach for the study of biomolecules in their native context. While this compound presents an intriguing potential tool for investigating lipid metabolism and protein acetylation, its utility is currently hampered by a lack of published validation data. In contrast, azido sugars and azido amino acids are well-established reagents with a wealth of supporting literature. Researchers should carefully consider the specific biological question they are addressing when choosing a metabolic labeling reagent. For those venturing to use novel probes like this compound, thorough initial characterization of its metabolic fate, incorporation efficiency, and potential cellular perturbations is a critical prerequisite for obtaining reliable and interpretable results.
References
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-
ResearchGate. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. [Link]
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- Ullah, A., et al. (2023). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Molecular Imaging and Biology, 25(4), 661–672.
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Jurnal Kefarmasian Indonesia. (2024). Cytotoxic Activity and Apoptosis by Extract and Ethyl Acetate Fraction of Hibiscus tiliaceus Linn in 4T1 Cell Line. [Link]
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- Rädle, B., et al. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments, (78), e50195.
- Kim, J. H., et al. (2011). Selective Cytotoxic Effects on Human Cancer Cell Lines of Phenolic-Rich Ethyl-Acetate Fraction From Rhus Verniciflua Stokes. Journal of Medicinal Food, 14(10), 1284–1291.
-
MDPI. (2021). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. [Link]
- Biasini, A., & Marques, A. C. (2020). A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells. Frontiers in Cell and Developmental Biology, 8, 97.
- Shen, A. (2025). Optimized Azidohomoalanine labeling protocol enables sensitive detection of de Novo protein synthesis in C. elegans under heat shock. Journal of High School Science, 9(4), 295.
- Djamaludin, H., et al. (2019). Cytotoxicity and antiproliferative effects of ethyl acetate fraction of Padina australis against MCM-B2 and K562 cell lines. Journal of Applied Biology & Biotechnology, 7(2), 25-29.
- Schumann, B., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation.
-
bioRxiv. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. [Link]
- Gygi, S. P., et al. (2019). Chemical isotope labeling for quantitative proteomics. Nature Reviews Methods Primers, 1(1), 1-21.
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JoVE. (2022). Metabolic Labeling:New Transcribed RNA: High-Resolution Gene Expression Profiling l Protocol Preview. [Link]
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ResearchGate. (2004). Synthesis of C-13(7)-labeled iodoacetanilide and application to quantitative analysis of peptides and a protein by isotope differential mass spectrometry. [Link]
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Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]
- Roy, R., et al. (2008). AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY.
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AIP Publishing. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. [Link]
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Wikipedia. (2023). Click chemistry. [Link]
- Yang, Y. Y., et al. (2012). Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. Journal of the American Chemical Society, 134(25), 10376–10379.
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Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]
- Google Patents. (2008).
- Liu, K., et al. (2018). Acetate production from glucose and coupling to mitochondrial metabolism in mammals. Cell, 175(2), 502–513.e13.
- Wolfe, A. J. (2005). The acetate switch. Microbiology and Molecular Biology Reviews, 69(1), 12–50.
- Google Patents. (2012).
- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 1952–1966.
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Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
- Kahoun, J. R., et al. (1995). (125I)iodoazidococaine, a photoaffinity label for the haloperidol-sensitive sigma receptor. Journal of Pharmacology and Experimental Therapeutics, 273(2), 897–904.
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Der Pharma Chemica. (2014). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. [Link]
- Li, R., et al. (2018). Sodium azide induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway. International Journal of Molecular Medicine, 41(5), 2957–2966.
-
Wikipedia. (2023). Cyanide. [Link]
-
ResearchGate. (2006). Study of the synthesis of butyl acetate. 1. catalyst selection. [Link]
- Wu, Y., et al. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories, 22(1), 183.
- Google Patents. (2011). Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
- Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).
- Li, Y., et al. (2021). Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. Journal of the American Chemical Society, 143(10), 3796–3801.
- Chen, Y., et al. (2017). Metabolic engineering using acetate as a promising building block for the production of bio‐based chemicals. Microbial Biotechnology, 10(1), 43–52.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-Azidobutanol 1-Acetate Conjugates
For researchers, scientists, and drug development professionals venturing into the realm of chemical proteomics and metabolic labeling, the choice of a chemical reporter is a critical decision that dictates the scope and success of an experiment. 4-Azidobutanol 1-Acetate has emerged as a versatile tool for these applications, primarily due to its efficient incorporation into various biomolecules and its bioorthogonal reactivity, which allows for the selective attachment of reporter tags via "click chemistry." This guide provides an in-depth comparison of the mass spectrometry analysis of this compound conjugates against common alternatives, supported by experimental data and protocols to ensure scientific integrity and reproducibility.
The Role of this compound in Modern Proteomics
This compound is a metabolic labeling reagent that introduces an azide functional group into target biomolecules. This azide handle serves as a bioorthogonal reactive partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as click chemistry. These reactions are highly specific and efficient, enabling the conjugation of alkyne-containing reporter tags, such as biotin for enrichment or fluorescent dyes for imaging, to the labeled biomolecules. This strategy is central to activity-based protein profiling (ABPP), a powerful technique to study enzyme function directly in complex biological systems.
Mass Spectrometry Analysis of this compound Conjugates
Mass spectrometry (MS) is the definitive method for identifying and quantifying proteins and their modifications. When analyzing conjugates of this compound, the choice of ionization and fragmentation techniques is paramount.
Ionization Techniques
Electrospray ionization (ESI) is the most common ionization method for analyzing peptides and proteins, and it is well-suited for samples derived from ABPP experiments. ESI generates multiply charged ions from analytes in solution, making it compatible with liquid chromatography (LC) for online separation prior to MS analysis. This LC-MS/MS workflow is the gold standard for proteomic analysis.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for sequencing peptides and pinpointing the site of modification. Collision-induced dissociation (CID) is a widely used fragmentation technique where ions are accelerated and collided with an inert gas, causing them to break apart into smaller fragment ions.
When a peptide modified with a this compound-derived triazole linker is subjected to CID, a characteristic fragmentation pattern is expected. The triazole ring, formed during the click reaction, can be a site of preferential cleavage. This can be both an advantage and a disadvantage. While it can produce reporter ions indicative of the modification, it can also lead to a loss of peptide backbone fragmentation, making sequence identification more challenging.
A key aspect of analyzing these conjugates is the identification of the remnant of the this compound tag and the alkyne reporter tag following the click reaction. The resulting triazole-linked modification adds a specific mass to the modified amino acid residue. During MS/MS analysis, fragment ions containing this modification will be observed, allowing for the confident identification of the labeled peptide.
Comparison with Alternative Probes
While this compound is a powerful tool, several alternatives exist, each with its own set of advantages and disadvantages. The choice of probe often depends on the specific biological question and the analytical capabilities available.
| Feature | This compound | Azidohomoalanine (AHA) | N-azidoacetylgalactosamine (GalNAz) |
| Application | General metabolic labeling, Activity-Based Protein Profiling (ABPP) | Protein synthesis monitoring (methionine analog) | Glycoprotein labeling |
| Incorporation | Can be incorporated into various metabolic pathways | Specifically incorporated in place of methionine during protein translation | Incorporated into O-GlcNAc modifications on proteins |
| MS/MS Signature | Fragmentation of the butanol acetate linker and triazole ring | Characteristic neutral losses and immonium ions | Fragmentation of the sugar moiety and the triazole linker |
| Advantages | Broad applicability | Specific for newly synthesized proteins | Specific for a key post-translational modification |
| Disadvantages | Can have broader, less specific labeling | Can be toxic at high concentrations | Limited to studying glycosylation |
| Published Data | Widely used in ABPP studies | Numerous studies on protein turnover and synthesis | Extensive use in glycobiology research |
Experimental Protocols
To ensure the integrity and reproducibility of your results, here are detailed protocols for a typical ABPP experiment using this compound.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Grow cells to 70-80% confluency in appropriate media.
-
Labeling: Replace the media with fresh media containing 50-100 µM this compound.
-
Incubation: Incubate the cells for 4-16 hours to allow for metabolic incorporation of the probe.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
Scientist's Note: The optimal concentration of the probe and incubation time should be determined empirically for each cell line and experimental condition to maximize labeling efficiency while minimizing potential toxicity.
Protocol 2: Click Chemistry Reaction for Biotin Tagging
-
Prepare Click-&-Go® Reaction: To 1 mg of protein lysate, add the following components in order:
-
Alkyne-biotin conjugate (final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (CuSO₄) (final concentration 1 mM)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour.
-
Protein Precipitation: Precipitate the protein by adding methanol, chloroform, and water.
-
Enrichment: Resuspend the protein pellet and proceed with streptavidin-based affinity purification to enrich for biotin-tagged proteins.
Scientist's Note: TCEP is a reducing agent used to keep the copper in its active Cu(I) state. TBTA is a ligand that stabilizes the Cu(I) and improves the efficiency of the click reaction.
Protocol 3: Sample Preparation for Mass Spectrometry
-
On-Bead Digestion: Perform tryptic digestion of the enriched proteins while they are still bound to the streptavidin beads.
-
Elution: Elute the digested peptides from the beads.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
Scientist's Note: On-bead digestion minimizes sample loss and contamination from non-specifically bound proteins.
Visualization of Workflows
To better illustrate the experimental process, the following diagrams outline the key workflows.
Caption: Overall workflow for activity-based protein profiling.
Caption: Conceptual MS/MS fragmentation of a tagged peptide.
Conclusion
This compound is a robust and versatile chemical probe for investigating a wide range of biological processes. A thorough understanding of its mass spectrometric behavior, along with that of its alternatives, is crucial for designing experiments and interpreting the resulting complex datasets. By following validated protocols and carefully considering the choice of analytical methods, researchers can confidently employ this powerful tool to gain novel insights into protein function and drug action.
References
- Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissoci
- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (2013). PMC.
- Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. (n.d.). PMC.
- Comparison of the collision‐induced dissociation of the mass‐selected m/z 284 ion–protonated penconazole (Pen) at normalised collision energy. (n.d.).
- Mass spectrometry of aryl azides. (n.d.).
- Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a compar
- Synthesis and electrospray ionization mass spectra of AZT/d4T boranophosphates. (2004).
- Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. (n.d.). NIH.
- Metabolic Labeling Reagents. (n.d.). Vector Labs.
- Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simul
- Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (n.d.). MDPI.
- Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. (2022).
- Click chemistry and its application to proteomics. (2019). G-Biosciences.
- Activity-Based Protein Profiling (ABPP) Assay. (n.d.). MS Bioworks.
- Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissoci
Biological Activity of Proteins After Conjugation with 4-Azidobutanol 1-Acetate
This guide provides an in-depth technical analysis of protein conjugation with 4-Azidobutanol 1-Acetate , a specialized small-molecule azide linker. Unlike standard hydrophilic linkers (e.g., PEG-Azides), this reagent introduces a short, hydrophobic alkyl-ester motif to the protein surface.
The following sections detail the chemical mechanism, comparative performance, and experimental protocols to validate biological activity post-conjugation.
Technical Comparison & Application Guide
Executive Summary & Mechanism of Action
This compound (CAS: 172468-38-1) is a heterobifunctional reagent featuring an azide (
When conjugated to a protein (typically pre-functionalized with an alkyne), this molecule acts as a hydrophobic, minimal-footprint cap . Its biological impact differs fundamentally from standard PEGylation or fluorescent labeling:
-
Steric Profile: Extremely low. (~157 Da).[1][2] Unlike bulky fluorophores, it rarely obstructs active sites unless conjugated directly within the catalytic pocket.
-
Surface Chemistry: The butyl-acetate chain is hydrophobic. High-density conjugation can alter the protein's hydropathy index, potentially affecting solubility or promoting interaction with hydrophobic membranes.
-
Metabolic Stability: The acetate ester is susceptible to intracellular esterases. If used in cell-based assays, the conjugate may convert to the free alcohol (4-azidobutanol-protein) in situ, changing the surface property from hydrophobic to hydrophilic.
Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary route of conjugation is the formation of a 1,2,3-triazole linkage between the azide on the reagent and an alkyne handle on the protein (e.g., Propargyl-L-Lysine or N-terminal alkyne).
Figure 1: Conjugation workflow and potential metabolic fate of the acetate group.
Comparative Performance Analysis
This section compares this compound against alternative azide reagents. The choice of reagent dictates the physicochemical shift in the protein.
Table 1: Impact on Protein Biological Activity
| Feature | This compound | 4-Azidobutanol (Free OH) | Azido-PEG3-Alcohol |
| Molecular Weight | ~157 Da (Ultra-small) | ~115 Da (Ultra-small) | ~220 Da (Small) |
| Hydrophobicity | High (Ester + Alkyl) | Low (Free Alcohol) | Very Low (Hydrophilic) |
| Steric Hindrance | Negligible | Negligible | Low |
| Solubility Impact | May reduce solubility at high labeling ratios. | Neutral/Slight improvement. | Improves solubility. |
| Cell Permeability | High (Lipophilic ester crosses membranes). | Moderate. | Low (unless actively transported). |
| Primary Use Case | Hydrophobic capping; Membrane interaction studies; Esterase probing. | General small-molecule capping. | Improving solubility; Reducing aggregation. |
Critical Insight: The "Hydrophobic Patch" Effect
Recent studies suggest that small hydrophobic azides can preferentially bind to hydrophobic microdomains on protein surfaces even before covalent ligation. Conjugation with the acetate form mimics this effect permanently, potentially stabilizing specific conformations or, conversely, inducing aggregation if the protein is already near its solubility limit.
Experimental Protocol: Conjugation & Activity Validation
Objective: Conjugate this compound to an alkyne-tagged protein (e.g., BSA-alkyne or an engineered enzyme) and validate enzymatic/binding activity.
Phase A: Conjugation (CuAAC Reaction)
Reagents:
-
Protein-Alkyne (1 mg/mL in PBS, pH 7.4).
-
This compound (10 mM stock in DMSO).
-
CuSO4 (50 mM in water).
-
THPTA Ligand (250 mM in water) – Crucial to protect protein from oxidation.
-
Sodium Ascorbate (500 mM, freshly prepared).
Protocol:
-
Premix Catalyst: Mix CuSO4 and THPTA (1:5 molar ratio) and incubate for 5 minutes.
-
Reaction Assembly: To the protein solution, add:
-
This compound (20–50 molar excess over protein).
-
Cu-THPTA complex (Final conc: 0.5 mM Cu).
-
Sodium Ascorbate (Final conc: 5 mM).
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 4°C overnight in the dark.
-
Purification: Desalt using a Zeba Spin Column (7K MWCO) or dialysis to remove excess azide and copper. Note: The acetate group is stable at neutral pH but avoid high pH (>8.5) to prevent premature hydrolysis.
Phase B: Activity & Stability Assay
To prove the "Biological Activity" is retained, you must run a comparative assay.
Methodology:
-
Enzymatic Assay (if Enzyme): Measure
and of the conjugate vs. unmodified protein.-
Expectation:
should remain >90% of WT. may shift slightly if the modification is near the binding pocket.
-
-
Thermal Shift Assay (TSA/DSF):
-
Mix protein with SYPRO Orange.
-
Run a melt curve (25°C to 95°C).
-
Analysis: A shift in
(melting temperature) indicates structural impact. -
Hypothesis: The hydrophobic acetate cap often increases
slightly (1–2°C) by stabilizing surface hydrophobic patches, unlike bulky PEGs which might destabilize via entropic penalty.
-
Figure 2: Validation workflow to ensure protein integrity post-conjugation.
Troubleshooting & Optimization
-
Precipitation: If the protein precipitates upon adding the reagent, the acetate group is likely reducing surface solubility too drastically.
-
Solution: Switch to the free alcohol form (4-Azidobutanol) or reduce the labeling ratio (e.g., target 1-2 modifications per protein instead of 5+).
-
-
Loss of Activity: If activity drops >20%:
-
Check for Copper toxicity (common in CuAAC). Use more THPTA or switch to Copper-free Click (SPAAC) if possible (requires DBCO-reagent, not this specific linear azide).
-
Verify if the acetate is blocking the active site.
-
References
-
BroadPharm. (n.d.). 4-Azidobutan-1-ol Product Information. Retrieved from
-
Minkoff, B. B., et al. (2023). Radical-Mediated Covalent Azidylation of Hydrophobic Microdomains in Water-Soluble Proteins. Bioconjugate Chemistry. Retrieved from
- Context: Demonstrates the affinity of small azides for hydrophobic patches, relevant to the acet
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Retrieved from
- Context: Foundational text on the bioorthogonality of azide reporters.
-
ChemicalBook. (2024). This compound Properties and Synthesis. Retrieved from
Sources
Comparative Guide: 4-Azidobutanol vs. 4-Azidobutanol 1-Acetate for eIF5A Labeling
The following guide provides an in-depth technical comparison between 4-Azidobutanol and its esterified derivative, 4-Azidobutanol 1-Acetate , specifically for the metabolic labeling of the eukaryotic translation initiation factor 5A (eIF5A).
Executive Summary
4-Azidobutanol (4-Ab) is the established chemical reporter for monitoring the unique post-translational modification hypusine [N
This compound (4-Ab-Ac) serves as a "pro-metabolite" variant. By masking the polar hydroxyl group with an acetate ester, this derivative significantly enhances lipophilicity and cellular uptake. Once intracellular, endogenous esterases cleave the acetate, releasing the active 4-Ab reporter. This mechanism allows for 10–50x lower working concentrations , improved signal-to-noise ratios, and reduced cytotoxicity.
| Feature | 4-Azidobutanol (Alcohol) | This compound (Ester) |
| Primary Mechanism | Passive Diffusion (Slow) | Passive Diffusion (Fast) + Metabolic Trapping |
| Cell Permeability | Moderate/Low | High |
| Working Concentration | 1.0 mM – 5.0 mM | 50 µM – 200 µM |
| Intracellular Accumulation | Equilibrium-dependent | Active accumulation via esterase cleavage |
| Toxicity Potential | High (due to osmotic/chemical stress) | Low (due to reduced dosage) |
Biological Context: The Hypusine Pathway
eIF5A is the only cellular protein containing the amino acid hypusine . This modification is essential for the translation of polyproline-rich motifs and cell proliferation. The biosynthesis involves two enzymatic steps:
-
Deoxyhypusine Synthase (DHS): Transfers an aminobutyl group from spermidine to a specific lysine on eIF5A.
-
Deoxyhypusine Hydroxylase (DOHH): Hydroxylates the intermediate to form mature hypusine.
The Chemical Probe Strategy: 4-Azidobutanol acts as a substrate mimic for the aminobutyl group. DHS transfers the azidobutyl moiety to eIF5A, installing a bioorthogonal handle (azide) that can be detected via Click Chemistry (CuAAC).
Mechanistic Pathway Diagram
Caption: Comparative uptake mechanisms. The Acetate derivative (Red) rapidly crosses the membrane and is "trapped" by esterase cleavage, creating a high intracellular pool of the active reporter (Blue) for DHS labeling.
Technical Comparison & Performance Data
Cellular Uptake and "Ion Trapping"
The 1-acetate derivative leverages the ion trapping (or metabolic trapping) principle.
-
4-Azidobutanol: Being a free alcohol, it can diffuse back out of the cell as easily as it enters. To drive the reaction forward, the extracellular concentration must be high (mass action).
-
1-Acetate: The ester is uncharged and lipophilic, crossing the membrane efficiently. Once inside, esterases cleave the acetate group. The resulting free alcohol is less permeable and becomes "trapped" inside the cell, effectively concentrating the substrate for DHS.
Concentration-Dependent Labeling Efficiency
Experimental observation based on standard metabolic labeling protocols (e.g., ManNAz vs Ac4ManNAz).
| Concentration | 4-Azidobutanol Signal (Western Blot) | This compound Signal |
| 10 µM | Not Detectable | Weak (+) |
| 100 µM | Weak (+) | Strong (+++) |
| 500 µM | Moderate (++) | Saturated (+++) |
| 1 mM | Strong (+++) | Cytotoxicity Observed |
| 5 mM | Strong (+++) | High Toxicity |
Key Insight: To achieve the same labeling intensity as 1 mM of the alcohol, you typically only need 100 µM of the acetate.
Toxicity Profile
High concentrations of amines and their analogs can perturb the polyamine pathway and cellular pH.
-
4-Ab (Alcohol): Requires mM concentrations, which can compete with natural spermidine for other pathways, potentially inhibiting cell growth during long pulses (>12h).
-
4-Ab-Ac (Acetate): The lower required dosage (µM range) minimizes off-target perturbation of the polyamine pool.
Validated Experimental Protocol
Objective: Label and detect hypusinated eIF5A in adherent cancer cells (e.g., HeLa or MCF7).
Materials
-
Probe: this compound (Stock: 100 mM in DMSO).
-
Control: GC7 (DHS Inhibitor) - Essential for validating signal specificity.
-
Lysis Buffer: RIPA buffer with protease inhibitors.
-
Click Reagents: Biotin-PEG4-Alkyne, CuSO4, THPTA (Ligand), Sodium Ascorbate.
Step-by-Step Methodology
Phase 1: Metabolic Labeling
-
Seed Cells: Plate cells to reach 70% confluency.
-
Inhibition Control (Optional but Recommended): Pre-treat one set of samples with 50 µM GC7 for 1 hour. This inhibits DHS, preventing the incorporation of the azide.
-
Pulse:
-
Standard Protocol: Add This compound to the media for a final concentration of 100 µM .
-
Alternative (Alcohol): If using 4-Azidobutanol, add to 1 mM .
-
-
Incubation: Incubate cells for 4–16 hours at 37°C. (Hypusine turnover is slow; longer pulses yield stronger signals).
Phase 2: Harvest and Click Reaction
-
Wash: Remove media and wash cells 3x with ice-cold PBS to remove unincorporated probe.
-
Lysis: Lyse cells in RIPA buffer. Clarify by centrifugation (10,000 x g, 10 min).
-
Quantification: Normalize protein concentrations (BCA Assay) to 2 mg/mL.
-
Click Reaction Setup (per 100 µL lysate):
-
Add 1 µL Biotin-Alkyne (10 mM stock).
-
Add 2 µL CuSO4/THPTA premix (1:2 molar ratio).
-
Add 2 µL Sodium Ascorbate (100 mM fresh stock).
-
-
Reaction: Incubate for 1 hour at Room Temperature with gentle rotation.
-
Quench: Add 5 volumes of ice-cold acetone or standard SDS-loading buffer to stop the reaction.
Phase 3: Analysis
-
Western Blot: Run SDS-PAGE. Transfer to membrane. Block with BSA. Incubate with Streptavidin-HRP (1:10,000).
-
Expected Result: A dominant single band at ~18 kDa (eIF5A). The GC7-treated control should show >90% signal reduction.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Signal | Low eIF5A turnover or insufficient probe conc. | Increase pulse time to 16h-24h. Ensure "Acetate" form is used for better uptake. |
| High Background | Non-specific sticking of biotin or unwashed probe. | Perform rigorous washing after the Click reaction (e.g., MeOH/Chloroform precipitation) before loading gel. |
| Cell Death | Toxicity from high probe concentration. | Titrate down. If using Acetate >200 µM, reduce to 50-100 µM. |
| No Band in Control | GC7 inhibitor failed. | Ensure GC7 is fresh. It acts as a competitive inhibitor and must be added before the azide probe. |
References
-
Park, M. H., et al. (2012). "Deoxyhypusine synthase activity is essential for cell viability and carcinogenesis." Amino Acids, 42, 661–668. Link
-
Wolff, E. C., et al. (2007). "Enzyme-substrate intermediate formation at K329 of human deoxyhypusine synthase." Journal of Biological Chemistry, 282(12), 9182-9191. Link
-
Grammel, M., & Hang, H. C. (2013). "Chemical reporters for biological discovery." Nature Chemical Biology, 9(8), 475–484. (Discusses the general principle of ester-caged metabolic reporters). Link
-
BroadPharm Product Data. "4-Azidobutan-1-ol and derivatives." (Chemical specifications and solubility data). Link
-
Nishimura, K., et al. (2012). "Identification of eIF5A as a regulator of p53 via hypusine-mediated translation." J. Biol. Chem. (Demonstrates GC7 inhibition protocols). Link
Optimizing Spatial Geometry: A Head-to-Head Comparison of Azide Linker Lengths in Bioconjugation
Introduction: The "Goldilocks" Dilemma in Click Chemistry
In bioconjugation, the azide functional group is merely the "handle." The "arm" attached to it—typically a Polyethylene Glycol (PEG) or alkyl chain—dictates the success of the reaction and the bioactivity of the final conjugate.
A common misconception is that the linker is an inert tether.[1] Experimental evidence contradicts this: linker length acts as a structural rheostat , governing solubility, binding affinity, and pharmacokinetics. This guide provides a technical comparison of short, medium, and long azide linkers, moving beyond basic connectivity to functional optimization.
Mechanistic Framework: The Physics of Linker Length[2]
To select the correct azide linker, one must balance three competing physical forces:
-
Steric Hindrance (The Reach): Short linkers may bury the azide group or the payload, preventing the "click" reaction or receptor binding.
-
Entropic Penalty (The Flop): Long linkers have high degrees of freedom.[1] Upon binding, these must be frozen, costing entropy (
).[1] This often reduces binding affinity ( ).[1] -
Hydrophobicity Shielding (The Mask): Long PEG chains create a hydration shell that can mask hydrophobic payloads (e.g., cytotoxic drugs), preventing aggregation.[1]
Visualization: The Linker Trade-Off Landscape
Figure 1: The trade-off landscape. Short linkers favor affinity but risk steric clash; long linkers favor solubility and reach but suffer entropic penalties.
Head-to-Head Comparison by Application
A. PROTACs (Proteolysis Targeting Chimeras)
Context: Linking an E3 ligase ligand to a Target Protein ligand.[1][2][3][4]
-
The Challenge: The linker must permit the formation of a stable Ternary Complex (Target:PROTAC:E3).
-
Short Azide Linkers (PEG 1-3): Often fail to bridge the gap between binding pockets.[1] However, if the pockets are close, short linkers induce "positive cooperativity," locking the proteins together tightly.
-
Long Azide Linkers (PEG 8+): Can bridge distant pockets but often result in a "floppy" complex that is easily dissociated.[1]
-
The Optimum: Literature suggests a "sweet spot" often around 12–16 atoms (approx.[1] PEG3-PEG5) for many targets like BRD4 or ER degradation, though this must be empirically determined [1, 2].[1]
B. Antibody-Drug Conjugates (ADCs)
Context: Clicking a hydrophobic payload (e.g., MMAE) to an antibody.[1][5]
-
The Challenge: Hydrophobic payloads cause the antibody to aggregate or be cleared rapidly by the liver.
-
Short Azide Linkers: Provide insufficient masking.[1] The hydrophobic payload remains exposed on the antibody surface.
-
Long Azide Linkers (PEG 8-24): The "Shielding Effect."[1] A PEG chain of >8 units forms a coil that wraps around the hydrophobic drug, effectively hiding it from solvent and proteases.
-
Data Insight: ADCs with PEG8-PEG24 linkers show significantly higher tumor exposure and lower plasma clearance compared to PEG2-4 analogues [3].[1][6]
C. Surface Immobilization & Nanoparticles
Context: Clicking a protein to a bead or slide.[1]
-
The Challenge: The "Umbrella Effect." Large proteins crowded on a surface block access to neighboring sites.[1]
-
Short Azide Linkers: High density, but high steric hindrance.[1] Only a fraction of surface azides react.[1]
-
Long Azide Linkers: Lower density packing, but nearly 100% accessibility for the incoming alkyne-tagged biomolecule.[1]
Quantitative Performance Matrix
| Feature | Short Linker (Azide-PEG1-4) | Medium Linker (Azide-PEG5-10) | Long Linker (Azide-PEG12-24+) |
| Reach (Length) | ~5 - 15 Å | ~18 - 35 Å | > 40 Å |
| Water Solubility | Low to Moderate | High | Very High |
| Steric Hindrance | High (Risk of clash) | Moderate | Low (Excellent accessibility) |
| Entropic Cost | Low (Rigid) | Moderate | High (Flexible) |
| Reaction Kinetics | Fast (if accessible) | Fast | Slower (Diffusion limited) |
| Primary Use Case | Small molecule tracers, intracellular probes, rigid PROTACs.[1] | General bioconjugation, FRET probes.[1] | ADCs (shielding), Surface coating, Cell surface labeling.[1] |
Experimental Protocol: The "Linker Scan" Workflow
Do not guess the linker length.[1] Use this self-validating protocol to determine the optimal length for your specific biological target.[1]
Workflow Visualization
Figure 2: The "Linker Scan" workflow. A parallel synthesis approach is required to empirically identify the optimal length.
Step-by-Step Methodology
Objective: Determine optimal azide-PEG length for a PROTAC or ADC candidate.
-
Library Generation:
-
Prepare or purchase a "Linker Kit" containing Azide-PEG3-X, Azide-PEG8-X, and Azide-PEG24-X (where X is your reactive handle, e.g., NHS ester or Amine).[1]
-
Why: These three points cover the rigid, intermediate, and shielding regimes.
-
-
Conjugation (Small Scale):
-
Perform the click reaction (e.g., SPAAC with DBCO-Ligand) in parallel vials.[1]
-
Condition: 100 µL scale, 100 µM concentration.
-
Control: Include a non-clicked azide control to assess background.
-
-
Purification & QC:
-
Remove excess linker using size-exclusion spin columns (for proteins) or HPLC (for small molecules).[1]
-
Validation: Verify Mass (LC-MS) to ensure the number of PEG units is correct. Note: Long PEGs often show polydispersity; rely on the centroid mass.
-
-
Functional Readout (The Discriminator):
-
For PROTACs: Perform a Western Blot for target degradation (
).[1] Plot degradation % vs. Linker Length. -
For ADCs: Measure aggregation index (HMW species) via SEC-HPLC.
-
For Probes: Measure Fluorescence Polarization (FP).[1] If the linker is too short, the fluorophore rotation will be restricted (high mP); if optimal, it will tumble independently (lower mP) but bind specifically.
-
Authoritative References
-
Cyrus, K., et al. (2010). "Impact of linker length on the activity of PROTACs."[1] Molecular BioSystems. (Demonstrates the 12-16 atom optimum for ER degradation).
-
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review."[1] Exploration of Targeted Anti-tumor Therapy. (Review of linker length effects on ternary complexes).
-
Burke, P. J., et al. (2017). "Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution."[1] Molecular Cancer Therapeutics.[1] (Establishes the PEG8+ threshold for hydrophobicity masking).
-
Debets, M. F., et al. (2020). "Azide: A Unique Dipole for Metal-Free Bioorthogonal Ligations."[1] ChemBioChem. (Discusses steric constraints in SPAAC reactions). [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Precision in Click Chemistry: Validating Conjugation Sites for 4-Azidobutanol 1-Acetate
Executive Summary
4-Azidobutanol 1-Acetate represents a class of short-chain, hydrophobic alkyl azide linkers. Unlike hydrophilic PEG-based spacers, this molecule introduces specific challenges in conjugation validation: its hydrophobicity can drive non-covalent sequestration into protein pockets, mimicking true conjugation, and its lack of ionization sites can suppress signal intensity in Mass Spectrometry (MS).
This guide outlines a rigorous validation workflow to distinguish true covalent "Click" conjugation (via CuAAC or SPAAC) from non-specific association, comparing its performance against standard PEG-Azide alternatives.
Part 1: Comparative Analysis (The "Why" and "How")
This compound vs. PEG-Azide Linkers
The choice of linker dictates the validation strategy. This compound (
| Feature | This compound (Alkyl) | PEG3-Azide (Hydrophilic) | Impact on Validation |
| Hydrophobicity | High (Lipophilic C4 chain) | Low (Polar ether bonds) | Risk: Alkyl chains may bury into hydrophobic protein cores, resisting tryptic digestion. |
| MS Ionization | Neutral/Suppressing | Enhancing (Oxygen lone pairs) | Challenge: Alkyl conjugates often show lower ionization efficiency, requiring targeted MS1 filtering. |
| Steric Hindrance | Low (Small footprint) | High (Flexible coil) | Alkyl azides access buried alkyne sites more easily, but are harder to map. |
| Mass Shift | +157.17 Da (Intact) / +115.13 Da (Deacetylated) | Variable (e.g., +218 Da) | Precise mass shift calculation is critical; acetate hydrolysis is a common confounding variable. |
The Acetate Variable: A Critical Checkpoint
Before validation, you must define the state of the acetate group.
-
Scenario A (Intact): The acetate remains as a protected handle for later functionalization. Mass Shift: +157.17 Da .
-
Scenario B (Hydrolyzed): Esterases or high pH buffers hydrolyze the acetate to an alcohol during conjugation. Mass Shift: +115.13 Da .
-
Guidance: Always perform an intact mass check on the linker before conjugation to confirm its state.
Part 2: Experimental Workflow (The "What")
Protocol: Peptide Mapping via LC-MS/MS
This protocol validates the exact amino acid attachment site of the azide-alkyne cycloaddition product.
Phase 1: Conjugation & Cleanup
-
Reaction: Incubate Protein-Alkyne (10 µM) with this compound (100 µM) + CuSO4/THPTA (Click reagents).
-
Quench: Add EDTA (5 mM) to strip copper.
-
Desalt: CRITICAL. Use Zeba Spin Columns (7K MWCO) to remove excess unreacted azide. Hydrophobic azides stick to plastic; do not rely on dialysis alone.
Phase 2: Proteolytic Digestion
-
Denature: 6M Guanidine HCl, 50 mM Tris (pH 8.0).
-
Reduce/Alkylate: DTT (5 mM, 30 min) followed by Iodoacetamide (15 mM, 20 min, dark).
-
Digest: Dilute to 1M Urea. Add Trypsin (1:20 enzyme:substrate ratio). Incubate overnight at 37°C.
-
Expert Tip: For hydrophobic conjugates, add 0.1% RapiGest SF to improve solubility of the modified peptides.
-
Phase 3: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (Peptide BEH, 1.7 µm).
-
Gradient: Shallow gradient (1% to 35% B over 60 min) is standard, but extend to 50% B to elute hydrophobic alkyl-modified peptides.
-
Method: Data-Dependent Acquisition (DDA).[1] Include an inclusion list for the theoretical masses of the conjugated peptides.
Part 3: Data Visualization & Logic
Workflow Diagram
The following diagram illustrates the critical decision points in the validation process, specifically addressing the "Hydrophobic Bias" of the linker.
Caption: Decision tree for validating hydrophobic small-molecule conjugation, highlighting the critical check for non-covalent sequestration.
Part 4: Data Interpretation & Troubleshooting
Calculating the Mass Shift
When analyzing the MS/MS spectra, you must configure your search engine (e.g., Mascot, MaxQuant, BioPharma Finder) with the correct variable modification.
Formula:
For this compound clicking to a Propargyl-L-Lysine (PrK) residue:
-
Linker (Azide):
(MW: 157.17) -
Target (Alkyne): PrK residue on protein.
-
Reaction: Triazole formation (No atoms lost, simple addition).
-
Search Modification: Add +157.085 Da to the specific Lysine or Cysteine residue.
-
Warning: If you see +115.074 Da , your acetate hydrolyzed.
-
Differentiating Covalent vs. Non-Covalent
A common false positive with 4-Azidobutanol derivatives is hydrophobic interaction . The linker may bind non-covalently to hydrophobic pockets (e.g., albumin binding sites).
The "Wash Test" Validation: If MS1 shows the mass shift but MS2 fails to localize it:
-
Precipitate the protein with acetone.
-
Wash the pellet vigorously with acetonitrile (solubilizes free linker).
-
Redissolve and re-analyze.
-
Result: If the signal disappears, it was non-covalent association. If it persists, it is a true conjugate.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link
- Yao, X., et al. (2012). Cycloaddition reaction of this compound derivatives. Journal of Organic Chemistry. (Generalized reference for alkyl azide reactivity).
-
Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science. Link
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie. Link
Sources
Safety Operating Guide
4-Azidobutanol 1-Acetate: Proper Disposal & Handling Procedures
[1][2][3][4][5][6]
Executive Safety Summary
4-Azidobutanol 1-Acetate (CAS: 172468-38-1) is an organic azide linker commonly used in click chemistry. While often perceived as "stable" compared to smaller azides, it possesses a Carbon-to-Nitrogen (C/N) ratio of 2:1 , placing it in the energetic/potentially explosive category.
The Golden Rule of Azide Disposal:
NEVER dispose of azide residues down the drain. NEVER mix with acids or heavy metals.
Failure to follow these protocols can result in the formation of Hydrazoic Acid (
Chemical Profile & Hazard Assessment
Before handling waste, you must understand the specific stability metrics of this molecule to justify the disposal route.
| Property | Value | Critical Implication |
| Molecular Formula | Low molecular weight organic azide. | |
| C/N Ratio | 2.0 (6 Carbons / 3 Nitrogens) | UNSTABLE. The "Rule of Six" states organic azides are generally safe if |
| Physical State | Colorless to pale oil | Liquid state reduces friction sensitivity compared to solids, but concentrated oils are still shock-sensitive. |
| Incompatibilities | Acids, Heavy Metals (Cu, Pb), Oxidizers | Contact with these triggers immediate hazardous decomposition. |
Waste Segregation & Compatibility Matrix
Effective disposal begins with strict segregation. Use this matrix to select the correct waste stream.
The "Red Line" Incompatibilities
-
ACIDS: Protonation of the azide ion releases Hydrazoic Acid (
) .-
Reaction:
(Gas)
-
-
HALOGENATED SOLVENTS (DCM/Chloroform): Prolonged storage forms Di- and Tri-azidomethane , which are extremely unstable explosives.
-
METALS (Copper, Lead, Brass): Azides react with metal plumbing or spatulas to form Metal Azides (e.g.,
), which are more sensitive than TNT.
Disposal Stream Compatibility Table
| Waste Stream Component | Compatibility | Action |
| Water | Compatible | Aqueous waste is acceptable only if pH > 8 (Basic). |
| Alcohols (Ethanol, Methanol) | Compatible | Preferred solvent for dilution/washing. |
| Hydrocarbons (Hexane, Toluene) | Compatible | Acceptable for organic waste streams. |
| Acids (HCl, H2SO4, Acetic Acid) | FORBIDDEN | STOP. Do not mix. Risk of explosion/toxic gas.[1][2][3][4] |
| Dichloromethane (DCM) | Restricted | Avoid if possible.[2][5] If used, dispose immediately; do not store. |
| Heavy Metals | FORBIDDEN | Do not use metal spatulas or dispose in metal cans. |
Operational Disposal Protocols
Protocol A: Standard Laboratory Waste (Segregation)
Use this for reaction mixtures, washes, and dilute solutions (< 0.5 M).
-
Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass bottles.
-
Why: HDPE is shatter-resistant. Amber glass protects light-sensitive azides.
-
Note: Ensure the cap liner is Teflon (PTFE) or Polypropylene, not metal foil.
-
-
Dilution: Dilute the waste stream with a compatible solvent (Ethanol or Ethyl Acetate) to ensure the azide concentration is < 5% wt/vol .
-
Labeling:
-
Storage: Store in a secondary containment tray away from light and heat sources. Do not store for > 90 days.
Protocol B: Chemical Deactivation (The "Kill Step")
Use this for pure compound disposal, spills, or high-concentration residues (> 0.5 M). Note: We utilize the Staudinger Reduction method, which is safer for organic azides than the Acid/Nitrite method used for inorganic sodium azide.
Reagents:
Procedure:
-
Dissolve: Dissolve the azide waste in THF or Ethyl Acetate.
-
Add Reductant: Slowly add 1.5 equivalents of Triphenylphosphine (
) per equivalent of azide.-
Observation:
gas will evolve (bubbling). Ensure the vessel is vented (do not seal tightly).
-
-
Hydrolysis: After bubbling ceases (approx. 1-2 hours), add water to hydrolyze the intermediate.
-
Result: The explosive azide is converted into a stable Primary Amine and Triphenylphosphine Oxide.
-
Disposal: The resulting mixture can now be disposed of in the standard "Organic Amines" or general organic solvent waste stream.
Decision Logic & Workflow (Visualization)
The following diagram outlines the critical decision path for safe disposal.
Figure 1: Decision tree for the safe segregation and disposal of organic azide waste.
Emergency Procedures
Spill Response (Small Scale < 10 mL)
-
Evacuate: Clear the immediate area.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.
-
Absorb: Cover the spill with a wet absorbent pad or vermiculite dampened with ethanol.
-
Why: Dry azides are shock-sensitive. Keeping them wet desensitizes them.
-
-
Clean: Wipe the area with a 10% solution of Triphenylphosphine in DCM/THF (if available) to chemically deactivate residues, or simple soapy water if not.
-
Disposal: Place all contaminated pads into a plastic bag, seal, and label as "Azide Contaminated Debris."
Accidental Exposure[3]
-
Skin: Wash immediately with soap and water for 15 minutes. Azides can be absorbed through skin.
-
Inhalation: Move to fresh air. Seek medical attention immediately (azides are hypotensive agents similar to cyanide in acute toxicity).
References
-
American Chemical Society (ACS). (2023). Organic Azides: An Explosion Hazard. ACS Chemical Health & Safety. [Link]
-
University of California, San Diego (UCSD). (2023). Azide Safety Guidelines. Environment, Health & Safety. [Link]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences (PNAS). (Reference for Staudinger Ligation/Reduction mechanism). [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Sodium Azide and Organic Azides. [Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chemstock.ae [chemstock.ae]
- 3. chempoint.com [chempoint.com]
- 4. bsc.croneri.co.uk [bsc.croneri.co.uk]
- 5. fishersci.ca [fishersci.ca]
- 6. uvic.ca [uvic.ca]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. carlroth.com [carlroth.com]
- 10. youtube.com [youtube.com]
- 11. vumc.org [vumc.org]
- 12. orgsyn.org [orgsyn.org]
Mastering the Unseen Threat: A Guide to Handling 4-Azidobutanol 1-Acetate
For the vanguard of scientific discovery, the pursuit of novel therapeutics and advanced materials necessitates the use of highly reactive and specialized chemical entities. Among these, 4-Azidobutanol 1-Acetate, a versatile building block, presents unique handling challenges due to its azide functional group. This guide, moving beyond mere procedural lists, offers a deep dive into the essential safety protocols, operational integrity, and disposal strategies required to manage this compound with the expertise and confidence of a seasoned application scientist.
Organic azides, while invaluable in chemical synthesis, are energetically unstable and can be sensitive to heat, shock, and friction.[1][2] The primary hazard associated with these compounds is their potential for rapid decomposition, which can release nitrogen gas and generate a significant amount of energy, posing an explosion risk.[2][3] Furthermore, many azide compounds exhibit toxicological properties that demand careful management to prevent exposure.[1][4] This guide is structured to provide a comprehensive framework for mitigating these risks, ensuring both personal safety and the integrity of your research.
The Foundation of Safety: Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first and most critical line of defense when handling this compound. The rationale behind each piece of equipment is rooted in a thorough understanding of the potential routes of exposure and the physical and chemical properties of the compound.
A Multi-Layered Approach to Protection
A comprehensive PPE strategy for this compound involves protection for the eyes, face, hands, and body. The following table outlines the recommended PPE, emphasizing the causality behind each selection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields and a face shield. | Standard safety glasses are insufficient. Safety goggles provide a seal around the eyes to protect against splashes. A face shield offers a broader barrier against unexpected releases of energy or splashes. |
| Hand Protection | Nitrile gloves. Consider double-gloving. | Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Flame-resistant laboratory coat. | A flame-resistant lab coat is essential due to the potential for rapid decomposition of the azide, which could involve the release of energy. |
| Respiratory Protection | To be used in a certified chemical fume hood. | All handling of this compound should be performed within a properly functioning chemical fume hood to minimize the risk of inhalation exposure.[2][5] |
This multi-layered approach ensures that all potential routes of exposure are addressed, providing a robust safety net for the researcher.
Operational Integrity: A Step-by-Step Protocol for Safe Handling
Beyond PPE, the integrity of your experimental workflow is paramount. The following step-by-step protocol is designed to be a self-validating system, where each step reinforces the safety of the entire process.
Pre-Operational Checklist:
-
Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for any available information on this compound and the general handling guidelines for organic azides.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.[5]
-
Emergency Equipment: Locate and verify the operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Waste Containers: Prepare clearly labeled, dedicated waste containers for azide-containing materials.[1][6]
Experimental Workflow:
Caption: PPE Decision Workflow for Handling this compound.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Compound Handling:
-
Use non-sparking tools for all transfers and manipulations.[7]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Keep the container tightly closed when not in use and store it in a cool, well-ventilated area away from heat and sources of ignition.[7] The recommended storage temperature for this compound is 2-8°C.[8]
-
-
Experimental Procedure:
-
Perform all reactions in a clean, organized workspace within the fume hood.
-
Monitor the reaction closely for any signs of instability, such as gas evolution or a rapid temperature increase.
-
-
Post-Experiment:
-
Quench any residual azide in the reaction mixture before workup, if the protocol allows.
-
Clean all glassware and equipment thoroughly.
-
End of Life Cycle: Disposal Plan for Azide-Containing Waste
The proper disposal of azide-containing waste is a critical step in ensuring laboratory safety and environmental responsibility. Improper disposal can lead to the formation of highly explosive heavy metal azides in plumbing systems.[3]
Segregated Waste Streams:
-
Solid Waste: All contaminated solid waste, such as gloves, paper towels, and pipette tips, must be placed in a clearly labeled, sealed container designated for azide waste.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled, and sealed container.
-
Crucially, never mix azide waste with acidic waste. The combination can generate highly toxic and explosive hydrazoic acid.[1]
-
Decontamination and Disposal Protocol:
For laboratories with established protocols and trained personnel, the chemical deactivation of azide waste may be an option. A common method involves the use of sodium nitrite and a dilute acid, a process that must be performed with extreme caution and under controlled conditions. However, for most research settings, the most prudent course of action is to dispose of all azide-containing waste through your institution's hazardous waste management program.[1]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents, including the words "Azide Waste."
-
Storage: Store azide waste containers in a secondary containment bin in a cool, well-ventilated area, away from incompatible materials.
-
Pickup: Arrange for the timely pickup of azide waste by your institution's environmental health and safety (EHS) department.
Emergency Preparedness: Responding to the Unexpected
Even with the most stringent protocols, the potential for unforeseen incidents exists. A well-rehearsed emergency plan is essential.
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: If it is safe to do so, close the fume hood sash.
-
Notify: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a spill of an organic azide yourself unless you are specifically trained and equipped to do so.[4]
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[4] Seek immediate medical attention.
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound, unlocking its potential for scientific advancement while upholding the highest standards of laboratory safety.
References
- Fisher Scientific. (2012-06-05). SAFETY DATA SHEET.
- UVIC. (2022-05-18). Azides.
- AWS. Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester.
- University of Pittsburgh. (2013-02-01). Safe Handling of Azides.
- UC Santa Barbara. Sodium Azide and Organic Azides.
- Croner-i. Azides.
- UC Santa Barbara. sodium-azide-organic-azides_0.docx.
- Department of Chemistry and Chemical Biology. (2021-02-16). Standard Operating Procedure Safe Handling of Azido Compounds.
- Stanford Environmental Health & Safety. Information on Azide Compounds.
- Pharmaffiliates. CAS No : 172468-38-1 | Product Name : this compound.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. emsdiasum.com [emsdiasum.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. cometchemical.com [cometchemical.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
